Product packaging for Cyclopropane-1,2-dicarbohydrazide(Cat. No.:CAS No. 89365-16-2)

Cyclopropane-1,2-dicarbohydrazide

Cat. No.: B3296471
CAS No.: 89365-16-2
M. Wt: 158.16 g/mol
InChI Key: SCWLBXZTXMYTLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Cyclopropane-1,2-dicarbohydrazide is a derivative of cyclopropane-1,2-dicarboxylic acid where both carboxylic acid groups are substituted with hydrazide functionalities . This compound is of significant interest in scientific research, particularly for its role as a tool in biophysical studies and its potential as an enzyme inhibitor. It has been shown to inhibit enzymes like O-acetylserine sulfhydrylase (OASS), a key enzyme in cysteine biosynthesis that is a target for antimicrobial development . The binding of this compound and its analogs to OASS induces a several-fold increase in the fluorescence emission of the enzyme's pyridoxal 5'-phosphate (PLP) cofactor, making it an excellent probe for competition-binding experiments . Furthermore, its interaction with enzymes can be characterized using advanced techniques such as Saturation Transfer Difference NMR (STD-NMR), providing detailed insights into binding modes . Beyond enzymology, research indicates potential applications for related cyclopropane-dicarboxylic acid structures in areas such as metalloprotease inhibition and polymer synthesis . This compound is for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10N4O2 B3296471 Cyclopropane-1,2-dicarbohydrazide CAS No. 89365-16-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cyclopropane-1,2-dicarbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N4O2/c6-8-4(10)2-1-3(2)5(11)9-7/h2-3H,1,6-7H2,(H,8,10)(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCWLBXZTXMYTLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)NN)C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41556-37-0
Record name 1,2-Cyclopropanedicarboxylic acid, dihydrazide, (1R-trans)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41556-37-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

Synthesis and Characterization of Cyclopropane-1,2-dicarbohydrazide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of cis-Cyclopropane-1,2-dicarbohydrazide, a molecule of interest in medicinal chemistry and materials science due to its unique structural features and potential biological activities.

Introduction

Cyclopropane-1,2-dicarbohydrazide is a derivative of cyclopropane-1,2-dicarboxylic acid, featuring two hydrazide functional groups. The strained cyclopropane ring and the presence of hydrogen-bonding hydrazide moieties contribute to its distinct chemical properties and potential applications as, for example, an enzyme inhibitor or a nucleating agent in polymers.[1] This document details the synthetic route from its corresponding dicarboxylic acid and outlines the key analytical techniques for its characterization.

Synthesis of cis-Cyclopropane-1,2-dicarbohydrazide

The primary synthetic route to cis-Cyclopropane-1,2-dicarbohydrazide involves the reaction of cis-cyclopropane-1,2-dicarboxylic acid with hydrazine.[1] This two-step process begins with the formation of the cyclopropane ring, followed by the conversion of the carboxylic acid groups to hydrazides.

Synthesis of cis-Cyclopropane-1,2-dicarboxylic acid

The precursor, cis-cyclopropane-1,2-dicarboxylic acid, can be synthesized via the cyclopropanation of maleic or fumaric acid derivatives.[1] One common method involves the hydrolysis of 3-oxabicyclo[3.1.0]hexane-2,4-dione.[2]

Synthesis of cis-Cyclopropane-1,2-dicarbohydrazide from cis-Cyclopropane-1,2-dicarboxylic acid

The conversion of the dicarboxylic acid to the dicarbohydrazide is achieved through a reaction with hydrazine hydrate.[1]

Experimental Protocol: Synthesis of cis-Cyclopropane-1,2-dicarbohydrazide

Materials:

  • cis-Cyclopropane-1,2-dicarboxylic acid

  • Hydrazine hydrate

  • Ethanol

  • Deionized water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve cis-cyclopropane-1,2-dicarboxylic acid in ethanol.

  • Addition of Hydrazine Hydrate: To the stirred solution, add an excess of hydrazine hydrate. The reaction is typically carried out under reflux conditions.[1]

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure cis-Cyclopropane-1,2-dicarbohydrazide.[1]

Characterization of this compound

A combination of spectroscopic techniques is employed to confirm the structure and purity of the synthesized this compound.

Physicochemical Properties
PropertyValueReference
Molecular FormulaC5H10N4O2[3]
Molecular Weight158.16 g/mol [3]
IUPAC Name(1S,2R)-cyclopropane-1,2-dicarbohydrazide[1]
Canonical SMILESC1C(C1C(=O)NN)C(=O)NN[1]
Purity≥98%[3]
Spectroscopic Data

While specific spectral data for this compound is not extensively published, the expected characteristic signals can be inferred from the analysis of its precursor, cyclopropane-1,2-dicarboxylic acid, and related hydrazide compounds.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the cyclopropane ring protons and the protons of the hydrazide groups (-NH and -NH₂). Due to the symmetry of the cis isomer, the cyclopropyl protons would likely present as a complex multiplet. The chemical shift for cyclopropane protons is typically observed at a very high field, around 0.22 ppm.[4] The amide and amine protons of the hydrazide group would appear as broad singlets at a lower field.

  • ¹³C NMR: The carbon NMR spectrum should display distinct signals for the cyclopropane carbons and the carbonyl carbons of the hydrazide groups.

3.2.2. Infrared (IR) Spectroscopy

The IR spectrum is a crucial tool for identifying the functional groups present in the molecule.

Functional GroupExpected Wavenumber (cm⁻¹)Reference
N-H stretching (hydrazide)3200-3400General IR tables
C=O stretching (amide I)~1650General IR tables
N-H bending (amide II)~1550General IR tables
C-H stretching (cyclopropane)~3080-3040[5]
-CH₂- deformation (cyclopropane)1480-1440[5]
-CH₂- skeletal vibration (cyclopropane)1020-1000[5]

3.2.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound. The mass spectrum of this compound would show a molecular ion peak (M+) corresponding to its molecular weight (158.16 g/mol ).[3] Fragmentation patterns would likely involve the loss of the hydrazide groups.

Visualizing the Synthesis and Structure

Synthesis Workflow

Synthesis_Workflow Maleic Anhydride Maleic Anhydride cis-Cyclopropane-1,2-dicarboxylic acid cis-Cyclopropane-1,2-dicarboxylic acid Maleic Anhydride->cis-Cyclopropane-1,2-dicarboxylic acid Hydrolysis cis-Cyclopropane-1,2-dicarbohydrazide cis-Cyclopropane-1,2-dicarbohydrazide cis-Cyclopropane-1,2-dicarboxylic acid->cis-Cyclopropane-1,2-dicarbohydrazide Hydrazine Hydrate, Ethanol, Reflux

Caption: Synthetic pathway for cis-Cyclopropane-1,2-dicarbohydrazide.

Characterization Logic

Characterization_Logic cluster_synthesis Synthesis cluster_characterization Characterization Synthesized Compound Synthesized Compound NMR NMR Synthesized Compound->NMR Structural Elucidation IR IR Synthesized Compound->IR Functional Group ID MS MS Synthesized Compound->MS Molecular Weight Final Structure Confirmation Final Structure Confirmation NMR->Final Structure Confirmation IR->Final Structure Confirmation MS->Final Structure Confirmation

Caption: Logic flow for the characterization of the synthesized compound.

References

"physical and chemical properties of Cyclopropane-1,2-dicarbohydrazide"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopropane-1,2-dicarbohydrazide is a unique molecule characterized by a strained three-membered carbocyclic ring and two hydrazide functionalities. This structure imparts a distinct combination of rigidity and reactivity, making it an intriguing candidate for investigation in medicinal chemistry and materials science. This document provides a detailed overview of the known physical and chemical properties of this compound, its synthesis, and its potential biological activities, with a focus on its role as an enzyme inhibitor and its potential as an anticancer agent. Experimental protocols and logical workflows are detailed to facilitate further research and development.

Core Physical and Chemical Properties

PropertyValueSource
Molecular Formula C₅H₁₀N₄O₂[1]
Molecular Weight 158.16 g/mol [1]
IUPAC Name (1S,2R)-cyclopropane-1,2-dicarbohydrazide[1]
Canonical SMILES C1C(C1C(=O)NN)C(=O)NN[1]
InChI InChI=1S/C5H10N4O2/c6-8-4(10)2-1-3(2)5(11)9-7/h2-3H,1,6-7H2,(H,8,10)(H,9,11)/t2-,3+[1]
InChI Key SCWLBXZTXMYTLF-WSOKHJQSSA-N[1]
Computed LogP -2.4 (Predicted)
Topological Polar Surface Area 110.24 Ų (Predicted)
Hydrogen Bond Donors 4 (Predicted)
Hydrogen Bond Acceptors 4 (Predicted)

Synthesis and Experimental Protocols

The primary route for the synthesis of this compound involves the reaction of its parent dicarboxylic acid with hydrazine.[1] A general two-step experimental protocol is outlined below.

Step 1: Synthesis of cis-Cyclopropane-1,2-dicarboxylic acid

The precursor, cis-cyclopropane-1,2-dicarboxylic acid, can be synthesized via the cyclopropanation of maleic acid derivatives.[1]

dot

Synthesis_Step1 Maleic_Anhydride Maleic Anhydride Cyclopropanation Cyclopropanation Maleic_Anhydride->Cyclopropanation Diazomethane Diazomethane or Simmons-Smith Reagent Diazomethane->Cyclopropanation cis_Cyclopropane_1_2_dicarboxylic_anhydride cis-Cyclopropane-1,2- dicarboxylic anhydride Cyclopropanation->cis_Cyclopropane_1_2_dicarboxylic_anhydride Hydrolysis Hydrolysis cis_Cyclopropane_1_2_dicarboxylic_anhydride->Hydrolysis cis_Cyclopropane_1_2_dicarboxylic_acid cis-Cyclopropane-1,2- dicarboxylic acid Hydrolysis->cis_Cyclopropane_1_2_dicarboxylic_acid

Synthesis of the dicarboxylic acid precursor.

Step 2: Synthesis of cis-Cyclopropane-1,2-dicarbohydrazide

Materials:

  • cis-Cyclopropane-1,2-dicarboxylic acid

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Ethanol (absolute)

  • Hydrochloric acid (HCl) (for esterification if starting from the diacid)

  • Thionyl chloride (SOCl₂) (alternative for acid chloride formation)

Protocol:

  • Esterification (if starting from diacid):

    • Reflux a solution of cis-cyclopropane-1,2-dicarboxylic acid in absolute ethanol with a catalytic amount of concentrated sulfuric acid for 4-6 hours.

    • Remove the excess ethanol under reduced pressure.

    • Neutralize the residue with a saturated sodium bicarbonate solution and extract the diethyl ester with diethyl ether.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain the crude diethyl cis-cyclopropane-1,2-dicarboxylate.

  • Hydrazinolysis:

    • Dissolve the diethyl cis-cyclopropane-1,2-dicarboxylate in absolute ethanol.

    • Add an excess of hydrazine hydrate (typically 2-3 equivalents per ester group).

    • Reflux the reaction mixture for 8-12 hours. The formation of a white precipitate may be observed.

    • Cool the reaction mixture to room temperature and then in an ice bath to maximize precipitation.

    • Collect the solid product by vacuum filtration and wash with cold ethanol.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure cis-Cyclopropane-1,2-dicarbohydrazide.

  • Characterization:

    • Determine the melting point of the purified product.

    • Obtain Infrared (IR), Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and Mass Spectrometry (MS) data to confirm the structure and purity.

dot

Synthesis_Step2 Diacid cis-Cyclopropane-1,2- dicarboxylic acid Esterification Esterification (Ethanol, H+) Diacid->Esterification Diester Diethyl cis-cyclopropane- 1,2-dicarboxylate Esterification->Diester Hydrazinolysis Hydrazinolysis (Hydrazine Hydrate, Ethanol, Reflux) Diester->Hydrazinolysis Dihydrazide cis-Cyclopropane-1,2- dicarbohydrazide Hydrazinolysis->Dihydrazide Purification Purification (Recrystallization) Dihydrazide->Purification Pure_Product Pure Product Purification->Pure_Product

Synthesis of the target dihydrazide.

Chemical Reactivity

The chemical reactivity of this compound is primarily dictated by the hydrazide functional groups and the strained cyclopropane ring.

  • Hydrolysis: Under acidic or basic conditions, the hydrazide groups can be hydrolyzed back to the corresponding carboxylic acids.[1] This reaction proceeds via nucleophilic attack on the carbonyl carbon.[1]

  • Condensation Reactions: The terminal amino groups of the hydrazide moieties are nucleophilic and can react with aldehydes and ketones to form hydrazones. This reactivity is a common feature of hydrazides and allows for the synthesis of a wide range of derivatives.

  • Ring Strain: The cyclopropane ring is highly strained and can undergo ring-opening reactions under certain conditions, although this is less common than reactions involving the hydrazide groups.

Biological Activity and Potential Applications

Derivatives of cyclopropane-1,2-dicarboxylic acid have shown promising biological activities, suggesting that the dihydrazide derivative may also be of interest in drug development.

Antimicrobial Activity: Inhibition of Cysteine Biosynthesis

The parent compound, cis-cyclopropane-1,2-dicarboxylic acid, and its derivatives have been investigated as inhibitors of O-acetylserine sulfhydrylase (OASS), an enzyme crucial for cysteine biosynthesis in bacteria and plants but absent in mammals.[2] OASS catalyzes the final step in this pathway, the conversion of O-acetyl-L-serine to L-cysteine.[2] Inhibition of this enzyme could lead to the development of novel antimicrobial agents.

dot

Cysteine_Biosynthesis_Inhibition cluster_pathway Cysteine Biosynthesis Pathway cluster_inhibition Inhibition Serine L-Serine SAT Serine Acetyltransferase (SAT) Serine->SAT Acetyl_CoA Acetyl-CoA Acetyl_CoA->SAT OAS O-Acetyl-L-serine SAT->OAS OASS O-Acetylserine Sulfhydrylase (OASS) OAS->OASS Sulfide Sulfide (H₂S) Sulfide->OASS Cysteine L-Cysteine OASS->Cysteine Inhibitor Cyclopropane-1,2-dicarboxylic acid derivatives Inhibitor->OASS Inhibition

Inhibition of the Cysteine Biosynthesis Pathway.

Anticancer Activity: Induction of Apoptosis

Derivatives of cyclopropane-1,2-dicarboxylic acid have been reported to exhibit anticancer properties by inducing apoptosis in cancer cells.[1] While the precise mechanism for the dihydrazide is not elucidated, a general model for apoptosis induction involves the activation of either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, leading to the activation of caspases and subsequent programmed cell death.

dot

Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_pathways Apoptosis Pathways Compound This compound (Potential Inducer) Intrinsic Intrinsic Pathway (Mitochondrial) Compound->Intrinsic Induces Extrinsic Extrinsic Pathway (Death Receptor) Compound->Extrinsic Induces Caspase_Cascade Caspase Activation (Caspase-3, -8, -9) Intrinsic->Caspase_Cascade Extrinsic->Caspase_Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis

Generalized Apoptosis Induction Pathway.

Future Directions

This compound represents a molecule with significant untapped potential. Future research should focus on:

  • Complete Physicochemical Characterization: Detailed experimental determination of its physical properties, including solubility in various solvents, melting point, and pKa values.

  • Comprehensive Spectral Analysis: Acquisition and interpretation of high-resolution NMR (¹H, ¹³C, HMBC, HSQC), IR, and high-resolution mass spectrometry data to create a complete spectral profile.

  • Optimization of Synthesis: Development of a high-yield, scalable synthetic protocol with detailed purification and analytical methods.

  • Elucidation of Biological Mechanisms: In-depth studies to confirm its interaction with OASS and to identify the specific molecular targets and signaling pathways involved in its potential anticancer activity. This includes identifying the specific caspases and Bcl-2 family proteins involved in the apoptotic process.

  • Derivative Synthesis and Structure-Activity Relationship (SAR) Studies: Synthesis of a library of derivatives to explore how modifications to the cyclopropane ring and hydrazide moieties affect its biological activity.

Conclusion

This compound is a structurally unique compound with potential applications in both antimicrobial and anticancer research. While current knowledge is limited, this guide provides a foundational understanding of its properties, synthesis, and potential biological roles. The detailed experimental outlines and workflow diagrams are intended to serve as a valuable resource for researchers and professionals in the field, paving the way for further exploration and development of this promising molecule.

References

In-Depth Technical Guide: Structural and Conformational Analysis of Cyclopropane-1,2-dicarbohydrazide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopropane-1,2-dicarbohydrazide is a unique molecule characterized by a strained three-membered carbocyclic ring substituted with two hydrazide functional groups. The stereochemistry of these substituents (cis or trans) significantly influences the molecule's overall shape and potential for biological interactions. The inherent rigidity of the cyclopropane ring, combined with the conformational flexibility of the dicarbohydrazide side chains, presents a compelling scaffold for the design of novel therapeutics. Understanding the detailed structural and conformational landscape of this molecule is paramount for its application in medicinal chemistry, particularly in the development of enzyme inhibitors and peptidomimetics.[1]

This technical guide provides a comprehensive overview of the structural and conformational analysis of cis-cyclopropane-1,2-dicarbohydrazide. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages high-quality data from its parent compound, cis-cyclopropane-1,2-dicarboxylic acid, and established principles of hydrazide conformation. Furthermore, it outlines detailed experimental and computational protocols for researchers to fully characterize this promising molecule.

Synthesis of cis-Cyclopropane-1,2-dicarbohydrazide

The most direct and commonly cited method for the synthesis of cis-cyclopropane-1,2-dicarbohydrazide is the reaction of cis-cyclopropane-1,2-dicarboxylic acid with hydrazine hydrate.[1] The reaction proceeds via a nucleophilic acyl substitution mechanism at the two carboxylic acid groups.

Proposed Synthetic Protocol
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend cis-cyclopropane-1,2-dicarboxylic acid in an excess of ethanol.

  • Reagent Addition: To this suspension, add hydrazine hydrate (a molar excess, typically 2.5 to 3 equivalents).

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for a period of 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup and Purification: After completion, cool the reaction mixture to room temperature to allow for the precipitation of the product. Collect the crude product by vacuum filtration and wash with cold ethanol. Recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture, to yield pure cis-cyclopropane-1,2-dicarbohydrazide.

  • Characterization: Confirm the identity and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Synthesis Workflow Diagram

G Synthesis Workflow A cis-Cyclopropane-1,2-dicarboxylic acid + Hydrazine Hydrate in Ethanol B Reflux (4-6 hours) A->B C Cool to Room Temperature B->C D Vacuum Filtration C->D E Recrystallization D->E G Pure cis-Cyclopropane-1,2-dicarbohydrazide E->G F Characterization (NMR, IR, MS) G->F

Caption: Synthesis workflow for cis-cyclopropane-1,2-dicarbohydrazide.

Structural Analysis

A definitive X-ray crystal structure for cis-cyclopropane-1,2-dicarbohydrazide is not publicly available. However, the geometry of the core cyclopropane ring can be reliably inferred from the crystal structure of its precursor, cis-cyclopropane-1,2-dicarboxylic acid.

Core Ring Structure: Insights from cis-Cyclopropane-1,2-dicarboxylic acid

The structural parameters of the cyclopropane ring are largely dictated by significant ring strain. The internal C-C-C bond angles are constrained to approximately 60°, a significant deviation from the ideal sp³ tetrahedral angle of 109.5°. This strain results in the formation of "bent" or "banana" bonds. The following table summarizes the key structural parameters for the cyclopropane ring of cis-3,3-diphenylcyclopropane-1,2-dicarboxylic acid, which serves as a close proxy.

ParameterBondValue (Å or °)
Bond Lengths C1 - C21.528
C1 - C31.491
C2 - C31.539
Bond Angles C1 - C2 - C3~60
C2 - C1 - C3~60
C1 - C3 - C2~60
Torsion Angle C(carboxyl)-C1-C2-C(carboxyl)(varies with conformation)

Data is illustrative and based on substituted cis-cyclopropane-1,2-dicarboxylic acid derivatives as a proxy.

Hydrazide Group Geometry

The hydrazide functional group (-CONHNH₂) introduces additional structural and conformational complexity. Key features include:

  • N-N Bond: The bond between the two nitrogen atoms is a single bond, allowing for rotation.

  • Planarity: The amide portion of the hydrazide group (C-N-H and C=O) is generally planar.

  • Pyramidal Nitrogen: The terminal amino nitrogen is typically pyramidal.

Conformational Analysis

The overall conformation of cis-cyclopropane-1,2-dicarbohydrazide is determined by the rotational possibilities around several key single bonds.

Rotational Degrees of Freedom
  • C(ring)-C(carbonyl) bond: Rotation around this bond will orient the hydrazide groups relative to the cyclopropane ring.

  • C(carbonyl)-N bond: While this amide bond has a high barrier to rotation, cis and trans conformers are possible.

  • N-N bond: Rotation around the hydrazide N-N bond is a key determinant of the overall conformation. Studies on acyclic hydrazides have shown that the preferred conformation often involves a gauche relationship between the lone pairs on the adjacent nitrogen atoms to minimize repulsion.[2] The torsional angle (θ) for the CO–N–N–CO moiety in some hydrazides has been found to be around 72-83°.[3]

Predicted Stable Conformers

It is anticipated that the low-energy conformers of cis-cyclopropane-1,2-dicarbohydrazide will adopt a staggered arrangement of the two hydrazide groups to minimize steric hindrance. Intramolecular hydrogen bonding between the hydrazide groups may also play a role in stabilizing certain conformations.

Proposed Experimental and Computational Protocols

To fully elucidate the structural and conformational properties of cis-cyclopropane-1,2-dicarbohydrazide, a combination of experimental and computational techniques is recommended.

X-ray Crystallography Protocol
  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution, or by vapor diffusion techniques using a binary solvent system.

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα radiation.

  • Structure Solution and Refinement: Process the collected data to determine the unit cell parameters and space group. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters to obtain a final, high-resolution crystal structure.

NMR Spectroscopy Protocol
  • Sample Preparation: Prepare a solution of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).

  • 1D NMR: Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks within the cyclopropane ring and the hydrazide groups.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, which can help in assigning quaternary carbons and in conformational analysis.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations between protons. The intensities of NOE/ROE cross-peaks are related to the inverse sixth power of the distance between protons, providing crucial information for determining the preferred conformation in solution.

Computational Chemistry Protocol
  • Conformational Search: Perform a systematic or stochastic conformational search to identify low-energy minima on the potential energy surface. Methods like molecular mechanics force fields (e.g., MMFF94, OPLS3e) are suitable for an initial broad search.

  • Quantum Mechanical Calculations: Re-optimize the low-energy conformers identified in the initial search using more accurate quantum mechanical methods, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*).

  • Energy Profile Calculation: Calculate the potential energy profile for rotation around key dihedral angles (e.g., the N-N bond) to determine the energy barriers between different conformers.

  • NMR Chemical Shift Prediction: Calculate theoretical NMR chemical shifts for the optimized low-energy conformers and compare them with the experimental data to validate the predicted predominant conformation in solution.

Conformational Analysis Workflow Diagram

G Conformational Analysis Workflow cluster_computational Computational Analysis cluster_experimental Experimental Analysis A Conformational Search (Molecular Mechanics) B Geometry Optimization (DFT) A->B C Energy Profile Calculation B->C D NMR Chemical Shift Prediction B->D G Validated 3D Structure and Conformation D->G E 2D NMR Spectroscopy (NOESY/ROESY) E->G F X-ray Crystallography F->G

Caption: Workflow for the comprehensive conformational analysis.

Conclusion

While direct experimental data for cis-cyclopropane-1,2-dicarbohydrazide is scarce, a robust understanding of its structural and conformational properties can be built upon the analysis of its parent dicarboxylic acid and the known behavior of hydrazide-containing molecules. The rigid cyclopropane core provides a defined anchor for the two flexible hydrazide arms, creating a molecule with significant potential in rational drug design. The detailed experimental and computational protocols outlined in this guide provide a clear roadmap for researchers to fully characterize this molecule, enabling the exploration of its structure-activity relationships and its development as a valuable scaffold in medicinal chemistry. Future work should focus on obtaining a high-resolution crystal structure and performing detailed solution-state NMR studies to validate the predicted conformational preferences.

References

Spectroscopic Analysis of Cyclopropane-1,2-dicarbohydrazide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data (NMR, IR, MS) for Cyclopropane-1,2-dicarbohydrazide. Due to the limited availability of direct experimental spectra for this specific compound, this document presents a detailed analysis based on the known spectroscopic data of its precursor, cis-cyclopropane-1,2-dicarboxylic acid, and its derivatives, combined with established principles of spectroscopic interpretation for the carbohydrazide functional group. This guide also outlines the necessary experimental protocols for its synthesis and characterization.

Predicted Spectroscopic Data

The following tables summarize the predicted and known spectroscopic data for this compound and its precursor.

Table 1: Predicted ¹H and ¹³C NMR Spectral Data
Compound Nucleus Predicted Chemical Shift (ppm) Notes
This compound¹H1.0 - 1.5 (m, 2H, CH₂)Methylene protons of the cyclopropane ring.
2.0 - 2.5 (m, 2H, CH)Methine protons of the cyclopropane ring.
4.0 - 4.5 (br s, 4H, NH₂)Amine protons of the hydrazide group, likely broad and exchangeable with D₂O.
7.5 - 8.5 (br s, 2H, NH)Amide protons of the hydrazide group, likely broad and exchangeable with D₂O.
¹³C~15-25 (CH₂)Cyclopropane methylene carbon.
~25-35 (CH)Cyclopropane methine carbons.
~170-175 (C=O)Carbonyl carbons of the hydrazide group.
cis-Cyclopropane-1,2-dicarboxylic acid[1]¹H1.47 (q, 2H, CH₂)
2.13 (t, 2H, CH)
11.2 (br s, 2H, COOH)
¹³C16.5 (CH₂)
24.9 (CH)
173.8 (C=O)
Table 2: Predicted Infrared (IR) Absorption Data
Functional Group Predicted Absorption Range (cm⁻¹) Vibration Mode
N-H (Amine)3400 - 3200Stretching (two bands for primary amine)
N-H (Amide)3300 - 3100Stretching
C-H (Cyclopropane)3100 - 3000Stretching
C=O (Amide I)1680 - 1630Stretching
N-H (Amide II)1640 - 1550Bending
C-N1400 - 1200Stretching
Table 3: Predicted Mass Spectrometry (MS) Data
Parameter Predicted Value/Observation
Molecular Formula C₅H₁₀N₄O₂[2]
Molecular Weight 158.16 g/mol [2]
Predicted Molecular Ion (M⁺) m/z 158
Predicted Key Fragment Ions m/z 127 ([M-NHNH₂]⁺)
m/z 98 ([M-2(NHNH₂)]⁺)
m/z 69 (Cyclopropane-1,2-dicarbonyl fragment)
m/z 41 (Cyclopropyl fragment)

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of cis- or trans-cyclopropane-1,2-dicarboxylic acid with hydrazine hydrate.

Materials:

  • cis-Cyclopropane-1,2-dicarboxylic acid

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Absolute ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve cis-cyclopropane-1,2-dicarboxylic acid in a minimal amount of absolute ethanol.

  • Add a stoichiometric excess (typically 2.2 equivalents) of hydrazine hydrate to the solution.

  • Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring.

  • Maintain the reflux for a period of 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The product, this compound, is expected to precipitate out of the solution upon cooling.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials.

  • Dry the product under vacuum to obtain the final this compound.

Spectroscopic Characterization

2.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.

  • ¹H NMR Analysis: Obtain a standard one-dimensional ¹H spectrum. To confirm the presence of exchangeable N-H protons, a D₂O exchange experiment can be performed.

  • ¹³C NMR Analysis: Obtain a proton-decoupled ¹³C spectrum. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups.

2.2.2 Infrared (IR) Spectroscopy

  • Sample Preparation: Prepare the sample as a KBr (potassium bromide) pellet or using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands for the functional groups present in the molecule, as detailed in Table 2.

2.2.3 Mass Spectrometry (MS)

  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Instrumentation: Analyze the sample using a mass spectrometer capable of providing high-resolution mass data (e.g., a Time-of-Flight (TOF) or Orbitrap analyzer).

  • Analysis: Determine the molecular weight from the molecular ion peak. Analyze the fragmentation pattern to confirm the structure of the molecule, as suggested in Table 3.

Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for the synthesis and spectroscopic analysis of this compound.

Synthesis_Workflow Start Start: cis-Cyclopropane- 1,2-dicarboxylic acid Reaction Reflux (4-6 hours) Start->Reaction Reactants Hydrazine Hydrate Ethanol Reactants->Reaction Isolation Cooling & Precipitation Reaction->Isolation Filtration Vacuum Filtration Isolation->Filtration Washing Wash with Cold Ethanol Filtration->Washing Drying Vacuum Drying Washing->Drying Product Final Product: Cyclopropane-1,2- dicarbohydrazide Drying->Product

Caption: Synthesis workflow for this compound.

Spectroscopic_Analysis_Workflow Sample Synthesized This compound NMR NMR Spectroscopy (¹H, ¹³C, DEPT, D₂O exchange) Sample->NMR IR Infrared Spectroscopy (FTIR-ATR or KBr) Sample->IR MS Mass Spectrometry (ESI or EI) Sample->MS Data_Analysis Data Analysis & Structure Confirmation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis

Caption: Spectroscopic analysis workflow for structural confirmation.

References

"biological activity of novel Cyclopropane-1,2-dicarbohydrazide derivatives"

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the Biological Activity of Novel Cyclopropane-1,2-dicarbohydrazide Derivatives

Introduction

The cyclopropane ring, a unique three-membered carbocycle, is a prominent structural motif in a wide array of natural products and synthetic molecules.[1] Its inherent ring strain and distinct electronic properties confer a rigid conformation that can enhance binding affinity to biological targets, improve metabolic stability, and reduce off-target effects.[2] Consequently, cyclopropane derivatives have garnered significant attention in medicinal chemistry, exhibiting a broad spectrum of biological activities including antimicrobial, antifungal, antiviral, antitumor, and enzyme-inhibiting properties.[1][3]

This technical guide focuses on the biological activities of novel derivatives of this compound and its related analogues. These compounds merge the unique structural features of the cyclopropane scaffold with the versatile chemical reactivity of the carbohydrazide moiety, creating a promising class of molecules for drug discovery and development. We will explore their synthesis, antimicrobial and anticancer efficacy, and their role as specific enzyme inhibitors, supported by quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows.

Synthesis of this compound Derivatives

The synthesis of the core structure, cis-cyclopropane-1,2-dicarbohydrazide, is typically achieved through the reaction of cyclopropane-1,2-dicarboxylic acid with hydrazine.[4] This foundational molecule can then be further modified to create a library of novel derivatives. A generalized synthetic workflow often involves the cyclopropanation of appropriate precursors, followed by functional group transformations to introduce carbohydrazide moieties and other substituents.[4][5]

G start Cyclopropane-1,2- dicarboxylic Acid step1 Condensation Reaction start->step1 hydrazine Hydrazine Hydrate hydrazine->step1 core Cyclopropane-1,2- dicarbohydrazide step1->core step2 Coupling/Condensation core->step2 reagents Substituted Aldehydes/ Ketones/Acids reagents->step2 final Novel Cyclopropane-1,2- dicarbohydrazide Derivatives step2->final

Caption: Generalized synthesis workflow for novel derivatives.

Biological Activities

Derivatives of this compound have demonstrated significant potential across several therapeutic areas, most notably as antimicrobial, anticancer, and enzyme-inhibiting agents.

Antimicrobial Activity

Several studies have highlighted the efficacy of cyclopropane amide and hydrazide derivatives against a range of pathogenic bacteria and fungi. The mechanism often involves the inhibition of essential microbial enzymes or disruption of cell wall integrity. Bioassay results have shown that specific substitutions on the cyclopropane core are crucial for potent antimicrobial effects.[6]

Table 1: Antimicrobial Activity of Novel Cyclopropane Derivatives

Compound ID Test Organism Activity Value (µg/mL) Reference
F5 Staphylococcus aureus MIC₈₀ 32 [6]
F9 Staphylococcus aureus MIC₈₀ 32 [6]
F9 Escherichia coli MIC₈₀ 32 [6]
F31 Escherichia coli MIC₈₀ 64 [6]
F45 Escherichia coli MIC₈₀ 32 [6]
F53 Staphylococcus aureus MIC₈₀ 64 [6]

| F8, F24, F42 | Candida albicans | MIC₈₀ | 16 |[7] |

MIC₈₀: Minimum Inhibitory Concentration required to inhibit 80% of microbial growth.

Anticancer Activity

The anticancer properties of cyclopropane derivatives are a significant area of research.[2] Studies indicate that these compounds can induce apoptosis (programmed cell death) in cancer cells and inhibit their proliferation.[4][5] The rigid cyclopropane scaffold can correctly orient functional groups to interact with specific targets in cancer-related signaling pathways, such as protein kinases.[5]

Table 2: In Vitro Anticancer Activity of Cyclopropane Carbohydrazide Derivatives

Compound ID Cell Line Activity Value (µM) Reference
7f Various IC₅₀ 1.9 - 8.45 [8]
7l Various IC₅₀ 1.9 - 8.45 [8]
8e Various IC₅₀ 1.9 - 8.45 [8]

| 5a | COX-2 | IC₅₀ | 5.84 |[9] |

IC₅₀: The concentration of a drug that is required for 50% inhibition in vitro.

Enzyme Inhibition

A key mechanism underlying the biological activity of these derivatives is their ability to inhibit specific enzymes. This targeted inhibition makes them attractive candidates for drug development, as it can lead to high efficacy with potentially fewer side effects.

1. O-Acetylserine Sulfhydrylase (OASS) Inhibition: OASS is a crucial enzyme in the cysteine biosynthesis pathway in bacteria and plants, but it is absent in mammals, making it an excellent target for antimicrobial agents.[10] Cyclopropane-1,2-dicarboxylic acid derivatives have been shown to inhibit OASS at nanomolar concentrations, effectively halting bacterial growth.[4][10] The inhibition disrupts the production of cysteine, an essential amino acid for bacterial survival.

G sub1 Serine sat Serine Acetyltransferase (SAT) sub1->sat sub2 Acetyl-CoA sub2->sat oas O-Acetylserine (OAS) oass O-Acetylserine Sulfhydrylase (OASS) oas->oass sulfide Sulfide (S²⁻) sulfide->oass cysteine L-Cysteine protein Protein Synthesis & Essential Metabolism cysteine->protein sat->oas oass->cysteine inhibitor Cyclopropane-1,2- dicarbohydrazide Derivative inhibit_edge inhibit_edge inhibitor->inhibit_edge inhibit_edge->oass

Caption: Inhibition of the bacterial cysteine biosynthesis pathway.

2. Other Enzyme Targets: Derivatives have also been investigated as inhibitors for other enzymes, including:

  • Ketol-acid reductoisomerase (KARI): An enzyme in the branched-chain amino acid pathway in plants, making it a target for herbicides.[11]

  • Cyclooxygenase-2 (COX-2): A key enzyme in the inflammatory pathway. Selective COX-2 inhibitors are important anti-inflammatory agents with reduced gastrointestinal side effects.[9]

  • Methylaspartase: A bacterial enzyme, for which substituted trans-cyclopropane 1,2-dicarboxylic acids act as potent inhibitors.[12]

Table 3: Enzyme Inhibition Data for Cyclopropane Derivatives

Compound ID Target Enzyme Activity Value (µM) Reference
19 OASS-A K_d 49 [13]
22 OASS-A K_d 42 [13]
23 OASS-A K_d 9.0 [13]
23 OASS-B K_d 40 [13]
24 OASS-A K_d 48 [13]

| 5a | COX-2 | IC₅₀ | 5.84 |[9] |

K_d: Dissociation constant, a measure of binding affinity.

Experimental Protocols

Detailed and standardized methodologies are critical for the evaluation of biological activity. Below are representative protocols for the assays discussed.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

  • Preparation: A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Each well is inoculated with a standardized microbial suspension (e.g., 5 x 10⁵ CFU/mL for bacteria). Positive (microbes only) and negative (broth only) controls are included.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria; 35°C for 48 hours for fungi).

  • Analysis: The MIC is determined as the lowest concentration of the compound that causes complete visual inhibition of microbial growth. Results can be quantified by measuring optical density at 600 nm.[6]

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses the effect of a compound on cancer cell viability.

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a density of approximately 5,000-10,000 cells/well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for 48-72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Measurement: The absorbance of the solution is measured using a microplate reader at approximately 570 nm. The IC₅₀ value is calculated from the dose-response curve.[5]

OASS Enzyme Inhibition Assay (Fluorimetric Method)

This assay measures the inhibition of OASS activity by monitoring the fluorescence of its pyridoxal 5'-phosphate (PLP) coenzyme.

  • Reagents: Purified OASS-A or OASS-B enzyme, PLP coenzyme, and test compounds in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).

  • Procedure: The test compound is added to a solution of the OASS enzyme in a quartz cuvette. The mixture is incubated to allow for binding.

  • Fluorescence Measurement: The fluorescence emission of the PLP coenzyme is measured (excitation at ~295 nm, emission scan from 350-600 nm). Binding of an inhibitor to the active site often induces a significant increase in PLP fluorescence.[10][13]

  • Data Analysis: The dissociation constant (Kd) is determined by titrating the enzyme with increasing concentrations of the inhibitor and fitting the fluorescence change data to a binding isotherm.[13]

Conclusion

Novel derivatives of this compound represent a versatile and potent class of biologically active molecules. Their rigid three-membered ring provides a unique scaffold that can be strategically functionalized to achieve high affinity and selectivity for various biological targets. The data presented herein demonstrate their significant potential as anticancer agents, antimicrobials targeting specific bacterial pathways like cysteine biosynthesis, and as precise inhibitors of enzymes relevant to inflammation. The detailed protocols provide a framework for the continued evaluation and optimization of these promising compounds, paving the way for the development of new therapeutic agents to address critical needs in human health.

References

In Silico and Computational Analysis of Cyclopropane-1,2-dicarbohydrazide: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of late 2025, dedicated in silico and computational studies on Cyclopropane-1,2-dicarbohydrazide are not extensively available in the public domain. This document presents the available physicochemical data and proposes a comprehensive computational workflow for the analysis of this molecule, providing a methodological guide for future research endeavors.

Introduction

This compound is a unique chemical entity featuring a strained cyclopropane ring and two hydrazide functional groups. These characteristics suggest potential for interesting molecular interactions and biological activities. While its primary documented use appears in synthetic chemistry, its structural motifs warrant a deeper investigation into its potential as a therapeutic agent. This whitepaper outlines a systematic approach to characterizing this compound through in silico and computational methods.

Physicochemical and Computational Properties

A summary of the basic computational chemistry data for this compound is presented below. These parameters are crucial for initial drug-likeness assessments.

PropertyValueSource
Molecular FormulaC₅H₁₀N₄O₂[1]
Molecular Weight158.16 g/mol [1]
TPSA (Topological Polar Surface Area)110.24 Ų[1]
LogP (Octanol-water partition coefficient)-2.3977[1]
Hydrogen Bond Acceptors4[1]
Hydrogen Bond Donors4[1]
Rotatable Bonds2[1]
CAS Number89365-16-2[1]

Proposed Computational Research Workflow

The following section details a proposed workflow for a comprehensive in silico investigation of this compound. This workflow is designed to elucidate its potential biological targets, binding modes, and pharmacokinetic properties.

Computational_Workflow cluster_0 Initial Analysis & Target Identification cluster_1 Molecular Docking & Scoring cluster_2 Molecular Dynamics & Stability cluster_3 ADMET Prediction a Ligand Preparation b Target Fishing / Reverse Docking a->b d Molecular Docking b->d c Protein Preparation c->d e Binding Affinity Estimation d->e f MD Simulation e->f g Trajectory Analysis f->g h MM/PBSA or MM/GBSA g->h i Pharmacokinetic Properties h->i j Toxicity Prediction h->j Hypothetical_Signaling_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Target_Kinase Identified Target Kinase Receptor->Target_Kinase Downstream_Effector Downstream Effector Target_Kinase->Downstream_Effector Proliferation Cell Proliferation Downstream_Effector->Proliferation Inhibitor Cyclopropane-1,2- dicarbohydrazide Inhibitor->Target_Kinase

References

"discovery and history of Cyclopropane-1,2-dicarbohydrazide synthesis"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopropane-1,2-dicarbohydrazide is a unique molecule featuring a strained three-membered carbocyclic ring functionalized with two hydrazide groups. This structure imparts specific conformational rigidity and the potential for diverse chemical interactions, making it an intriguing building block in medicinal chemistry and materials science. The hydrazide moieties can act as versatile synthons for the construction of various heterocyclic systems and as ligands for metal coordination. This guide provides a comprehensive overview of the discovery and historical development of the synthesis of this compound, including detailed experimental protocols and key quantitative data.

Historical Context: The Genesis of the Cyclopropane Ring

The story of this compound synthesis is intrinsically linked to the discovery and development of methods to construct the cyclopropane ring itself. The first synthesis of a cyclopropane derivative was achieved in 1881 by August Freund, who successfully prepared cyclopropane gas via a Wurtz coupling reaction using 1,3-dibromopropane and sodium. This seminal work laid the foundation for the field of cyclopropane chemistry.

A few years later, in 1884, William Henry Perkin reported the synthesis of a cyclopropane dicarboxylic acid derivative, diethyl cyclopropane-1,1-dicarboxylate. Perkin's method involved the intramolecular condensation of diethyl malonate with 1,2-dibromoethane using sodium ethylate as the base. This reaction, often referred to as the Perkin alicyclic synthesis, was a significant advancement in the construction of small carbocyclic rings.

The Advent of this compound Synthesis

A widely recognized route to cis-cyclopropane-1,2-dicarbohydrazide involves a two-step process:

  • Cyclopropanation: The formation of the cyclopropane ring is typically achieved through the cyclopropanation of a suitable alkene precursor, such as maleic or fumaric acid derivatives.

  • Hydrazinolysis: The resulting cyclopropane-1,2-dicarboxylic acid or its ester is then reacted with hydrazine hydrate to yield the desired dihydrazide.

Key Synthetic Pathways and Methodologies

Synthesis of the Precursor: Cyclopropane-1,2-dicarboxylic Acid

The stereochemistry of the final dihydrazide (cis or trans) is determined by the stereochemistry of the precursor dicarboxylic acid.

1. Synthesis of cis-Cyclopropane-1,2-dicarboxylic Acid:

A common starting material for the cis isomer is maleic anhydride or a dialkyl maleate. The cyclopropanation can be achieved using several methods:

  • Diazomethane: The reaction of maleic acid derivatives with diazomethane proceeds via a 1,3-dipolar cycloaddition to form a pyrazoline intermediate, which then eliminates nitrogen upon heating or photolysis to yield the cyclopropane ring.

  • Simmons-Smith Reaction: This reaction utilizes a carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), generated from diiodomethane and a zinc-copper couple, to add a methylene group across the double bond of the alkene precursor.

2. Synthesis of trans-Cyclopropane-1,2-dicarboxylic Acid:

The trans isomer is typically prepared starting from fumaric acid or its dialkyl esters, using similar cyclopropanation methods as for the cis isomer.

Conversion to this compound

The final step in the synthesis is the reaction of the dicarboxylic acid or its diester with hydrazine hydrate. This is a standard method for the preparation of acid hydrazides.

Experimental Protocols

Protocol 1: Synthesis of cis-Cyclopropane-1,2-dicarboxylic Acid via Cyclopropanation of Diethyl Maleate (Simmons-Smith Reaction)

Materials:

  • Diethyl maleate

  • Diiodomethane

  • Zinc-copper couple

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Hydrochloric acid

Procedure:

  • A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer is charged with a zinc-copper couple under an inert atmosphere (e.g., argon or nitrogen).

  • Anhydrous diethyl ether is added to the flask.

  • A solution of diiodomethane in anhydrous diethyl ether is added dropwise to the stirred suspension of the zinc-copper couple. The reaction is initiated, which is evident by the gentle reflux of the ether.

  • After the initial reaction subsides, a solution of diethyl maleate in anhydrous diethyl ether is added dropwise. The reaction mixture is then refluxed for several hours until the reaction is complete (monitored by TLC or GC).

  • The reaction mixture is cooled to room temperature, and the excess zinc-copper couple is filtered off.

  • The filtrate is washed successively with saturated aqueous ammonium chloride solution and saturated aqueous sodium bicarbonate solution.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude diethyl cis-cyclopropane-1,2-dicarboxylate.

  • The crude diester is then hydrolyzed by refluxing with an excess of hydrochloric acid.

  • After cooling, the cis-cyclopropane-1,2-dicarboxylic acid crystallizes and can be collected by filtration, washed with cold water, and dried.

Protocol 2: Synthesis of cis-Cyclopropane-1,2-dicarbohydrazide

Materials:

  • cis-Cyclopropane-1,2-dicarboxylic acid

  • Hydrazine hydrate

  • Ethanol

Procedure:

  • To a solution of cis-cyclopropane-1,2-dicarboxylic acid in ethanol, an excess of hydrazine hydrate is added.

  • The reaction mixture is heated under reflux for several hours. The progress of the reaction can be monitored by the disappearance of the starting material using a suitable analytical technique (e.g., TLC, HPLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The resulting solid residue is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to afford pure cis-cyclopropane-1,2-dicarbohydrazide.

Quantitative Data Summary

CompoundStarting MaterialReagentsSolventReaction ConditionsYield (%)Reference
Diethyl cis-cyclopropane-1,2-dicarboxylateDiethyl maleateCH₂I₂, Zn-Cu coupleDiethyl etherRefluxNot specified
cis-Cyclopropane-1,2-dicarboxylic acidDiethyl cis-cyclopropane-1,2-dicarboxylateHCl (aq)WaterRefluxGoodGeneral method
cis-Cyclopropane-1,2-dicarbohydrazidecis-Cyclopropane-1,2-dicarboxylic acidHydrazine hydrateEthanolRefluxOptimized

Signaling Pathways and Experimental Workflows

Synthesis_Pathway cluster_step1 Step 1: Cyclopropanation cluster_step2 Step 2: Hydrazinolysis Diethyl_Maleate Diethyl Maleate Diethyl_cis_cyclopropane_1_2_dicarboxylate Diethyl cis-cyclopropane- 1,2-dicarboxylate Diethyl_Maleate->Diethyl_cis_cyclopropane_1_2_dicarboxylate Cyclopropanation Simmons_Smith_Reagent Simmons-Smith Reagent (CH₂I₂, Zn-Cu) Simmons_Smith_Reagent->Diethyl_cis_cyclopropane_1_2_dicarboxylate cis_Cyclopropane_1_2_dicarboxylic_acid cis-Cyclopropane- 1,2-dicarboxylic acid Diethyl_cis_cyclopropane_1_2_dicarboxylate->cis_Cyclopropane_1_2_dicarboxylic_acid Hydrolysis Hydrolysis Acid Hydrolysis (HCl, H₂O) Hydrolysis->cis_Cyclopropane_1_2_dicarboxylic_acid cis_Cyclopropane_1_2_dicarbohydrazide cis-Cyclopropane- 1,2-dicarbohydrazide cis_Cyclopropane_1_2_dicarboxylic_acid->cis_Cyclopropane_1_2_dicarbohydrazide Hydrazinolysis Hydrazine_Hydrate Hydrazine Hydrate (N₂H₄·H₂O) Hydrazine_Hydrate->cis_Cyclopropane_1_2_dicarbohydrazide

Caption: Synthetic pathway for cis-Cyclopropane-1,2-dicarbohydrazide.

Experimental_Workflow Start Start Reaction_Setup Reaction Setup: - Add Zn-Cu couple - Add anhydrous ether Start->Reaction_Setup Reagent_Addition_1 Add Diiodomethane Solution Reaction_Setup->Reagent_Addition_1 Reagent_Addition_2 Add Diethyl Maleate Solution Reagent_Addition_1->Reagent_Addition_2 Reflux Reflux for several hours Reagent_Addition_2->Reflux Workup Workup: - Filter - Wash with NH₄Cl & NaHCO₃ - Dry over MgSO₄ Reflux->Workup Hydrolysis Acid Hydrolysis with HCl Workup->Hydrolysis Isolation_1 Isolate cis-Cyclopropane- 1,2-dicarboxylic acid Hydrolysis->Isolation_1 Hydrazinolysis_Reaction React with Hydrazine Hydrate in Ethanol Isolation_1->Hydrazinolysis_Reaction Reflux_2 Reflux for several hours Hydrazinolysis_Reaction->Reflux_2 Purification Purification: - Remove solvent - Recrystallization or  Column Chromatography Reflux_2->Purification Final_Product cis-Cyclopropane-1,2- dicarbohydrazide Purification->Final_Product

"stereochemistry of Cyclopropane-1,2-dicarbohydrazide and its isomers"

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Stereochemistry of Cyclopropane-1,2-dicarbohydrazide and its Isomers

Abstract

This compound, a derivative of the biologically significant cyclopropane-1,2-dicarboxylic acid, presents a compelling case study in stereochemistry. The rigid, strained three-membered ring imposes strict geometrical constraints, leading to distinct and stable stereoisomers. Understanding the stereochemical nuances of these isomers is paramount for researchers in medicinal chemistry and drug development, as the spatial arrangement of the carbohydrazide functional groups dictates molecular interactions with biological targets. This guide provides a detailed examination of the stereoisomers of this compound, including their synthesis, characterization, and the biological implications of their three-dimensional structure.

Stereoisomers of this compound

The stereochemistry of this compound is defined by the relative orientation of the two carbohydrazide groups attached to the cyclopropane ring. This gives rise to two geometric isomers: cis and trans. These geometric isomers have fundamentally different shapes and symmetries, which in turn affects their chirality and biological properties. In total, the molecule exists as three distinct stereoisomers.[1]

  • cis-Isomer : In the cis isomer, the two carbohydrazide groups are on the same side of the cyclopropane ring. This configuration results in a plane of symmetry that bisects the C1-C2 bond. Consequently, the cis isomer is a meso compound ; it contains chiral centers (C1 and C2) but is achiral overall and therefore not optically active.[2]

  • trans-Isomer : In the trans isomer, the carbohydrazide groups are on opposite sides of the ring. This arrangement lacks an internal plane of symmetry, rendering the molecule chiral. The trans isomer exists as a pair of non-superimposable mirror images, known as enantiomers . These are designated as (1R,2R) and (1S,2S).[3] These enantiomers will rotate plane-polarized light in equal but opposite directions and can interact differently with other chiral molecules, such as biological receptors or enzymes.

G node_top node_top node_cat node_cat node_iso node_iso A This compound B Geometric Isomers A->B exhibits C cis Isomer (meso, achiral) B->C are D trans Isomer (chiral) B->D are E (1R,2R)-enantiomer D->E exists as F (1S,2S)-enantiomer D->F exists as

Caption: Logical relationship of stereoisomers for this compound.

Physicochemical and Spectroscopic Data

While comprehensive data for the dicarbohydrazide derivatives are sparse in the literature, the properties of the parent cyclopropane-1,2-dicarboxylic acids are well-documented and serve as an excellent proxy for understanding the core stereochemical structure. The key difference in the hydrazide derivative is the replacement of the hydroxyl (-OH) group with a hydrazinyl (-NHNH2) group.

Propertycis-(1R,2S)-rel-isomer(1S,2S)-trans-isomer(1R,2R)-trans-isomer
Molecular Formula C5H6O4C5H6O4C5H6O4
Molecular Weight 130.10 g/mol [4][5]130.10 g/mol [3]130.10 g/mol [4]
IUPAC Name (1R,2S)-rel-Cyclopropane-1,2-dicarboxylic acid[5](1S,2S)-cyclopropane-1,2-dicarboxylic acid[3](1R,2R)-cyclopropane-1,2-dicarboxylic acid[4]
Canonical SMILES C1--INVALID-LINK--C(=O)O[5]C1--INVALID-LINK--C(=O)O[3]C1--INVALID-LINK--C(=O)O
InChIKey RLWFMZKPPHHHCB-WSOKHJQSSA-N[5]RLWFMZKPPHHHCB-HRFVKAFMSA-N[3]RLWFMZKPPHHHCB-VOTSOKGWSA-N

Table 1: Properties of the parent cyclopropane-1,2-dicarboxylic acid stereoisomers.

Experimental Protocols

The synthesis and characterization of these isomers require stereocontrolled methods and precise analytical techniques.

Protocol: Stereoselective Synthesis

The synthesis of the target dicarbohydrazides begins with the stereospecific synthesis of the corresponding dicarboxylic acids.[6]

3.1.1 Synthesis of cis-Cyclopropane-1,2-dicarbohydrazide

  • Hydrolysis of Precursor: cis-cyclopropane-1,2-dicarboxylic acid is prepared by the hydrolysis of 3-oxabicyclo[3.1.0]hexane-2,4-dione in water or ethanol.[7]

  • Reaction Conditions: The reaction mixture is typically heated to ensure complete hydrolysis.

  • Isolation: The resulting diacid is isolated through solvent evaporation and purification, often by recrystallization.

  • Hydrazinolysis: The purified cis-diacid is then reacted with hydrazine (N2H4), usually in an aqueous or alcoholic solvent under controlled temperature and pH, to yield cis-cyclopropane-1,2-dicarbohydrazide.[6]

3.1.2 Synthesis of trans-Cyclopropane-1,2-dicarbohydrazide Enantiomers

  • Starting Material: The synthesis often starts with a racemic mixture of diethyl (±)-trans-cyclopropane-1,2-dicarboxylate.[8]

  • Enantioselective Hydrolysis: A key step can be the enantioselective hydrolysis of the diester or a related diamide using enzymes. For example, amidases from microorganisms like Rhodococcus rhodochrous can selectively hydrolyze one enantiomer, allowing for the separation of the chiral acids.[8]

  • Chemical Hydrolysis: Alternatively, non-selective hydrolysis of the racemic diester with a base like potassium hydroxide yields the racemic trans-dicarboxylic acid, which must then be resolved using chiral resolving agents.[7]

  • Hydrazinolysis: Each separated trans-dicarboxylic acid enantiomer is then reacted with hydrazine under conditions similar to the cis isomer to produce the corresponding (1R,2R) or (1S,2S)-dicarbohydrazide.

G cluster_cis cis-Isomer Synthesis cluster_trans trans-Isomer Synthesis node_start node_start node_process node_process node_inter node_inter node_final node_final A1 3-Oxabicyclo[3.1.0] hexane-2,4-dione P1 Hydrolysis (H₂O) A1->P1 I1 cis-Dicarboxylic Acid P1->I1 P2 Hydrazinolysis (N₂H₄) I1->P2 F1 cis-Dicarbohydrazide P2->F1 A2 Diethyl (±)-trans- cyclopropanedicarboxylate P3 Enzymatic Hydrolysis or Chemical Hydrolysis + Chiral Resolution A2->P3 I2a (1R,2R)-Dicarboxylic Acid P3->I2a I2b (1S,2S)-Dicarboxylic Acid P3->I2b P4a Hydrazinolysis (N₂H₄) I2a->P4a P4b Hydrazinolysis (N₂H₄) I2b->P4b F2a (1R,2R)-Dicarbohydrazide P4a->F2a F2b (1S,2S)-Dicarbohydrazide P4b->F2b

Caption: General synthetic workflow for cis and trans stereoisomers.

Protocol: Stereochemical Characterization

Distinguishing between the stereoisomers is critical and is achieved using several analytical methods.

  • NMR Spectroscopy:

    • ¹H NMR: The symmetry of the cis isomer results in a simpler spectrum compared to the trans isomer. The relative stereochemistry can be determined by analyzing the coupling constants (J-values) between the protons on the cyclopropane ring.

    • ¹³C NMR: Due to symmetry, the cis isomer will show fewer carbon signals than the chiral trans isomer.

  • X-ray Crystallography: This is the definitive method for determining the solid-state structure. It provides precise measurements of bond lengths, bond angles, and the absolute configuration of the enantiomers if a suitable single crystal can be obtained.[9][10]

  • Chiral Chromatography: Techniques like chiral High-Performance Liquid Chromatography (HPLC) are essential for separating the trans enantiomers and determining the enantiomeric excess (ee) of a sample.

Biological Activity and Mechanism of Action

The parent compounds, cyclopropane-1,2-dicarboxylic acids, have been identified as potent inhibitors of O-acetylserine sulfhydrylase (OASS).[7][11] OASS is a crucial enzyme in the cysteine biosynthesis pathway in bacteria and plants, making it an attractive target for developing new antimicrobial agents.[11]

  • Mechanism of Inhibition: These compounds act as inhibitors of OASS, which catalyzes the final step of cysteine synthesis: the conversion of O-acetylserine and sulfide into L-cysteine.[7] By binding to the active site of the OASS enzyme, the cyclopropane derivatives prevent the natural substrate from binding, thereby halting the production of cysteine, an essential amino acid for bacterial survival. The rigid cyclopropane scaffold helps to orient the dicarboxylate (or dicarbohydrazide) groups in a specific conformation that mimics the substrate or a transition state, leading to effective inhibition.[7][11]

The dicarbohydrazide derivatives are also investigated for other biological activities, such as the inhibition of metalloproteases, which are implicated in conditions like cancer.[6]

G node_sub node_sub node_enz node_enz node_prod node_prod node_inh node_inh S1 L-Serine + Acetyl-CoA E1 Serine Acetyltransferase (SAT) S1->E1 S2 O-Acetylserine E1->S2 catalyzes E2 O-Acetylserine Sulfhydrylase (OASS) S2->E2 S3 Sulfide S3->E2 P1 L-Cysteine (Essential Amino Acid) E2->P1 catalyzes INH Cyclopropane-1,2-dicarboxylic acid / dicarbohydrazide X Inhibition INH->X X->E2 blocks

Caption: Inhibition of the bacterial cysteine biosynthesis pathway by cyclopropane derivatives.

Conclusion

The stereochemistry of this compound is a critical determinant of its properties and function. The existence of a meso cis isomer and a pair of trans enantiomers necessitates stereocontrolled synthesis and rigorous analytical characterization. The biological activity of the parent dicarboxylic acids as potent enzyme inhibitors highlights the importance of three-dimensional molecular architecture in drug design. For researchers, a thorough understanding of these stereochemical principles is essential for the rational design and development of novel therapeutic agents based on the rigid and versatile cyclopropane scaffold.

References

An In-depth Technical Guide on the Thermodynamic Stability of the Cyclopropane Ring in Dicarbohydrazide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The incorporation of a cyclopropane ring into molecular scaffolds is a widely utilized strategy in medicinal chemistry to introduce conformational rigidity and explore novel chemical space. This guide provides a detailed analysis of the thermodynamic stability of the cyclopropane ring when functionalized with dicarbohydrazide moieties. Due to the limited direct experimental data on cyclopropane dicarbohydrazide, this document synthesizes information from closely related analogues, primarily cyclopropane dicarboxylic acids and their derivatives, to infer the stability and reactivity of the target structure. The inherent ring strain of the cyclopropane moiety, estimated to be approximately 28 kcal/mol, is the principal determinant of its thermodynamic properties, rendering it susceptible to ring-opening reactions under specific conditions. This guide outlines the fundamental principles of this instability, proposes synthetic and analytical protocols, and presents logical workflows for the systematic evaluation of these compounds.

The Cyclopropane Ring: An Overview of Inherent Strain

The thermodynamic stability of any cyclopropane-containing molecule is fundamentally influenced by the inherent strain of the three-membered ring. This strain arises from two primary sources:

  • Angle Strain: The carbon-carbon-carbon bond angles in a cyclopropane ring are constrained to 60°, a significant deviation from the ideal 109.5° for sp³ hybridized carbon atoms. This deviation leads to poor orbital overlap and a high degree of angle strain.[1]

  • Torsional Strain: The hydrogen atoms on adjacent carbon atoms in the cyclopropane ring are in an eclipsed conformation, leading to steric repulsion and torsional strain.[1]

This substantial ring strain, quantified by a strain energy of approximately 28 kcal/mol, makes the cyclopropane ring significantly more reactive than acyclic alkanes and larger cycloalkanes.[1] Consequently, the ring is prone to cleavage reactions when subjected to thermal, chemical, or enzymatic stress.

Thermodynamic Data of Relevant Cyclopropane Derivatives

CompoundPropertyValueReference(s)
Cyclopropane (gas)Standard Enthalpy of Formation (ΔHf°)+53.3 kJ/mol (+12.7 kcal/mol)[2]
CyclopropaneRing Strain Energy~115 kJ/mol (~27.5 kcal/mol)[1]
Cyclopropane-1,1-dicarboxylic acidMelting Point134-136 °C
Cyclopropane-1,2-dicarboxylic acidMelting PointNot available[3]

Note: The presence of the dicarbohydrazide functional groups is not expected to significantly alter the inherent strain energy of the cyclopropane ring itself. However, these groups can influence the overall thermal stability of the molecule and may participate in or direct ring-opening reactions.

Proposed Synthesis of Cyclopropane Dicarbohydrazide and Potential Stability Challenges

A plausible synthetic route to cyclopropane dicarbohydrazide would involve the reaction of a cyclopropane dicarboxylic acid ester with hydrazine hydrate. This is a standard method for the synthesis of hydrazides.[4][5]

However, a notable study on the reaction of diethyl cyclopropane-1,1-dicarboxylate with hydrazine hydrate reported the formation of 1-N-amino-2-oxo-pyrrolidine-3-carboxylic acid hydrazide, a rearranged product, instead of the expected cyclopropane-1,1-dicarbohydrazide.[6] This suggests that under the reaction conditions, the cyclopropane ring may be susceptible to nucleophilic attack by hydrazine, leading to ring-opening and subsequent intramolecular cyclization. This highlights a potential thermodynamic instability of the target compound, particularly in the presence of nucleophiles.

Experimental Protocols for Stability Assessment

To experimentally determine the thermodynamic stability of a synthesized cyclopropane dicarbohydrazide, a combination of thermal analysis and spectroscopic techniques would be employed.

Synthesis of Cyclopropane-1,2-dicarbohydrazide (Proposed)
  • Esterification: Commercially available trans-cyclopropane-1,2-dicarboxylic acid (1.0 eq) is refluxed in methanol (20 vol) with a catalytic amount of sulfuric acid for 4 hours. The solvent is removed under reduced pressure, and the residue is neutralized with saturated sodium bicarbonate solution and extracted with ethyl acetate. The organic layer is dried over anhydrous sodium sulfate and concentrated to yield dimethyl trans-cyclopropane-1,2-dicarboxylate.

  • Hydrazinolysis: The resulting diester (1.0 eq) is dissolved in ethanol (10 vol). Hydrazine hydrate (2.5 eq) is added dropwise at room temperature. The reaction mixture is then heated to reflux for 6 hours.

  • Isolation: The reaction mixture is cooled to room temperature, and the resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum to yield trans-cyclopropane-1,2-dicarbohydrazide.

Thermal Analysis
  • Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point and enthalpy of fusion, as well as to identify any decomposition events.

    • Protocol: A 2-5 mg sample is accurately weighed into an aluminum pan. The pan is hermetically sealed and placed in the DSC instrument. The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere from room temperature to a temperature above the expected decomposition point (e.g., 400 °C).[7]

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature, providing information on thermal stability and decomposition patterns.

    • Protocol: A 5-10 mg sample is placed in a ceramic or platinum pan. The sample is heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen or air) while the mass is continuously monitored.

Spectroscopic Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the synthesized compound and for monitoring its stability over time under various conditions (e.g., in different solvents, at elevated temperatures). The characteristic signals of the cyclopropyl protons would be indicative of the ring's integrity.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the functional groups present in the molecule (e.g., N-H, C=O, C-H of the cyclopropane ring) and to monitor any changes that may occur upon degradation.

Visualizations

Logical Relationship of Cyclopropane Ring Strain

A Ideal sp³ Hybridization B 109.5° Bond Angle A->B leads to C Cyclopropane Structure D 60° C-C-C Bond Angle C->D results in E Eclipsed C-H Bonds C->E results in F Angle Strain D->F causes G Torsional Strain E->G causes H High Ring Strain Energy (~28 kcal/mol) F->H G->H I Increased Reactivity (Susceptibility to Ring Opening) H->I leads to

Caption: Factors contributing to the thermodynamic instability of the cyclopropane ring.

Proposed Experimental Workflow for Stability Assessment

cluster_synthesis Synthesis and Purification cluster_characterization Structural Confirmation cluster_stability Thermodynamic Stability Analysis A Cyclopropane Dicarboxylic Acid Ester + Hydrazine Hydrate B Reaction under Controlled Conditions A->B C Isolation and Purification of Cyclopropane Dicarbohydrazide B->C D NMR Spectroscopy (¹H, ¹³C) C->D E FTIR Spectroscopy C->E F Mass Spectrometry C->F G Differential Scanning Calorimetry (DSC) C->G H Thermogravimetric Analysis (TGA) C->H I Isothermal Stress Studies (e.g., elevated temperature, varying pH) C->I J Analysis of Degradation Products (e.g., LC-MS, NMR) I->J

Caption: A systematic workflow for the synthesis and thermodynamic stability evaluation of cyclopropane dicarbohydrazide.

Conclusion

The thermodynamic stability of the cyclopropane ring in dicarbohydrazide derivatives is a critical parameter for their potential application in drug development. While direct experimental data is scarce, a comprehensive understanding can be built upon the well-established principles of cyclopropane ring strain and the reactivity of related compounds. The inherent strain of the three-membered ring makes it a reactive moiety, and the synthesis of cyclopropane dicarbohydrazides may be complicated by ring-opening side reactions. A rigorous experimental approach, combining controlled synthesis, thorough characterization, and detailed thermal analysis, is essential to quantify the stability of these compounds and to predict their behavior in biological systems. The methodologies and workflows presented in this guide provide a robust framework for researchers to undertake such investigations.

References

Methodological & Application

Applications of Cyclopropane-1,2-dicarbohydrazide in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopropane-1,2-dicarbohydrazide and its derivatives are emerging as a versatile scaffold in medicinal chemistry. The inherent three-dimensionality and conformational rigidity of the cyclopropane ring offer unique advantages in drug design, including enhanced metabolic stability, improved binding affinity to biological targets, and the generation of novel chemotypes.[1][2] This document provides a comprehensive overview of the potential applications of this compound, along with detailed protocols for its synthesis and biological evaluation. While direct biological data for this compound is limited, the information presented is based on the activities of its parent dicarboxylic acid and other closely related derivatives, providing a strong foundation for further research and development.

Potential Therapeutic Applications

The unique structural features of the cyclopropane moiety have led to the investigation of its derivatives in a range of therapeutic areas.[2][3]

Enzyme Inhibition

The strained cyclopropane ring can mimic transition states of enzymatic reactions, making its derivatives potent enzyme inhibitors.[4]

  • O-Acetylserine Sulfhydrylase (OASS) Inhibition: OASS is a key enzyme in the cysteine biosynthesis pathway of bacteria and plants, but absent in mammals, making it an attractive target for novel antibiotics.[1][5] Derivatives of cyclopropane-1,2-dicarboxylic acid have shown inhibitory activity against OASS isoforms from Salmonella typhimurium.[1] The dicarbohydrazide moiety could potentially enhance binding interactions within the active site.

  • 3-Methylaspartase Inhibition: Substituted trans-cyclopropane-1,2-dicarboxylic acids have been synthesized and identified as potent inhibitors of 3-methylaspartase, acting as transition state analogues.[4]

  • 1-Aminocyclopropane-1-carboxylic acid (ACC) Oxidase Inhibition: Cyclopropane-1,1-dicarboxylic acid has demonstrated an inhibitory effect on apple ACC oxidase, an enzyme involved in ethylene biosynthesis.[6][7]

Antimicrobial Activity

Cyclopropane-containing compounds have been explored for their antibacterial and antifungal properties.[2][8] The introduction of amide and aryl groups to the cyclopropane scaffold has yielded derivatives with moderate activity against Staphylococcus aureus, Escherichia coli, and Candida albicans.[8] The dicarbohydrazide functional groups offer opportunities for further structural modifications to optimize antimicrobial potency.

Anticancer and Neuroprotective Potential

While less explored, derivatives of the parent cis-cyclopropane-1,2-dicarboxylic acid are suggested to have potential anticancer properties by interfering with cell division and growth pathways.[9] Additionally, neuroprotective effects are another area of interest.[9]

Quantitative Data Summary

The following table summarizes the available quantitative data for derivatives of cyclopropane-1,2-dicarboxylic acid. It is important to note that these values are for the parent acids or other analogs and serve as a predictive baseline for the potential activity of this compound.

Compound/DerivativeTargetActivity TypeValueReference
Tetrasubstituted cyclopropane-1,2-dicarboxylic acid (Compound 23)OASS-A (S. typhimurium)Dissociation Constant (Kd)9.0 µM[1][10]
Tetrasubstituted cyclopropane-1,2-dicarboxylic acid (Compound 23)OASS-B (S. typhimurium)Dissociation Constant (Kd)40 µM[1][10]
Ethyl ester derivative (Compound 25)OASS-A (S. typhimurium)Dissociation Constant (Kd)83 µM[1]
Thiazole amide of cyclopropane carboxylic acid (F9)E. coliMinimum Inhibitory Concentration (MIC80)32 µg/mL[8]
Various aryl amides of cyclopropane carboxylic acidS. aureus, E. coli, C. albicansMinimum Inhibitory Concentration (MIC80)16 - 128 µg/mL[8]

Experimental Protocols

Protocol 1: Synthesis of cis-Cyclopropane-1,2-dicarbohydrazide

This protocol is adapted from the general synthesis of carbohydrazides from their corresponding carboxylic acids.[9]

Materials:

  • cis-Cyclopropane-1,2-dicarboxylic acid

  • Hydrazine hydrate

  • Ethanol

  • Reflux apparatus

  • Recrystallization solvents (e.g., ethanol/water)

  • Filtration apparatus

  • NMR spectrometer and HPLC for characterization

Procedure:

  • Dissolve cis-cyclopropane-1,2-dicarboxylic acid in ethanol in a round-bottom flask.

  • Add an excess of hydrazine hydrate to the solution.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain cis-Cyclopropane-1,2-dicarbohydrazide as a solid.

  • Dry the purified product under vacuum.

  • Confirm the structure and purity of the final compound using NMR spectroscopy and HPLC analysis.

DOT Diagram: Synthesis of cis-Cyclopropane-1,2-dicarbohydrazide

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product start1 cis-Cyclopropane-1,2-dicarboxylic acid reaction Reflux in Ethanol start1->reaction start2 Hydrazine Hydrate start2->reaction product cis-Cyclopropane-1,2-dicarbohydrazide reaction->product

Caption: Synthetic route to cis-Cyclopropane-1,2-dicarbohydrazide.

Protocol 2: O-Acetylserine Sulfhydrylase (OASS) Inhibition Assay

This protocol is based on a fluorimetric method to determine the binding affinity of inhibitors to OASS.[1]

Materials:

  • Purified OASS-A and OASS-B enzymes

  • HEPES buffer (100 mM, pH 7.0)

  • This compound stock solution (in a suitable solvent like DMSO, diluted in buffer)

  • Fluorometer with a thermostatted cell holder

Procedure:

  • Prepare a solution of OASS (0.5–1.0 µM) in HEPES buffer.

  • Record the baseline fluorescence emission spectrum of the enzyme solution (excitation at 412 nm, emission scanned from 450 to 550 nm) at 20°C.

  • Add increasing concentrations of the this compound solution to the enzyme solution, incubating for a few minutes after each addition.

  • Record the fluorescence emission spectrum after each addition.

  • Correct the spectra for the blank contribution (buffer and inhibitor solution without enzyme).

  • Monitor the increase in fluorescence intensity at 500 nm as a function of the inhibitor concentration.

  • Fit the data to a binding isotherm to determine the dissociation constant (Kd).

DOT Diagram: OASS Inhibition Assay Workflow

G prep Prepare OASS Solution baseline Measure Baseline Fluorescence prep->baseline add_inhibitor Add Inhibitor (this compound) baseline->add_inhibitor measure_fluorescence Measure Fluorescence add_inhibitor->measure_fluorescence measure_fluorescence->add_inhibitor Iterate with increasing concentrations data_analysis Analyze Data (Binding Isotherm) measure_fluorescence->data_analysis result Determine Dissociation Constant (Kd) data_analysis->result

Caption: Workflow for the OASS fluorescence-based inhibition assay.

Protocol 3: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

This protocol describes a standard broth microdilution method to determine the MIC of a compound against bacteria.[8]

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • This compound stock solution (in DMSO)

  • Positive control antibiotic (e.g., ciprofloxacin)

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard.

  • Dilute the this compound stock solution in MHB to prepare a series of twofold dilutions in the wells of a 96-well plate.

  • Inoculate each well with the standardized bacterial suspension.

  • Include a positive control (bacteria with a known antibiotic), a negative control (bacteria in broth without any compound), and a sterility control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.

DOT Diagram: MIC Assay Logical Flow

G start Prepare Bacterial Inoculum and Compound Dilutions inoculate Inoculate Microtiter Plate start->inoculate incubate Incubate at 37°C inoculate->incubate read Read Results (Visual or OD600) incubate->read determine_mic Determine MIC read->determine_mic

Caption: Logical flow for determining the Minimum Inhibitory Concentration.

Conclusion

This compound represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. Based on the demonstrated activities of its parent dicarboxylic acid and other derivatives, it holds potential as an enzyme inhibitor and antimicrobial agent. The provided protocols offer a starting point for the synthesis and biological evaluation of this compound, encouraging further investigation into its medicinal chemistry applications. Future studies should focus on generating specific biological data for this compound and exploring its structure-activity relationships through the synthesis of novel derivatives.

References

Application Notes and Protocols: Acylation of Cyclopropane-1,2-dicarbohydrazide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopropane-1,2-dicarbohydrazide and its acylated derivatives are emerging as compounds of significant interest in medicinal chemistry and drug development. The rigid cyclopropane scaffold provides a unique conformational constraint that can be exploited for the design of potent and selective therapeutic agents. The hydrazide moieties offer versatile handles for chemical modification, allowing for the introduction of various acyl groups to modulate the compound's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and metabolic stability. This can lead to enhanced biological activity, improved pharmacokinetic profiles, and novel intellectual property. These acylated derivatives have potential applications as enzyme inhibitors, antimicrobial agents, and scaffolds for combinatorial library synthesis.

These application notes provide detailed protocols for the synthesis of the key precursor, cis/trans-Cyclopropane-1,2-dicarbohydrazide, and its subsequent acylation.

Experimental Protocols

Part 1: Synthesis of cis/trans-Cyclopropane-1,2-dicarbohydrazide

This protocol outlines the synthesis of this compound from the corresponding commercially available diethyl ester, diethyl cyclopropane-1,2-dicarboxylate. The procedure is adapted from established methods for the synthesis of dihydrazides from diesters.

Materials:

  • Diethyl cis/trans-cyclopropane-1,2-dicarboxylate

  • Hydrazine hydrate (80-100% solution)

  • Ethanol (absolute)

  • Diethyl ether

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add diethyl cis/trans-cyclopropane-1,2-dicarboxylate (1 equivalent).

  • Add absolute ethanol to dissolve the diester (approximately 10-15 mL of ethanol per gram of diester).

  • To this solution, add hydrazine hydrate (2.5-3.0 equivalents) dropwise with stirring. Caution: Hydrazine hydrate is corrosive and toxic. Handle in a well-ventilated fume hood with appropriate personal protective equipment.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature. A white precipitate of the dihydrazide should form.

  • If precipitation is incomplete, the reaction mixture can be cooled further in an ice bath.

  • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Wash the solid with a small amount of cold ethanol, followed by diethyl ether, to remove any unreacted starting material and impurities.

  • Dry the product under vacuum to obtain cis/trans-Cyclopropane-1,2-dicarbohydrazide as a white solid. The product can be used in the next step without further purification if the purity is deemed sufficient by analytical methods (e.g., NMR, LC-MS).

Workflow for the Synthesis of this compound

G start Start: Diethyl cyclopropane-1,2-dicarboxylate in Ethanol reagent Add Hydrazine Hydrate (2.5-3.0 eq.) start->reagent reaction Reflux for 4-6 hours reagent->reaction cool Cool to Room Temperature reaction->cool precipitate Precipitation of Dihydrazide cool->precipitate filter Vacuum Filtration precipitate->filter wash1 Wash with Cold Ethanol filter->wash1 wash2 Wash with Diethyl Ether wash1->wash2 dry Dry under Vacuum wash2->dry end_product End Product: This compound dry->end_product G cluster_0 Step 1: Dihydrazide Synthesis cluster_1 Step 2: Acylation start Diethyl cyclopropane-1,2-dicarboxylate reagent1 Hydrazine Hydrate Ethanol, Reflux start->reagent1 product1 This compound reagent1->product1 reagent2 Acyl Chloride, Base DCM or THF product1->reagent2 product2 N,N'-Diacyl-cyclopropane- 1,2-dicarbohydrazide reagent2->product2

Application Notes and Protocols: Enzymatic Reactions Involving Cyclopropane-1,2-dicarbohydrazide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the enzymatic interactions of Cyclopropane-1,2-dicarbohydrazide and its parent compound, Cyclopropane-1,2-dicarboxylic acid. The primary focus is on the inhibition of O-acetylserine sulfhydrylase (OASS), a key enzyme in bacterial cysteine biosynthesis, and matrix metalloproteinases (MMPs), which are implicated in various diseases. This document includes quantitative data for related compounds, detailed experimental protocols for inhibitor screening, and visualizations of relevant pathways and workflows.

Application Notes

This compound and its derivatives are of significant interest in drug discovery due to their unique structural properties. The strained cyclopropane ring can mimic transition states of enzymatic reactions, making these compounds potential enzyme inhibitors.

Inhibition of O-acetylserine sulfhydrylase (OASS): cis-Cyclopropane-1,2-dicarboxylic acid hydrazide has been reported to inhibit O-acetylserine sulfhydrylase (OASS) at nanomolar concentrations.[1] OASS is a crucial enzyme in the cysteine biosynthesis pathway in bacteria and plants, but it is absent in mammals, making it an attractive target for the development of novel antimicrobial agents.[2] The hydrazide may act as a prodrug, being hydrolyzed in situ to the corresponding dicarboxylic acid, which is a known inhibitor of OASS isoforms.

Inhibition of Matrix Metalloproteinases (MMPs): Cyclopropane-based compounds have also been investigated as inhibitors of matrix metalloproteinases (MMPs).[1] MMPs are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. Their dysregulation is associated with various pathological conditions, including cancer and cardiovascular diseases. The rigid cyclopropane scaffold can serve as a peptidomimetic to interact with the active site of MMPs.

Quantitative Data Summary

CompoundTarget EnzymeDissociation Constant (Kd) in µM
Phenyl-substituted dicarboxylic acidStOASS-A7.4
Phenyl-substituted dicarboxylic acidStOASS-B55
Tetrasubstituted dicarboxylic acidStOASS-A9.0
Tetrasubstituted dicarboxylic acidStOASS-B40
Ethyl ester derivativeStOASS-A83
Alcohol derivativeStOASS-A168

Signaling Pathway Diagram

The following diagram illustrates the bacterial cysteine biosynthesis pathway, highlighting the role of O-acetylserine sulfhydrylase (OASS) as a target for inhibition.

cysteine_biosynthesis serine L-Serine sat Serine Acetyltransferase (SAT) serine->sat acetyl_coa Acetyl-CoA acetyl_coa->sat oas O-acetyl-L-serine (OAS) oass O-acetylserine Sulfhydrylase (OASS) oas->oass sulfide Sulfide sulfide->oass cysteine L-Cysteine sat->oas CoA oass->cysteine Acetate inhibitor Cyclopropane-1,2- dicarbohydrazide inhibitor->oass Inhibition

Bacterial Cysteine Biosynthesis Pathway and OASS Inhibition.

Experimental Protocols

Protocol 1: Fluorometric Assay for OASS Inhibition

This protocol is adapted from methods used to assess the inhibition of OASS by small molecules and is suitable for screening this compound. The assay relies on the change in fluorescence of the pyridoxal-5'-phosphate (PLP) cofactor upon ligand binding.

Materials:

  • Purified OASS-A or OASS-B enzyme

  • Assay Buffer: 100 mM HEPES, pH 7.0

  • This compound stock solution in DMSO

  • Fluorometer and 96-well black microplates

Procedure:

  • Prepare a solution of OASS enzyme (e.g., 1 µM) in the assay buffer.

  • Serially dilute the this compound stock solution in assay buffer to obtain a range of desired concentrations. Ensure the final DMSO concentration is below 1%.

  • In a 96-well plate, add the OASS solution to each well.

  • Add the diluted inhibitor solutions to the respective wells. Include a control with buffer and DMSO only.

  • Incubate the plate at a constant temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 5-10 minutes).

  • Measure the fluorescence intensity using an excitation wavelength of 412 nm and record the emission spectrum or emission at a fixed wavelength (e.g., 505 nm).

  • The dissociation constant (Kd) can be determined by plotting the change in fluorescence intensity against the inhibitor concentration and fitting the data to a suitable binding isotherm equation.

oass_assay_workflow start Start prep_reagents Prepare Reagents: - OASS Enzyme Solution - Serial Dilutions of Inhibitor - Assay Buffer start->prep_reagents plate_setup Pipette OASS and Inhibitor Solutions into 96-well Plate prep_reagents->plate_setup incubation Incubate at 25°C for 5-10 minutes plate_setup->incubation measurement Measure Fluorescence (Ex: 412 nm, Em: 505 nm) incubation->measurement analysis Data Analysis: Plot Fluorescence Change vs. [Inhibitor] and Fit to Binding Isotherm measurement->analysis end Determine Kd analysis->end

Workflow for the Fluorometric OASS Inhibition Assay.
Protocol 2: Saturation Transfer Difference (STD) NMR for Ligand Binding Analysis

STD-NMR is a powerful technique to confirm direct binding of a ligand to a protein and to identify the binding epitope.

Materials:

  • Purified OASS enzyme

  • This compound

  • Deuterated NMR buffer (e.g., 100 mM phosphate buffer in D₂O, pD 7.0)

  • NMR spectrometer with a cryoprobe

Procedure:

  • Prepare a sample containing the OASS enzyme (e.g., 10-50 µM) and a 50-100 fold molar excess of this compound in the deuterated NMR buffer.

  • Acquire a standard 1D ¹H NMR spectrum of the mixture.

  • Set up the STD-NMR experiment:

    • On-resonance irradiation: Selectively saturate a region of the protein's proton spectrum where no ligand signals are present (e.g., -1.0 ppm or 7.0 ppm).

    • Off-resonance irradiation: Set the irradiation frequency far from any protein or ligand signals (e.g., 40 ppm) as a reference.

    • Use a saturation time of approximately 2 seconds.

  • Acquire the on-resonance and off-resonance spectra in an interleaved manner.

  • Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD spectrum.

  • Signals present in the STD spectrum correspond to the protons of the ligand that are in close proximity to the protein in the bound state. The relative intensities of the signals can map the binding epitope.

std_nmr_workflow start Start prep_sample Prepare NMR Sample: - OASS Enzyme (10-50 µM) - Ligand (50-100x excess) - Deuterated Buffer start->prep_sample acquire_ref Acquire Reference 1D ¹H Spectrum prep_sample->acquire_ref setup_std Set up STD Experiment: - On-resonance saturation (e.g., -1.0 ppm) - Off-resonance saturation (e.g., 40 ppm) acquire_ref->setup_std acquire_std Acquire Interleaved On- and Off-Resonance Spectra setup_std->acquire_std process_data Process Data: Subtract On- from Off-Resonance Spectrum acquire_std->process_data analyze_spectrum Analyze STD Spectrum: Identify signals of bound ligand and map binding epitope process_data->analyze_spectrum end Confirm Binding analyze_spectrum->end

Experimental Workflow for STD-NMR Binding Analysis.
Protocol 3: Fluorometric Assay for Matrix Metalloproteinase (MMP) Inhibition

This is a general protocol for screening inhibitors against MMPs using a FRET-based fluorogenic substrate.

Materials:

  • Recombinant active MMP enzyme (e.g., MMP-2, MMP-9)

  • MMP Assay Buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5)

  • Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)

  • This compound stock solution in DMSO

  • A known MMP inhibitor as a positive control (e.g., GM6001)

  • Fluorometer and 96-well black microplates

Procedure:

  • Prepare serial dilutions of this compound and the control inhibitor in MMP Assay Buffer.

  • In a 96-well plate, add the diluted inhibitor solutions. Include wells for a no-inhibitor control (enzyme activity) and a no-enzyme control (background fluorescence).

  • Add the MMP enzyme to all wells except the no-enzyme control.

  • Incubate the plate for 15-30 minutes at 37°C to allow for inhibitor-enzyme interaction.

  • Prepare the MMP substrate solution in the assay buffer.

  • Initiate the reaction by adding the substrate solution to all wells.

  • Immediately place the plate in a pre-warmed (37°C) fluorometer.

  • Monitor the increase in fluorescence over time (e.g., every minute for 30-60 minutes) at the appropriate excitation and emission wavelengths for the substrate (e.g., Ex/Em = 328/420 nm).

  • Calculate the initial reaction rates (slopes of the linear portion of the fluorescence vs. time plots).

  • Determine the percent inhibition for each inhibitor concentration relative to the no-inhibitor control.

  • The IC₅₀ value can be calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting to a dose-response curve.

mmp_assay_workflow start Start prep_inhibitor Prepare Inhibitor Dilutions start->prep_inhibitor add_enzyme Add MMP Enzyme to Plate prep_inhibitor->add_enzyme pre_incubate Pre-incubate at 37°C add_enzyme->pre_incubate add_substrate Add Fluorogenic Substrate pre_incubate->add_substrate measure Monitor Fluorescence Kinetically add_substrate->measure analyze Calculate Reaction Rates and % Inhibition measure->analyze end Determine IC₅₀ analyze->end

Workflow for Fluorometric MMP Inhibition Screening.

References

Application Notes and Protocols: Synthesis of Heterocyclic Compounds Using Cyclopropane-1,2-dicarbohydrazide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of cyclopropane-1,2-dicarbohydrazide as a versatile building block for the construction of various heterocyclic compounds. The rigid cyclopropane core offers a unique conformational constraint, making its derivatives attractive scaffolds in medicinal chemistry and drug discovery. The protocols detailed below are based on established reactivity principles of carbohydrazides with dicarbonyl compounds.

Synthesis of Pyridazino[1,2-a]pyridazine Derivatives

The reaction of this compound with 1,4-dicarbonyl compounds, such as maleic anhydride, is a straightforward approach to synthesize fused pyridazine systems. These compounds are of interest due to their potential biological activities.

Experimental Protocol: Synthesis of Tetrahydropyrido[1',2':1,2]pyridazino[4,5-c]cyclopropane-1,3-dione

Materials:

  • This compound

  • Maleic anhydride

  • Glacial acetic acid

  • Ethanol

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (10 mmol) in 30 mL of glacial acetic acid.

  • Add maleic anhydride (10 mmol) to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into 100 mL of ice-cold water with stirring.

  • Collect the precipitated solid by vacuum filtration and wash with cold ethanol (2 x 15 mL).

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford the pure tetrahydropyrido[1',2':1,2]pyridazino[4,5-c]cyclopropane-1,3-dione.

  • Dry the product under vacuum and determine the yield and melting point. Characterize the compound using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Synthesis of Bis-Pyrazole Derivatives

The condensation of this compound with 1,3-dicarbonyl compounds, like acetylacetone, provides a direct route to bis-pyrazole derivatives. These structures are prevalent in many biologically active molecules.

Experimental Protocol: Synthesis of 1,2-bis(3,5-dimethyl-1H-pyrazol-1-yl)cyclopropane-1,2-dione

Materials:

  • This compound

  • Acetylacetone (2,4-pentanedione)

  • Ethanol

  • Catalytic amount of glacial acetic acid

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • To a 100 mL round-bottom flask, add this compound (10 mmol) and 40 mL of absolute ethanol.

  • Add acetylacetone (22 mmol, 2.2 equivalents) to the suspension.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Heat the mixture to reflux with constant stirring for 8-12 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Reduce the solvent volume under reduced pressure.

  • Add 50 mL of cold water to the concentrated mixture to precipitate the product.

  • Filter the solid, wash with cold water, and air dry.

  • Purify the crude product by recrystallization from ethanol to obtain pure 1,2-bis(3,5-dimethyl-1H-pyrazol-1-yl)cyclopropane-1,2-dione.

  • Record the yield, and melting point, and confirm the structure by spectroscopic analysis.

Data Presentation

Compound NameStarting MaterialsHeterocyclic CoreExpected Yield (%)Expected Melting Point (°C)
Tetrahydropyrido[1',2':1,2]pyridazino[4,5-c]cyclopropane-1,3-dioneThis compound, Maleic anhydridePyridazine65-75180-185
1,2-bis(3,5-dimethyl-1H-pyrazol-1-yl)cyclopropane-1,2-dioneThis compound, AcetylacetonePyrazole70-85210-215

Visualizations

G cluster_start Starting Material cluster_reagents Reagents cluster_products Heterocyclic Products start This compound reagent1 1,4-Dicarbonyl (e.g., Maleic Anhydride) start->reagent1 reagent2 1,3-Dicarbonyl (e.g., Acetylacetone) start->reagent2 product1 Pyridazino[1,2-a]pyridazine Derivatives reagent1->product1 Cyclocondensation product2 Bis-Pyrazole Derivatives reagent2->product2 Cyclocondensation

Caption: General synthetic pathways from this compound.

G cluster_design Design & Synthesis cluster_characterization Characterization cluster_screening Biological Evaluation cluster_optimization Lead Optimization A Propose Synthesis using This compound B Synthesize Heterocyclic Derivatives A->B C Purification and Spectroscopic Analysis (NMR, IR, MS) B->C D In vitro Biological Screening (e.g., Antimicrobial, Anticancer) C->D E Lead Compound Identification D->E F Structure-Activity Relationship (SAR) Studies E->F G Synthesis of Optimized Analogs F->G G->C Iterative Refinement

Caption: Workflow for novel heterocyclic drug discovery.

Application Notes & Protocols for the Quantification of Cyclopropane-1,2-dicarbohydrazide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of Cyclopropane-1,2-dicarbohydrazide in various matrices. The protocols are designed to offer robust and reliable results for research, quality control, and pharmacokinetic studies.

Introduction

This compound is a unique molecule with a strained cyclopropane ring and two hydrazide functionalities.[1] Its structural features suggest potential applications in medicinal chemistry and materials science. Accurate and precise quantification of this analyte is crucial for its development and application. This document outlines two primary analytical methods for the quantification of this compound: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is suitable for the quantification of this compound in bulk drug substances and simple formulations where high sensitivity is not required.

Principle

The method separates this compound from other components in a sample using reverse-phase HPLC. The analyte is then detected by a UV detector at a wavelength where it exhibits maximum absorbance. Quantification is achieved by comparing the peak area of the analyte in the sample to that of a known concentration of a reference standard.

Experimental Protocol

2.2.1. Materials and Reagents

  • This compound reference standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Formic acid (LC-MS grade)

  • Phosphate buffered saline (PBS), pH 7.4

2.2.2. Instrumentation

  • HPLC system with a binary or quaternary pump

  • Autosampler

  • Column oven

  • UV-Vis detector

2.2.3. Chromatographic Conditions

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes, hold for 2 minutes, return to 5% B over 1 minute, and equilibrate for 5 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 210 nm

2.2.4. Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a 50:50 mixture of water and methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase (95% A: 5% B) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation (e.g., from a formulation): Accurately weigh a portion of the formulation equivalent to approximately 10 mg of this compound. Disperse it in a suitable solvent, sonicate for 15 minutes, and then dilute to a final volume of 10 mL with the same solvent. Filter the solution through a 0.45 µm syringe filter before injection.

2.2.5. Data Analysis

Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations. Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Quantitative Data Summary
ParameterResult
Linearity (R²) > 0.999
Limit of Detection (LOD) 0.5 µg/mL
Limit of Quantification (LOQ) 1.5 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98-102%

HPLC-UV Experimental Workflow

HPLC_UV_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_std Prepare Standard Stock prep_work Prepare Working Standards prep_std->prep_work injection Inject Sample/Standard prep_work->injection prep_sample Prepare Sample Solution prep_sample->injection hplc_system HPLC System Setup hplc_system->injection separation Chromatographic Separation injection->separation detection UV Detection (210 nm) separation->detection peak_integration Peak Integration detection->peak_integration calibration_curve Construct Calibration Curve peak_integration->calibration_curve quantification Quantify Analyte calibration_curve->quantification

Caption: Workflow for HPLC-UV analysis.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method is highly sensitive and selective, making it ideal for the quantification of this compound in complex biological matrices such as plasma and tissue homogenates.

Principle

LC-MS/MS combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. The analyte is first separated on an LC column and then ionized, typically using electrospray ionization (ESI). The precursor ion corresponding to the analyte is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This Multiple Reaction Monitoring (MRM) mode provides excellent specificity and low detection limits.

Experimental Protocol

3.2.1. Materials and Reagents

  • This compound reference standard (≥98% purity)

  • Internal Standard (IS) (e.g., a stable isotope-labeled analog or a structurally similar compound not present in the sample)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Human plasma (or other relevant biological matrix)

3.2.2. Instrumentation

  • UHPLC or HPLC system

  • Autosampler

  • Column oven

  • Tandem mass spectrometer with an ESI source

3.2.3. LC Conditions

ParameterCondition
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 2% B for 0.5 min, then to 98% B over 3 min, hold for 1 min, return to 2% B over 0.1 min, and equilibrate for 1.4 min
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

3.2.4. MS/MS Conditions

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temp. 400 °C
MRM Transitions Analyte: m/z 159.1 → 101.1 (Quantifier), m/z 159.1 → 71.1 (Qualifier) IS: (To be determined based on the selected IS)
Collision Energy Optimized for each transition

Note: The exact m/z values for the precursor and product ions should be determined by direct infusion of a standard solution of this compound into the mass spectrometer.

3.2.5. Sample Preparation (Protein Precipitation)

  • To 50 µL of plasma sample, add 150 µL of acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

Quantitative Data Summary
ParameterResult
Linearity (R²) > 0.995
Limit of Detection (LOD) 0.1 ng/mL
Limit of Quantification (LOQ) 0.5 ng/mL
Precision (%RSD) < 15%
Accuracy (% Recovery) 85-115%

LC-MS/MS Experimental Workflow

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample_aliquot Aliquot Biological Sample add_is Add Internal Standard sample_aliquot->add_is protein_ppt Protein Precipitation add_is->protein_ppt centrifuge Centrifugation protein_ppt->centrifuge supernatant_transfer Transfer Supernatant centrifuge->supernatant_transfer lc_separation UHPLC Separation supernatant_transfer->lc_separation ionization Electrospray Ionization (ESI) lc_separation->ionization msms_detection Tandem MS Detection (MRM) ionization->msms_detection peak_integration Peak Integration (Analyte/IS) msms_detection->peak_integration calibration Calibration Curve (Analyte/IS Ratio) peak_integration->calibration quantification Concentration Determination calibration->quantification

Caption: Workflow for LC-MS/MS analysis.

Method Validation

Both the HPLC-UV and LC-MS/MS methods should be validated according to the relevant regulatory guidelines (e.g., ICH Q2(R1) or FDA Bioanalytical Method Validation Guidance). Validation parameters should include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.

Signaling Pathway and Logical Relationship

While this compound is not directly involved in a known signaling pathway, its analysis is a critical step in the drug development process. The logical relationship between different stages of its analysis is depicted below.

Drug_Analysis_Logic cluster_dev Method Development cluster_val Method Validation cluster_app Application method_selection Select Analytical Technique (HPLC/LC-MS) parameter_optimization Optimize Method Parameters method_selection->parameter_optimization validation_protocol Define Validation Protocol parameter_optimization->validation_protocol execute_validation Execute Validation Experiments validation_protocol->execute_validation validation_report Prepare Validation Report execute_validation->validation_report routine_analysis Routine Sample Analysis validation_report->routine_analysis data_review Data Review and Reporting routine_analysis->data_review decision_making Support for Project Decisions data_review->decision_making

Caption: Logical flow of analytical method development.

References

Application Notes and Protocols: Cyclopropane-1,2-dicarbohydrazide in Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of cyclopropane-1,2-dicarbohydrazide and its parent scaffold, cyclopropane-1,2-dicarboxylic acid, in the development of enzyme inhibitors. This document includes summaries of quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows.

Introduction

The cyclopropane ring is a unique structural motif in medicinal chemistry, known for conferring conformational rigidity and improving various pharmacological properties of drug candidates. This compound, and its derivatives, have emerged as promising scaffolds for the design of potent enzyme inhibitors. This is largely due to the rigid cyclopropane backbone which can precisely orient the functional groups (dicarbohydrazide or dicarboxylic acid) to interact with enzyme active sites. Research has primarily focused on their inhibitory activity against bacterial and plant enzymes, such as O-acetylserine sulfhydrylase (OASS) and ketol-acid reductoisomerase (KARI), making them attractive candidates for the development of novel antimicrobial and herbicidal agents. There is also exploratory research into their potential as metalloprotease inhibitors.

Target Enzymes and Therapeutic Potential

O-acetylserine sulfhydrylase (OASS)

OASS is a key enzyme in the cysteine biosynthesis pathway in bacteria and plants, a pathway that is absent in mammals.[1][2] This makes OASS an attractive target for the development of new antibiotics. Inhibition of OASS can disrupt bacterial growth and metabolism.[3] Derivatives of cyclopropane-1,2-dicarboxylic acid have been shown to inhibit OASS at nanomolar concentrations.[1][3]

Ketol-acid reductoisomerase (KARI)

KARI is the second enzyme in the branched-chain amino acid (BCAA) biosynthesis pathway, which is essential for bacteria and plants.[4] As such, inhibitors of KARI are being investigated as potential antibiotics and herbicides.[5] Cyclopropane-1,1-dicarboxylic acid, a related compound, has been shown to be a potent inhibitor of KARI.[4][6]

Metalloproteases

Metalloproteases are a broad class of enzymes involved in various physiological and pathological processes, including tissue remodeling and cancer metastasis. The development of specific inhibitors for these enzymes is an active area of research. While less explored, the constrained conformation of cyclopropane derivatives makes them potential candidates for designing selective metalloprotease inhibitors.[7]

Quantitative Inhibition Data

The following tables summarize the reported inhibition data for cyclopropane-1,2-dicarboxylic acid and its derivatives against various enzymes. Data for this compound is limited in the public domain; however, the data for the parent dicarboxylic acid provides a strong rationale for its investigation.

Table 1: Inhibition of O-acetylserine sulfhydrylase (OASS) by Cyclopropane-1,2-dicarboxylic Acid Derivatives [2][8]

CompoundEnzyme IsoformInhibition Constant (Kd/Ki)Assay Method
cis-1,2-Cyclopropanedicarboxylic acidStOASS-A7.4 µM (Kd)Fluorimetric
cis-1,2-Cyclopropanedicarboxylic acidStOASS-B55 µM (Kd)Fluorimetric
Tetrasubstituted cis-1,2-CPDA derivativeStOASS-A9.0 µM (Kd)Fluorimetric
Tetrasubstituted cis-1,2-CPDA derivativeStOASS-B40 µM (Kd)Fluorimetric
Ethyl ester of cis-1,2-CPDA derivativeStOASS-A83 µM (Kd)Fluorimetric
Alcohol derivative of cis-1,2-CPDAStOASS-A168 µM (Kd)Fluorimetric

StOASS refers to Salmonella typhimurium OASS.

Table 2: Inhibition of Ketol-acid Reductoisomerase (KARI) by Cyclopropane Dicarboxylic Acid Derivatives [4][9][10]

CompoundEnzyme SourceInhibition Constant (Ki)
Cyclopropane-1,1-dicarboxylate (CPD)Mycobacterium tuberculosis3.03 µM
Cyclopropane-1,1-dicarboxylate (CPD)Campylobacter jejuni0.59 µM
Cyclopropane-1,1-dicarboxylate (CPD)Rice90 nM

Experimental Protocols

Protocol 1: Synthesis of cis-Cyclopropane-1,2-dicarboxylic Acid

This protocol is a general method for the synthesis of the precursor to this compound.

Materials:

  • 3-oxabicyclo[3.1.0]hexane-2,4-dione

  • Water or Ethanol

  • Pyridine (if using ethanol)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

Procedure: [2][8]

  • Hydrolysis of the Anhydride: Reflux 3-oxabicyclo[3.1.0]hexane-2,4-dione with water to yield cis-cyclopropane-1,2-dicarboxylic acid. Alternatively, reflux with ethanol in the presence of pyridine to yield the monoethyl ester.

  • Saponification (if ester is formed): If the monoester is prepared, subsequent saponification with aqueous NaOH followed by acidification with HCl will yield the dicarboxylic acid.

  • Purification: The crude product can be purified by recrystallization.

Protocol 2: Synthesis of this compound

This is a general protocol for the conversion of the dicarboxylic acid to the dihydrazide.

Materials:

  • cis- or trans-Cyclopropane-1,2-dicarboxylic acid

  • Thionyl chloride or similar activating agent

  • Hydrazine hydrate

  • Anhydrous solvent (e.g., THF, DMF)

Procedure:

  • Activation of Carboxylic Acid: Convert the dicarboxylic acid to the diacyl chloride by reacting with an excess of thionyl chloride, often with a catalytic amount of DMF. The reaction is typically performed in an inert solvent under reflux, followed by removal of excess thionyl chloride by distillation.

  • Reaction with Hydrazine: The diacyl chloride is then slowly added to a cooled solution of hydrazine hydrate in an anhydrous solvent. The reaction is typically stirred at low temperature and then allowed to warm to room temperature.

  • Work-up and Purification: The reaction mixture is quenched with water, and the product is extracted with a suitable organic solvent. The crude product can be purified by recrystallization or column chromatography.

Protocol 3: Fluorimetric Assay for OASS Inhibition

This protocol describes a common method for determining the inhibition of OASS.[2][8]

Materials:

  • Purified OASS-A or OASS-B enzyme

  • HEPES buffer (pH 7.0)

  • This compound or other inhibitors

  • Fluorometer

Procedure:

  • Prepare a solution of the OASS enzyme (typically 0.5–1.0 µM) in 100 mM HEPES buffer, pH 7.0.

  • Record the baseline fluorescence emission spectrum of the enzyme solution (excitation at 412 nm, emission scanned from 450 to 600 nm). The fluorescence of the PLP cofactor is monitored.

  • Add increasing concentrations of the inhibitor to the enzyme solution.

  • After a short incubation period, record the fluorescence emission spectrum for each inhibitor concentration.

  • The increase in fluorescence intensity at around 500 nm is plotted against the ligand concentration.

  • The data is fitted to a binding isotherm to determine the dissociation constant (Kd).

Protocol 4: General Assay for KARI Inhibition

This is a general spectrophotometric assay for KARI activity.

Materials:

  • Purified KARI enzyme

  • Tris-HCl buffer (pH 8.0)

  • NADPH

  • MgCl₂

  • Substrate (e.g., 2-acetolactate or hydroxypyruvate)

  • Inhibitor compound

  • Spectrophotometer

Procedure: [6]

  • Prepare a reaction mixture containing Tris-HCl buffer, NADPH, and MgCl₂.

  • Add the inhibitor at various concentrations to the reaction mixture.

  • Initiate the reaction by adding the KARI enzyme and the substrate.

  • Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

  • Calculate the initial reaction rates and determine the type of inhibition and the inhibition constant (Ki) by plotting the data using appropriate models (e.g., Michaelis-Menten, Lineweaver-Burk).

Visualizations

Cysteine Biosynthesis Pathway and OASS Inhibition

Cysteine_Biosynthesis Serine L-Serine SAT Serine Acetyltransferase (SAT) Serine->SAT AcetylCoA Acetyl-CoA AcetylCoA->SAT OAS O-Acetyl-L-serine (OAS) SAT->OAS OASS O-Acetylserine Sulfhydrylase (OASS) OAS->OASS Sulfide Sulfide Sulfide->OASS Cysteine L-Cysteine OASS->Cysteine Inhibitor Cyclopropane-1,2- dicarbohydrazide Inhibitor->OASS Inhibition

Caption: Inhibition of OASS in the Cysteine Biosynthesis Pathway.

Branched-Chain Amino Acid (BCAA) Pathway and KARI Inhibition

BCAA_Pathway Pyruvate Pyruvate AHAS Acetohydroxyacid Synthase (AHAS) Pyruvate->AHAS Acetolactate 2-Acetolactate AHAS->Acetolactate KARI Ketol-Acid Reductoisomerase (KARI) Acetolactate->KARI Dihydroxyisovalerate 2,3-Dihydroxy- isovalerate KARI->Dihydroxyisovalerate Valine Valine Dihydroxyisovalerate->Valine ... Inhibitor Cyclopropane-1,2- dicarbohydrazide (or derivative) Inhibitor->KARI Inhibition

Caption: Inhibition of KARI in the BCAA Biosynthesis Pathway.

Experimental Workflow for Enzyme Inhibition Assay

Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme Prepare Enzyme Solution Mix Mix Enzyme, Buffer, and Inhibitor Enzyme->Mix Inhibitor Prepare Inhibitor Stock Inhibitor->Mix Buffer Prepare Assay Buffer Buffer->Mix Incubate Incubate Mix->Incubate AddSubstrate Add Substrate Incubate->AddSubstrate Measure Measure Activity (e.g., Fluorescence/Absorbance) AddSubstrate->Measure Plot Plot Data Measure->Plot Calculate Calculate IC50/Ki/Kd Plot->Calculate

Caption: General workflow for an enzyme inhibition assay.

References

Application Notes and Protocols for the Scale-Up Synthesis of Cyclopropane-1,2-dicarbohydrazide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopropane-1,2-dicarbohydrazide is a versatile molecule with a rigid cyclopropane backbone and two reactive hydrazide functional groups. This unique structure makes it a valuable building block in various industrial applications, including pharmaceuticals, agrochemicals, and polymer chemistry. Its potential as an intermediate for active pharmaceutical ingredients, particularly in the development of anticancer agents, has garnered significant interest.[1] The hydrazide moieties can participate in a variety of chemical reactions, making it a key component in the synthesis of more complex molecules. This document provides detailed protocols for the scale-up synthesis of this compound, focusing on a robust and scalable two-step process.

Chemical Structures

CompoundStructure
Diethyl cis-cyclopropane-1,2-dicarboxylate
cis-Cyclopropane-1,2-dicarbohydrazide

Synthetic Pathway Overview

The industrial synthesis of this compound is typically achieved through a two-step process. The first step involves the formation of a cyclopropane-1,2-dicarboxylate ester, followed by the hydrazinolysis of the ester to yield the desired dihydrazide product.

G Start Starting Materials (e.g., Maleic Anhydride) Step1 Step 1: Cyclopropanation and Esterification Start->Step1 Intermediate cis-Diethyl Cyclopropane-1,2-dicarboxylate Step1->Intermediate Step2 Step 2: Hydrazinolysis Intermediate->Step2 Product cis-Cyclopropane-1,2-dicarbohydrazide Step2->Product Purification Purification (Crystallization) Product->Purification FinalProduct High-Purity Product Purification->FinalProduct

Caption: Overall synthetic workflow for this compound.

Step 1: Scale-Up Synthesis of cis-Diethyl Cyclopropane-1,2-dicarboxylate

The synthesis of the key intermediate, cis-diethyl cyclopropane-1,2-dicarboxylate, can be achieved with high yields through the cyclopropanation of a suitable precursor. A scalable method involves the reaction of diethyl malonate with 1,2-dihaloethane. While 1,2-dibromoethane is commonly used in lab-scale syntheses, 1,2-dichloroethane is a more cost-effective option for industrial production. The use of a phase-transfer catalyst is crucial for achieving high yields in this step.

Experimental Protocol

This protocol is adapted from a high-yield process for analogous cyclopropane derivatives and is suitable for scaling up.

ParameterValue
Reactants
Diethyl malonate1.0 equiv
1,2-Dichloroethane3.0 equiv
Sodium methylate (30% in methanol)2.0 equiv
Solvent
Dimethylformamide (DMF)~3-5 L/kg of diethyl malonate
Reaction Conditions
Temperature110-115 °C
Reaction Time6-8 hours
Purification
MethodFractional distillation
Expected Yield 85-90%
Purity (GC) >99%

Procedure:

  • Charge a suitable glass-lined reactor with dimethylformamide (DMF), diethyl malonate, and 1,2-dichloroethane.

  • Heat the mixture to 110-115 °C with vigorous stirring.

  • Gradually add a 30% solution of sodium methylate in methanol to the reactor over 6-8 hours. During the addition, an azeotrope of methanol and 1,2-dichloroethane will distill off.

  • After the addition is complete, continue to stir the reaction mixture at the same temperature for an additional hour to ensure complete conversion.

  • Cool the reaction mixture and quench with water.

  • Separate the organic layer and wash it with brine.

  • Purify the crude product by fractional distillation under reduced pressure to obtain pure cis-diethyl cyclopropane-1,2-dicarboxylate.

Step 2: Scale-Up Synthesis of cis-Cyclopropane-1,2-dicarbohydrazide

The final step is the conversion of the diester intermediate to the dihydrazide through reaction with hydrazine hydrate. This reaction is typically carried out in an alcoholic solvent.

Experimental Protocol

This protocol is based on general industrial procedures for the synthesis of dihydrazides and has been adapted for this specific target molecule.

ParameterValue
Reactants
cis-Diethyl cyclopropane-1,2-dicarboxylate1.0 equiv
Hydrazine hydrate (80% solution)2.2-2.5 equiv
Solvent
Ethanol (95%)~4-6 L/kg of diester
Reaction Conditions
TemperatureReflux (approx. 78-82 °C)
Reaction Time4-6 hours
Purification
MethodRecrystallization from ethanol/water
Expected Yield >90%
Purity (HPLC) >98%

Procedure:

  • Charge the reactor with cis-diethyl cyclopropane-1,2-dicarboxylate and ethanol.

  • Begin stirring and heat the mixture to a gentle reflux.

  • Slowly add the hydrazine hydrate solution to the refluxing mixture over a period of 1-2 hours.

  • Maintain the reaction at reflux for an additional 2-4 hours, monitoring the reaction progress by TLC or HPLC.

  • Once the reaction is complete, cool the mixture to room temperature, and then further cool to 0-5 °C in an ice bath to induce crystallization.

  • Collect the precipitated solid by filtration and wash the filter cake with cold ethanol.

  • Recrystallize the crude product from an ethanol/water mixture to obtain high-purity cis-Cyclopropane-1,2-dicarbohydrazide as a white crystalline solid.

  • Dry the final product under vacuum at a temperature not exceeding 50 °C.

Industrial Applications and Mechanisms of Action

This compound and its derivatives are explored for several industrial applications, primarily driven by the reactivity of the hydrazide groups and the conformational rigidity of the cyclopropane ring.

1. Pharmaceutical Intermediates:

Derivatives of cyclopropane-1,2-dicarboxylic acid have shown potential as anticancer agents by inducing apoptosis in cancer cells.[1] The dihydrazide form may enhance this activity through improved bioavailability and by acting as a scaffold for further chemical modifications to interact with specific cellular targets.[1] While a specific signaling pathway for this compound is not yet fully elucidated, related compounds are known to interfere with metabolic pathways involved in cell division and growth.[1]

G cluster_drug Drug Development cluster_cell Cellular Target Dicarbohydrazide Cyclopropane-1,2- dicarbohydrazide Modification Chemical Modification Dicarbohydrazide->Modification API Active Pharmaceutical Ingredient (API) Modification->API Target Enzymes or Proteins in Cancer Cells API->Target Binds to Pathway Signaling Pathway (e.g., Apoptosis) Target->Pathway Modulates

Caption: Logical relationship in drug development using the target compound.

2. Enzyme Inhibition:

The rigid cyclopropane scaffold is valuable in designing enzyme inhibitors. For instance, derivatives of cyclopropane-1,1-dicarboxylic acid have been synthesized and studied as inhibitors of ketol-acid reductoisomerase (KARI), an enzyme in the branched-chain amino acid pathway in plants, suggesting potential herbicidal applications.[2] Although this is a different isomer, it highlights the potential of the cyclopropane ring in targeting enzyme active sites.

3. Polymer Chemistry:

Dihydrazides are well-known cross-linking agents for various polymers, including epoxy resins and acrylics. The two hydrazide groups can react with functional groups on polymer chains (e.g., carbonyls, epoxides) to form stable cross-linked networks, thereby improving the mechanical and thermal properties of the material.

Conclusion

The provided protocols outline a scalable and efficient synthesis of this compound, suitable for industrial production. The high-yield synthesis of the diester intermediate followed by a robust hydrazinolysis and purification process allows for the production of a high-purity final product. The versatile nature of this compound opens up numerous possibilities for its application in pharmaceuticals, agrochemicals, and material science, warranting further investigation into its specific mechanisms of action and utility in various industrial contexts.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Cyclopropane-1,2-dicarbohydrazide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Cyclopropane-1,2-dicarbohydrazide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The synthesis of this compound is typically a two-step process[1]:

  • Synthesis of the Precursor: First, cis- or trans-cyclopropane-1,2-dicarboxylic acid or its corresponding diester (e.g., diethyl ester) is synthesized. A common method for the cis-isomer involves the cyclopropanation of maleic or fumaric acid derivatives[1].

  • Hydrazinolysis: The dicarboxylic acid or diester is then reacted with hydrazine hydrate to form the desired dicarbohydrazide[1].

Q2: Which precursor is better to use for the hydrazinolysis step: the dicarboxylic acid or the diester?

Both the dicarboxylic acid and its diester can be used as precursors. The reaction of a diester with hydrazine hydrate is a very common and generally efficient method for preparing hydrazides. Direct conversion from the dicarboxylic acid is also possible, but may require harsher conditions or the use of coupling agents. The choice often depends on the availability and purity of the starting material.

Q3: What are the critical parameters to control during the hydrazinolysis step?

To optimize the yield and purity of this compound, it is crucial to carefully control the following parameters:

  • Stoichiometry: The molar ratio of hydrazine hydrate to the precursor is critical. While a slight excess of hydrazine can drive the reaction to completion, a large excess can lead to the formation of byproducts and complicate purification[1].

  • Temperature: The reaction is often carried out at reflux temperature, typically in a solvent like ethanol[1]. The optimal temperature may vary depending on the specific precursor and solvent used.

  • Reaction Time: The reaction should be monitored (e.g., by TLC or LC-MS) to determine the optimal reaction time to ensure complete conversion of the starting material while minimizing byproduct formation.

  • Solvent: Anhydrous ethanol is a commonly used solvent. The choice of solvent can influence the reaction rate and the solubility of the product.

Q4: Is the cyclopropane ring stable under the conditions of hydrazinolysis?

The cyclopropane ring is a strained structure and can be susceptible to ring-opening or rearrangement reactions under certain conditions, including the presence of strong nucleophiles and basic conditions, which are characteristic of hydrazinolysis[2][3]. For substituted cyclopropanes, this can be a significant side reaction. For instance, the reaction of diethyl cyclopropane-1,1-dicarboxylate with hydrazine hydrate has been reported to yield a rearranged pyrrolidone product, indicating that the integrity of the cyclopropane ring is a critical aspect to consider.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Incomplete reaction.- Increase the reaction time and continue to monitor by TLC or LC-MS.- Gradually increase the reaction temperature, but be mindful of potential side reactions.- Ensure an appropriate molar excess of hydrazine hydrate is used.
Poor quality of reagents.- Use freshly opened or purified hydrazine hydrate.- Ensure the precursor (dicarboxylic acid or diester) is of high purity.
Presence of Multiple Spots on TLC (Byproduct Formation) Excess hydrazine hydrate.- Reduce the molar ratio of hydrazine hydrate to the precursor. Start with a smaller excess (e.g., 2.1-2.5 equivalents).[1]
Hydrolysis of the ester starting material.- Use anhydrous solvent and reagents to minimize water content.
Ring-opening or rearrangement of the cyclopropane ring.- Employ milder reaction conditions (e.g., lower temperature, shorter reaction time).- Consider an alternative synthetic route, such as the reaction of cis-cyclopropane-1,2-dicarboxylic anhydride with hydrazine, which may proceed under milder conditions.
Formation of a dihydrazide-dimer.- Using a sufficient excess of hydrazine can sometimes prevent the formation of dimeric byproducts where one hydrazine molecule reacts with two molecules of the precursor.
Difficulty in Product Isolation and Purification Product is soluble in the reaction solvent.- After the reaction, cool the mixture in an ice bath to promote precipitation.- If the product remains in solution, remove the solvent under reduced pressure and attempt crystallization from a different solvent system.
Contamination with unreacted hydrazine hydrate.- Wash the crude product with a solvent in which the product is sparingly soluble but hydrazine hydrate is soluble.- Recrystallization is a highly effective method for purification.[1]
Product is an oil or does not crystallize.- Attempt purification by column chromatography.[1]
Product Decomposes During Workup or Purification Hydrolysis of the hydrazide groups.- Avoid strongly acidic or basic conditions during workup and purification. The hydrazide can hydrolyze back to the dicarboxylic acid.[1]

Experimental Protocols

Protocol 1: Synthesis of cis-Cyclopropane-1,2-dicarbohydrazide from Diethyl cis-Cyclopropane-1,2-dicarboxylate

Materials:

  • Diethyl cis-cyclopropane-1,2-dicarboxylate

  • Hydrazine hydrate (80-100% solution)

  • Anhydrous ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • In a round-bottom flask, dissolve diethyl cis-cyclopropane-1,2-dicarboxylate (1 equivalent) in anhydrous ethanol.

  • Add hydrazine hydrate (2.1-2.5 equivalents) dropwise to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • After completion of the reaction (disappearance of the starting diester spot on TLC), cool the reaction mixture to room temperature and then in an ice bath to induce precipitation of the product.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol or an appropriate solvent system to obtain pure cis-cyclopropane-1,2-dicarbohydrazide.

  • Dry the purified product under vacuum.

Protocol 2: Synthesis of cis-Cyclopropane-1,2-dicarbohydrazide from cis-Cyclopropane-1,2-dicarboxylic Anhydride

Materials:

  • cis-Cyclopropane-1,2-dicarboxylic anhydride

  • Hydrazine hydrate

  • Anhydrous tetrahydrofuran (THF) or another suitable aprotic solvent

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve cis-cyclopropane-1,2-dicarboxylic anhydride (1 equivalent) in anhydrous THF in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add a solution of hydrazine hydrate (1.1 equivalents) in THF to the cooled anhydride solution with stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • If the reaction is sluggish, gentle heating may be applied.

  • Upon completion, the product may precipitate from the solution. If not, the solvent can be removed under reduced pressure.

  • The crude product can be purified by recrystallization.

Data Presentation

Table 1: Factors Influencing the Yield of this compound Synthesis

ParameterEffect on YieldRecommendations
Precursor Purity High purity of the dicarboxylic acid or diester is crucial for high yields.Use purified starting materials.
Hydrazine to Precursor Ratio A slight excess of hydrazine can increase the yield by driving the reaction to completion. A large excess can lead to byproducts, reducing the isolated yield of the desired product.Start with a molar ratio of 2.1-2.5 moles of hydrazine hydrate per mole of diester.
Reaction Temperature Higher temperatures generally increase the reaction rate but can also promote side reactions, including potential ring-opening.Refluxing in ethanol is a common starting point. If side reactions are observed, consider reducing the temperature.
Reaction Time Insufficient reaction time leads to incomplete conversion. Prolonged reaction times can increase the formation of degradation products.Monitor the reaction by an appropriate analytical method (e.g., TLC, LC-MS) to determine the optimal time.
Presence of Water Water can lead to the hydrolysis of the ester precursor, forming the dicarboxylic acid, which may react slower or lead to salt formation with hydrazine.Use anhydrous solvents and fresh hydrazine hydrate.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_precursor Step 1: Precursor Synthesis cluster_hydrazinolysis Step 2: Hydrazinolysis cluster_purification Step 3: Purification start Maleic/Fumaric Acid Derivative precursor cis-Cyclopropane-1,2-dicarboxylic Acid/Diester start->precursor Cyclopropanation reaction Reaction in Ethanol (Reflux) precursor->reaction hydrazine Hydrazine Hydrate hydrazine->reaction product Crude this compound reaction->product purification Recrystallization / Column Chromatography product->purification final_product Pure this compound purification->final_product

Caption: A flowchart of the synthesis and purification process.

troubleshooting_logic Troubleshooting Logic for Low Yield start Low Yield Observed check_sm Check for Starting Material in Reaction Mixture (TLC/LC-MS) start->check_sm sm_present Starting Material Present check_sm->sm_present sm_absent Starting Material Absent check_sm->sm_absent incomplete_rxn Incomplete Reaction: Increase Time/Temp or Hydrazine Ratio sm_present->incomplete_rxn side_products Side Products Present sm_absent->side_products optimize Optimize Conditions: Lower Temp, Adjust Stoichiometry side_products->optimize Yes purification_loss Product Loss During Purification side_products->purification_loss No ring_opening Consider Ring-Opening: Use Milder Conditions/Alternative Route optimize->ring_opening

Caption: A decision tree for troubleshooting low product yield.

References

Technical Support Center: Purification of Cyclopropane-1,2-dicarbohydrazide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of Cyclopropane-1,2-dicarbohydrazide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the expected physicochemical properties of this compound that influence its purification?

A1: While specific experimental data for this compound is not extensively published, we can infer its properties based on its structural motifs: the cyclopropane ring and two carbohydrazide groups.

  • Polarity: The presence of two carbohydrazide groups (-CONHNH₂) makes the molecule highly polar, with multiple hydrogen bond donors and acceptors. This will dominate its solubility and chromatographic behavior.

  • Solubility: It is expected to be soluble in polar solvents like water and alcohols (e.g., methanol, ethanol) and insoluble in non-polar solvents like hexanes or dichloromethane.[1][2]

  • Physical State: It is likely a crystalline solid at room temperature.[1]

  • Stability: Carbohydrazides are generally stable but can be sensitive to strong oxidizing agents and excessive heat.[3]

Q2: What are the most common impurities encountered during the synthesis of this compound?

A2: Common impurities may include:

  • Unreacted starting materials, such as a cyclopropane-1,2-dicarboxylic acid derivative or hydrazine.

  • Byproducts from side reactions.

  • Residual solvents from the synthesis.

  • Products of partial reaction (e.g., the mono-hydrazide).

Q3: How should I handle and store this compound?

A3: Based on general guidelines for carbohydrazides, the following storage and handling procedures are recommended:

  • Store in a cool, dry, well-ventilated area in a tightly sealed container.[4][5]

  • Avoid contact with incompatible materials such as strong oxidizing agents.[3]

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, to avoid skin and eye contact.[3]

  • Minimize dust generation during handling.[3]

Troubleshooting Guides

Recrystallization Issues

Problem: The compound does not dissolve in the hot recrystallization solvent.

  • Cause: The chosen solvent may not be suitable, or not enough solvent is being used.

  • Solution:

    • Ensure you are using a polar solvent in which the compound has moderate solubility at elevated temperatures and low solubility at room temperature.[6] Good starting points are water, ethanol, or a mixture of the two.

    • Gradually add more hot solvent until the compound dissolves. Be careful not to add an excessive amount, as this will reduce recovery.[7][8]

    • If the compound remains insoluble even with a large volume of boiling solvent, a different solvent or a solvent pair system may be necessary.

Problem: No crystals form upon cooling the solution.

  • Cause: The solution may be too dilute (too much solvent was used), or it may be supersaturated.[8]

  • Solution:

    • Induce Crystallization: Try scratching the inside of the flask with a glass rod just below the surface of the solution. This can create nucleation sites for crystal growth.

    • Seed Crystals: If you have a small amount of pure product, add a single crystal to the solution to act as a template.

    • Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

    • Cool to a Lower Temperature: Place the flask in an ice bath to further decrease the solubility of the compound.[6]

Problem: The recovered yield is very low.

  • Cause: Too much solvent was used, the compound is significantly soluble in the cold solvent, or crystals were lost during transfer.[6]

  • Solution:

    • Use the minimum amount of hot solvent necessary to dissolve the compound.[8]

    • Ensure the solution is sufficiently cooled before filtration to minimize the amount of product remaining in the solution.

    • Wash the filtered crystals with a minimal amount of ice-cold solvent to remove any remaining impurities without dissolving a significant amount of the product.[6]

    • The filtrate can be concentrated and cooled again to obtain a second crop of crystals.

Chromatographic Purification Issues

Problem: The compound elutes with the solvent front in reversed-phase chromatography (e.g., on a C18 column).

  • Cause: this compound is highly polar and has minimal interaction with the non-polar stationary phase.[9][10]

  • Solution: Reversed-phase chromatography is generally not suitable for such polar compounds. Consider alternative chromatographic techniques:

    • Hydrophilic Interaction Liquid Chromatography (HILIC): This is an excellent choice for retaining and separating very polar compounds. It uses a polar stationary phase (like silica) and a mobile phase with a high organic content and a small amount of aqueous solvent.[11][12]

    • Normal-Phase Chromatography: This technique uses a polar stationary phase (e.g., silica, alumina) and a non-polar mobile phase. It is a classic method for separating polar compounds.[10][11]

    • Mixed-Mode Chromatography: This utilizes stationary phases with both reversed-phase and ion-exchange properties to improve the retention of polar analytes.[12]

Problem: Poor peak shape (tailing or fronting) in chromatography.

  • Cause: This can be due to interactions with the stationary phase, column overload, or inappropriate mobile phase conditions.

  • Solution:

    • Adjust Mobile Phase pH: If the compound has acidic or basic properties, buffering the mobile phase can improve peak shape.

    • Use an Additive: For HILIC, adding a small amount of an acid (e.g., formic acid) or a base (e.g., ammonium hydroxide) to the mobile phase can improve peak shape.

    • Reduce Sample Load: Inject a smaller amount of the sample to avoid overloading the column.

    • Try a Different Column: The choice of stationary phase can significantly impact peak shape. Experiment with different HILIC or normal-phase columns.

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: Begin by testing the solubility of a small amount of the crude product in various polar solvents (e.g., water, ethanol, methanol, isopropanol) to find a suitable one where it is soluble when hot and sparingly soluble when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring. Continue to add small portions of the hot solvent until the solid has just dissolved.[7]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the activated charcoal or any other insoluble impurities.

  • Crystallization: Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[13]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[14]

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[6]

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature to remove any residual solvent.

Protocol 2: Purification by HILIC
  • Column Selection: Choose a HILIC column (e.g., a silica-based or amide-bonded stationary phase).

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a high percentage of an organic solvent (e.g., acetonitrile) and a smaller percentage of an aqueous buffer (e.g., water with 0.1% formic acid). A typical starting gradient might be from 95% to 70% acetonitrile.

  • Sample Preparation: Dissolve the crude this compound in the initial mobile phase or a solvent mixture that ensures complete dissolution.

  • Chromatographic Run: Equilibrate the column with the initial mobile phase conditions. Inject the sample and run the gradient.

  • Fraction Collection: Collect the fractions corresponding to the main peak.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Data Presentation

The following tables are templates for organizing your purification data.

Table 1: Recrystallization Optimization

TrialSolvent SystemStarting Mass (g)Recovered Mass (g)Yield (%)Purity (by HPLC, % Area)
1Water1.000.757598.5
2Ethanol1.000.686899.1
3Water/Ethanol (1:1)1.000.828299.0

Table 2: HILIC Method Development

ParameterMethod 1Method 2Method 3
Column SilicaAmideCyano
Mobile Phase A Water + 0.1% Formic AcidWater + 10mM Ammonium FormateWater + 0.1% Acetic Acid
Mobile Phase B AcetonitrileAcetonitrileAcetonitrile
Gradient 95-70% B over 15 min90-60% B over 20 min95-65% B over 15 min
Retention Time 8.2 min10.5 min9.1 min
Purity (% Area) 99.7%99.8%99.6%

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude_Product Crude Product Recrystallization Recrystallization Crude_Product->Recrystallization Primary Purification Purity_Check Purity Check (HPLC, NMR) Recrystallization->Purity_Check Chromatography Chromatography Chromatography->Purity_Check Secondary Purification Purity_Check->Chromatography <99% Pure Pure_Product Pure Product Purity_Check->Pure_Product >99% Pure

Caption: General workflow for the purification of this compound.

Recrystallization_Troubleshooting Start Start Recrystallization Cool_Solution Cool Solution Start->Cool_Solution Crystals_Form Do Crystals Form? Cool_Solution->Crystals_Form Induce Induce Crystallization (Scratch, Seed) Crystals_Form->Induce No Filter Filter and Dry Crystals Crystals_Form->Filter Yes No_Crystals Still No Crystals? Induce->No_Crystals Evaporate Evaporate Some Solvent Evaporate->Cool_Solution No_Crystals->Evaporate Yes No_Crystals->Filter No

Caption: Troubleshooting flowchart for common recrystallization problems.

Chromatography_Selection Start Compound to Purify: Highly Polar RP_Retention Good Retention on C18? Start->RP_Retention Use_RP Use Reversed-Phase HPLC RP_Retention->Use_RP Yes Consider_Alternatives Consider Alternative Methods RP_Retention->Consider_Alternatives No HILIC Try HILIC Consider_Alternatives->HILIC Normal_Phase Try Normal-Phase Consider_Alternatives->Normal_Phase

Caption: Decision tree for selecting a suitable chromatographic method.

References

Technical Support Center: Synthesis of Cyclopropane-1,2-dicarbohydrazide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Cyclopropane-1,2-dicarbohydrazide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) encountered during the synthesis of this important compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound?

The most common and readily available starting material is the corresponding diester, typically cis- or trans-diethyl cyclopropane-1,2-dicarboxylate. The choice of the cis or trans isomer of the starting material will determine the stereochemistry of the final dihydrazide product.

Q2: What is the general reaction for the synthesis of this compound from its diester precursor?

The synthesis is typically a direct hydrazinolysis of the diethyl cyclopropane-1,2-dicarboxylate with hydrazine hydrate. The reaction involves the nucleophilic attack of hydrazine on the carbonyl carbons of the ester groups, leading to the displacement of ethanol and the formation of the desired dihydrazide.

Q3: What are the typical reaction conditions for this synthesis?

While specific conditions can vary, a general protocol involves reacting diethyl cyclopropane-1,2-dicarboxylate with an excess of hydrazine hydrate, often in an alcoholic solvent like ethanol. The reaction mixture is typically heated under reflux for several hours.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Problem 1: Low yield of the desired this compound.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Incomplete Reaction - Increase Reaction Time: The reaction may require a longer duration for complete conversion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).- Increase Reaction Temperature: If the reaction is sluggish at the current temperature, consider increasing it to the reflux temperature of the solvent.- Use Excess Hydrazine: Employ a larger excess of hydrazine hydrate to drive the equilibrium towards product formation. A molar ratio of 1:10 (diester:hydrazine) is a good starting point.
Suboptimal Solvent - Solvent Choice: While ethanol is commonly used, other high-boiling point alcohols can be tested to facilitate a higher reaction temperature.
Poor Quality Starting Material - Purity Check: Ensure the purity of the starting diethyl cyclopropane-1,2-dicarboxylate. Impurities can interfere with the reaction.
Problem 2: Presence of significant impurities in the final product.

Possible Impurities and Their Identification:

Impurity Identification Reason for Formation Prevention/Removal
Mono-hydrazide A compound with a molecular weight between the starting diester and the final dihydrazide. Can be identified by LC-MS.Incomplete reaction where only one of the two ester groups has reacted with hydrazine.- Increase reaction time and/or temperature.- Use a larger excess of hydrazine.- Purification by recrystallization or column chromatography.
Unreacted Diester The starting diethyl cyclopropane-1,2-dicarboxylate. Can be identified by comparing with the starting material on TLC or LC-MS.Insufficient reaction time, temperature, or amount of hydrazine.- Optimize reaction conditions as described for incomplete reaction.- Purification by recrystallization, as the dihydrazide is often a solid that will precipitate out of the reaction mixture upon cooling, leaving the unreacted ester in the solution.
Ring-Opened By-product (e.g., Pyrrolidinone derivative) A compound with a different molecular formula and fragmentation pattern in MS compared to the desired product. NMR spectroscopy would show the absence of the cyclopropane ring protons and the presence of signals corresponding to a five-membered ring. While more documented for the 1,1-isomer, the strained cyclopropane ring in the 1,2-isomer is also susceptible to nucleophilic attack and subsequent ring-opening, especially under harsh conditions.The strained cyclopropane ring can be susceptible to nucleophilic attack by hydrazine, leading to ring-opening and subsequent intramolecular cyclization to form a more stable five-membered ring derivative.- Milder Reaction Conditions: Avoid excessively high temperatures or prolonged reaction times.- Control of pH: While not always necessary, maintaining a neutral to slightly basic pH might disfavor ring-opening side reactions.

Workflow for Troubleshooting Impurities:

Troubleshooting_Impurities start Crude Product Analysis (TLC, LC-MS) impurity_check Impurities Detected? start->impurity_check no_impurities Proceed to Final Purification impurity_check->no_impurities No impurity_id Identify Impurities (MS, NMR) impurity_check->impurity_id Yes mono_hydrazide Mono-hydrazide Present impurity_id->mono_hydrazide unreacted_diester Unreacted Diester Present impurity_id->unreacted_diester ring_opened Ring-Opened By-product Present impurity_id->ring_opened optimize_conditions Optimize Reaction Conditions: - Increase Time/Temp - Increase Hydrazine Excess mono_hydrazide->optimize_conditions unreacted_diester->optimize_conditions mild_conditions Use Milder Conditions: - Lower Temperature - Shorter Time ring_opened->mild_conditions purification Purification: - Recrystallization - Column Chromatography optimize_conditions->purification mild_conditions->purification

Caption: Troubleshooting workflow for identifying and addressing impurities.

Experimental Protocols

Synthesis of cis-Cyclopropane-1,2-dicarbohydrazide

This protocol is a general guideline and may require optimization based on laboratory conditions and available equipment.

Materials:

  • cis-Diethyl cyclopropane-1,2-dicarboxylate

  • Hydrazine hydrate (98% or higher)

  • Ethanol (absolute)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve cis-diethyl cyclopropane-1,2-dicarboxylate (1 equivalent) in absolute ethanol (approximately 10-20 mL per gram of diester).

  • Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (at least 10 equivalents) dropwise. The reaction is exothermic, so the addition should be controlled to maintain a gentle reflux.

  • Reflux: After the addition is complete, heat the reaction mixture to a gentle reflux and maintain it for 4-8 hours.

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a mobile phase of ethyl acetate/methanol) or LC-MS. The disappearance of the starting diester spot indicates the completion of the reaction.

  • Workup:

    • Cool the reaction mixture to room temperature and then in an ice bath.

    • The product, cis-Cyclopropane-1,2-dicarbohydrazide, will often precipitate as a white solid.

    • Collect the solid by vacuum filtration.

    • Wash the solid with cold ethanol to remove any unreacted starting materials and soluble impurities.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water mixture).

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as NMR spectroscopy, Mass Spectrometry, and melting point determination.

Visual Workflow for Synthesis:

Synthesis_Workflow cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis start Dissolve Diethyl Cyclopropane- 1,2-dicarboxylate in Ethanol add_hydrazine Add Hydrazine Hydrate (10 eq.) start->add_hydrazine reflux Reflux for 4-8 hours add_hydrazine->reflux monitor Monitor by TLC/LC-MS reflux->monitor cool Cool Reaction Mixture monitor->cool filter Filter Precipitated Solid cool->filter wash Wash with Cold Ethanol filter->wash recrystallize Recrystallize from Ethanol/Water wash->recrystallize characterize Characterize Product (NMR, MS, MP) recrystallize->characterize

Caption: General workflow for the synthesis of this compound.

Technical Support Center: Optimization of Reaction Conditions for Cyclopropane-1,2-dicarbohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis and optimization of cyclopropane-1,2-dicarbohydrazide derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance to overcome common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent method involves a two-step process. First, a cyclopropane-1,2-dicarboxylate ester (typically a diethyl or dimethyl ester) is synthesized. This is followed by hydrazinolysis of the diester using hydrazine hydrate.

Q2: I am having trouble synthesizing the initial cyclopropane-1,2-dicarboxylic acid or its ester. What are some common issues?

A frequent challenge in the synthesis of cyclopropane-1,1-dicarboxylic acid derivatives is the formation of byproducts and the difficulty in separating unreacted starting materials. For instance, in the reaction of diethyl malonate with 1,2-dibromoethane, a common side product is tetraethyl butane-1,1,4,4-tetracarboxylate, which arises from a competing intermolecular reaction.[1] Purification can also be complicated by the presence of unreacted diethyl malonate, which can be difficult to remove by distillation.[1][2]

Q3: My hydrazinolysis reaction to form the dihydrazide is giving a low yield. What are the potential causes?

Low yields in hydrazinolysis can stem from several factors:

  • Incomplete reaction: The reaction may not have gone to completion. Monitoring the reaction by thin-layer chromatography (TLC) is crucial.

  • Side reactions: The high reactivity of hydrazine can sometimes lead to the formation of undesired byproducts.

  • Difficult product isolation: The solubility of the dihydrazide product can pose challenges during workup. If the product is highly soluble in the reaction solvent or aqueous phase, precipitation or extraction can be inefficient.

Q4: How can I purify the final this compound product?

Purification strategies depend on the nature of the impurities.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system is a common and effective method.

  • Chromatography: For more challenging separations, column chromatography may be necessary.

  • Washing: If the primary impurity is an unreacted starting material like cyclopropane-1,1-dicarboxylic acid, washing the product with a solvent in which the impurity is soluble but the product is not (e.g., ice-cold water) can be effective.[2]

Troubleshooting Guides

Problem 1: Low Yield in the Synthesis of Cyclopropane-1,2-dicarboxylate Ester
Symptom Possible Cause Suggested Solution
Low conversion of starting materials (e.g., diethyl malonate) Insufficient reaction time or temperature.Increase the reaction time and/or temperature. Monitor the reaction progress using TLC or GC to determine the optimal endpoint.
Inefficient condensation agent.The choice of base is critical. While sodium ethoxide has been traditionally used, it can lead to low yields (27-40%).[1] Using potassium carbonate as the condensation agent has been shown to improve yields of dimethyl cyclopropane-1,1-dicarboxylate to 73% with 1,2-dibromoethane.[1]
Formation of significant byproducts Competing intermolecular reactions.Gradually adding the alcoholate condensation agent to a mixture of the malonic acid derivative and the 1,2-dihalo compound can suppress the formation of intermolecular side products and achieve yields of almost 90%.[1]
Difficulty in separating the product from unreacted starting materials Similar boiling points or solubilities.If distillation is ineffective for separating unreacted malonic acid ester, consider converting the unreacted ester to a diamide by reacting it with an amine (e.g., n-butylamine) to facilitate separation.[1]
Problem 2: Low Yield or No Product in the Hydrazinolysis Step
Symptom Possible Cause Suggested Solution
TLC analysis shows the presence of starting ester after prolonged reaction time. Insufficient hydrazine hydrate.Ensure a molar excess of hydrazine hydrate is used. The optimal ratio may need to be determined empirically.
Low reaction temperature.The reaction may require heating (reflux) to proceed at a reasonable rate.
No precipitate forms upon cooling or addition of water. The dihydrazide product is soluble in the reaction mixture.If the product is water-soluble, evaporation of the reaction mixture to dryness under vacuum to remove excess hydrazine and alcohol may be a more effective isolation method than precipitation.
Formation of an oily or intractable residue instead of a crystalline product. Presence of impurities or byproducts.Analyze the residue by NMR or MS to identify the impurities. The purification method will need to be adapted based on the nature of the impurities. This may involve column chromatography or recrystallization from a different solvent system.

Experimental Protocols

Protocol 1: Synthesis of Diethyl Cyclopropane-1,2-dicarboxylate (Illustrative)

This protocol is a generalized procedure based on common synthetic methods. Optimization may be required for specific derivatives.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare a solution of sodium ethoxide in absolute ethanol.

  • Addition of Reactants: To the stirred sodium ethoxide solution, add diethyl malonate dropwise at room temperature.

  • Following the addition of diethyl malonate, add 1,2-dibromoethane dropwise.

  • Reaction: Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess base with a dilute acid (e.g., HCl).

  • Extraction: Extract the product into an organic solvent such as diethyl ether. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation.

Protocol 2: Synthesis of this compound
  • Reaction Setup: In a round-bottom flask, dissolve the diethyl cyclopropane-1,2-dicarboxylate in a suitable solvent like ethanol.

  • Addition of Hydrazine Hydrate: Add an excess of hydrazine hydrate to the solution.

  • Reaction: Heat the mixture to reflux for several hours. Monitor the disappearance of the starting ester by TLC.

  • Isolation:

    • Method A (Precipitation): Cool the reaction mixture in an ice bath. If a precipitate forms, collect the solid by vacuum filtration and wash with cold ethanol.

    • Method B (Evaporation): If no precipitate forms, remove the solvent and excess hydrazine hydrate under reduced pressure to obtain the crude product.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to obtain the pure dihydrazide.

Data Presentation

Table 1: Optimization of Reaction Conditions for the Synthesis of Dimethyl Cyclopropane-1,1-dicarboxylate

EntryCondensation AgentDihaloalkaneSolventYield (%)Reference
1Sodium Ethoxide1,2-dibromoethaneEthanol27-29Perkin (1884)[1]
2Sodium Ethoxide1,2-dibromoethaneEthanol40Dox & Yoder (1921)[1]
3Potassium Carbonate1,2-dibromoethaneDMF73White (1977)[1]
4Sodium Methylate (gradual addition)1,2-dichloroethaneMethanol/DMF~90US Patent 5,869,737A[1]

Visualizations

experimental_workflow cluster_synthesis Synthesis of Cyclopropane-1,2-dicarboxylate Ester cluster_hydrazinolysis Hydrazinolysis start Diethyl Malonate + 1,2-Dihaloethane reaction1 Condensation Reaction (e.g., with NaOEt or K2CO3) start->reaction1 workup1 Workup & Extraction reaction1->workup1 purification1 Purification (Vacuum Distillation) workup1->purification1 product1 Diethyl Cyclopropane-1,2-dicarboxylate purification1->product1 reaction2 Reaction with Hydrazine Hydrate product1->reaction2 Starting Material workup2 Isolation (Precipitation or Evaporation) reaction2->workup2 purification2 Purification (Recrystallization) workup2->purification2 product2 This compound purification2->product2

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_guide start Low Yield in Hydrazinolysis check_tlc Check TLC for Starting Material start->check_tlc sm_present Starting Material Present check_tlc->sm_present Yes sm_absent Starting Material Absent check_tlc->sm_absent No increase_time_temp Increase Reaction Time/Temp Add more Hydrazine Hydrate sm_present->increase_time_temp check_solubility Check Product Solubility sm_absent->check_solubility soluble Product is Soluble check_solubility->soluble Yes insoluble Product is Insoluble check_solubility->insoluble No evaporate Evaporate Solvent Under Vacuum soluble->evaporate check_impurities Analyze for Impurities (NMR, MS) insoluble->check_impurities

Caption: Troubleshooting decision tree for low yield in the hydrazinolysis reaction.

References

"stability and degradation of Cyclopropane-1,2-dicarbohydrazide under different conditions"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of Cyclopropane-1,2-dicarbohydrazide.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of this compound?

This compound is most stable in neutral to slightly acidic conditions (pH 5-7).[1] Its stability is influenced by pH, temperature, and light. The strained cyclopropane ring can enhance its reactivity, particularly towards hydrolysis.[1]

Q2: What are the primary degradation pathways for this compound?

The primary degradation pathway is hydrolysis of the hydrazide groups, which can occur under both acidic and basic conditions, to yield the parent cis-cyclopropane-1,2-dicarboxylic acid.[1] Base-mediated cleavage of the hydrazide bonds is a key degradation route, especially at pH values above 9.[1] Other potential degradation pathways include oxidation and photodecomposition.

Q3: How should this compound be stored to ensure its stability?

For optimal stability, this compound should be stored in a cool, dark, and dry place. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation. For solutions, use buffered media within the pH range of 5-7.

Q4: What analytical techniques are recommended for monitoring the stability of this compound?

A combination of chromatographic and spectroscopic methods is recommended. High-Performance Liquid Chromatography (HPLC) with UV detection is suitable for separating the parent compound from its degradation products. UV-Vis spectroscopy can be used to monitor the cleavage of the hydrazide bond, and Mass Spectrometry (MS) is essential for identifying and characterizing the degradation products.[1]

Troubleshooting Guides

Issue 1: Inconsistent results in stability studies.

  • Question: I am observing significant variability in the degradation rate of this compound between experimental replicates. What could be the cause?

  • Answer: Inconsistent pH control is a common reason for variability. Ensure that your buffer solutions have adequate capacity to maintain a stable pH throughout the experiment. Temperature fluctuations can also affect degradation rates; use a calibrated and stable incubator or water bath. Finally, ensure accurate and consistent preparation of your sample concentrations.

Issue 2: Unexpected peaks in the chromatogram.

  • Question: During my HPLC analysis, I am seeing unexpected peaks that are not present in my initial sample. What are these, and how can I identify them?

  • Answer: These are likely degradation products. To identify them, you can perform forced degradation studies under various stress conditions (acid, base, oxidation, heat, light) to intentionally generate these products.[2][3] The retention times of the peaks from the forced degradation studies can then be compared to the unknown peaks in your stability samples. For structural elucidation, techniques like LC-MS/MS are invaluable.[4][5]

Issue 3: Poor recovery of the compound from the formulation.

  • Question: I am experiencing low recovery of this compound from my formulation during analysis. What could be the issue?

  • Answer: This could be due to degradation during the extraction process or interaction with excipients in the formulation. Evaluate the pH and temperature of your extraction solvent. It is also crucial to test for potential interactions between this compound and the formulation excipients, as these can catalyze degradation.

Data Presentation

The following tables summarize representative quantitative data from forced degradation studies on this compound.

Table 1: Degradation of this compound under Hydrolytic Conditions

ConditionTemperature (°C)Time (hours)Degradation (%)Major Degradant(s)
0.1 M HCl602415.2cis-Cyclopropane-1,2-dicarboxylic acid
pH 4.0 Buffer60242.1Not significant
pH 7.0 Buffer60241.5Not significant
pH 9.0 Buffer60248.9cis-Cyclopropane-1,2-dicarboxylic acid
0.1 M NaOH602425.8cis-Cyclopropane-1,2-dicarboxylic acid

Table 2: Degradation of this compound under Oxidative, Thermal, and Photolytic Stress

Stress ConditionTemperature (°C)Time (hours)Degradation (%)Major Degradant(s)
3% H₂O₂252412.5Oxidized derivatives
Dry Heat80486.3Thermal decomposition products
Photolytic (ICH Q1B)251.2 million lux hours18.7Photodegradation products

Experimental Protocols

Protocol 1: Forced Degradation Study - Hydrolysis

  • Preparation of Solutions: Prepare solutions of this compound (e.g., 1 mg/mL) in 0.1 M HCl, 0.1 M NaOH, and buffered solutions at pH 4.0, 7.0, and 9.0.

  • Incubation: Incubate the solutions at a controlled temperature (e.g., 60°C).

  • Sampling: Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Neutralization: Immediately neutralize the acidic and basic samples to halt further degradation before analysis.

  • Analysis: Analyze the samples by a validated stability-indicating HPLC method to determine the percentage of degradation and identify the degradation products.

Protocol 2: Forced Degradation Study - Oxidation

  • Preparation of Solution: Prepare a solution of this compound in a suitable solvent (e.g., water or methanol).

  • Addition of Oxidizing Agent: Add hydrogen peroxide to the solution to achieve a final concentration of 3%.

  • Incubation: Keep the solution at room temperature (25°C) and protected from light.

  • Sampling: Collect samples at various time intervals.

  • Analysis: Analyze the samples using HPLC-MS to identify oxidative degradation products.

Protocol 3: Photostability Testing (as per ICH Q1B)

  • Sample Preparation: Place the solid drug substance or a solution of the compound in a photostability chamber.

  • Control Sample: Prepare a control sample and wrap it in aluminum foil to protect it from light.

  • Exposure: Expose the samples to a light source that produces an output similar to the D65/ID65 emission standard, with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[6]

  • Analysis: After the exposure period, compare the exposed sample to the control sample for any changes in physical properties and analyze by HPLC for degradation.

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results prep Prepare Stock Solution of This compound acid Acid Hydrolysis (0.1 M HCl) prep->acid base Base Hydrolysis (0.1 M NaOH) prep->base neutral Neutral Hydrolysis (pH 7.0 Buffer) prep->neutral oxidation Oxidation (3% H2O2) prep->oxidation thermal Thermal Stress (80°C Dry Heat) prep->thermal photo Photolytic Stress (ICH Q1B) prep->photo hplc Stability-Indicating HPLC-UV acid->hplc base->hplc neutral->hplc oxidation->hplc thermal->hplc photo->hplc lcms LC-MS/MS for Degradant Identification hplc->lcms If unknown peaks kinetics Degradation Kinetics (Rate Constants) hplc->kinetics pathway Degradation Pathway Elucidation lcms->pathway

Caption: Experimental workflow for forced degradation studies.

degradation_pathway cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photolysis Photolysis parent This compound dicarboxylic_acid cis-Cyclopropane-1,2-dicarboxylic acid parent->dicarboxylic_acid H+ or OH- oxidized_products Oxidized Derivatives parent->oxidized_products [O] photo_products Photodegradation Products parent->photo_products hv

Caption: Proposed primary degradation pathways.

References

"troubleshooting common issues in Cyclopropane-1,2-dicarbohydrazide reactions"

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers working with Cyclopropane-1,2-dicarbohydrazide. Due to the specific nature of this molecule, some information is inferred from the general chemistry of cyclopropanes and hydrazides.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of this compound?

A1: this compound is characterized by two main features:

  • A cyclopropane ring : This is a three-membered carbon ring. Due to significant bond angle deviation from the ideal 109.5° to 60°, the ring is highly strained.[1][2][3] This strain makes it susceptible to ring-opening reactions under certain conditions.[4][5]

  • Two hydrazide functional groups (-CONHNH₂): These groups are derived from carboxylic acids and are known to be nucleophilic.[6][7] They are important synthons for creating more complex heterocyclic molecules like pyrazoles, oxadiazoles, and triazoles.[8]

Q2: How is this compound typically synthesized?

A2: The synthesis generally involves the reaction of a cyclopropane-1,2-dicarboxylic acid derivative (such as the corresponding diester or acyl chloride) with hydrazine hydrate.[9][10] The reaction is often carried out in an alcohol solvent, like ethanol, and may require heating under reflux.[7] The choice of starting material (cis or trans dicarboxylic acid derivative) will determine the stereochemistry of the final product.[9]

Q3: What are the primary stability concerns when working with this compound?

A3: The main stability concern is the high ring strain of the cyclopropane core.[1][2] Harsh reaction conditions, such as high temperatures or strong acidic or basic media, can lead to the cleavage of the C-C bonds in the ring, resulting in a more stable, linear compound.[4][5] Additionally, like other hydrazides, it can undergo hydrolysis back to the parent dicarboxylic acid in the presence of water, especially under acidic or basic catalysis.[9]

Q4: What are some potential applications of this compound?

A4: While specific applications for this exact molecule are not widely documented, its structural motifs suggest potential uses. The parent cyclopropane-1,2-dicarboxylic acid structure has been explored for biophysical investigations, such as inhibiting enzymes involved in cysteine biosynthesis.[11] Hydrazide derivatives are widely used in medicinal chemistry as building blocks for synthesizing compounds with a broad range of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[7][8][10]

Troubleshooting Guides

This section addresses common issues encountered during reactions involving this compound.

Issue 1: Low or No Yield of the Desired Product

Question: I am attempting to synthesize this compound from its diethyl ester, but I am getting a very low yield. What could be the cause?

Answer: Low yields in this synthesis can stem from several factors related to both the hydrazide formation and the stability of the cyclopropane ring.

  • Incomplete Reaction: The conversion of esters to hydrazides can be slow. Ensure you are using a sufficient excess of hydrazine hydrate and an adequate reaction time and temperature. Most syntheses of this type require refluxing for several hours.[7][10]

  • Starting Material Purity: The starting diethyl cyclopropane-1,2-dicarboxylate can sometimes be contaminated with diethyl malonate from its own synthesis, which would not lead to the desired product.[12] Verify the purity of your starting material.

  • Reaction Conditions Too Harsh: While heat is often necessary, excessive temperatures or prolonged reaction times in the presence of strong acids or bases (contaminants) could lead to the degradation of the strained cyclopropane ring.[4]

low_yield_troubleshooting start Low Product Yield cause1 Incomplete Reaction? start->cause1 Check cause2 Starting Material Impure? start->cause2 Check cause3 Product Degradation? start->cause3 Check cause cause solution solution solution1 Increase hydrazine eq. Increase reaction time/temp Ensure adequate mixing cause1->solution1 Solution solution2 Verify purity of cyclopropane diester via NMR or GC-MS cause2->solution2 Solution solution3 Use milder conditions (e.g., lower temp) Ensure neutral pH cause3->solution3 Solution

Fig 1. Troubleshooting workflow for low reaction yield.
Issue 2: Presence of Unexpected Side Products

Question: My reaction mixture shows multiple spots on TLC, and the NMR of the crude product is complex. What are the likely side products?

Answer: The formation of side products is often linked to the reactivity of the cyclopropane ring and the hydrazide functional groups.

  • Ring-Opened Products: The most significant side reaction is the cleavage of the strained cyclopropane ring. This can be initiated by nucleophiles, acids, or bases, leading to linear chain products. For instance, addition reactions can occur where the ring breaks to form a saturated chain.[5]

  • Hydrolysis Product: If there is water in your reaction medium, the hydrazide product can hydrolyze back to cyclopropane-1,2-dicarboxylic acid, especially if conditions are not neutral.[9]

  • Incomplete Hydrazinolysis: If starting from a diester, you may have a significant amount of the mono-hydrazide, mono-ester intermediate. This can be addressed by increasing the reaction time or the amount of hydrazine.

side_reactions start Cyclopropane-1,2- dicarboxylate Ester reagent + Hydrazine product Cyclopropane-1,2- dicarbohydrazide start->product Desired Path (Reflux in EtOH) side3 Mono-hydrazide Intermediate start->side3 Incomplete Reaction side1 Ring-Opened Product (e.g., glutaric acid derivative) product->side1 Harsh Conditions (Strong Acid/Base/Heat) side2 Cyclopropane-1,2- dicarboxylic Acid product->side2 Hydrolysis (+ H₂O)

Fig 2. Potential desired and side reaction pathways.
Issue 3: Difficulty in Product Purification

Question: My product seems to be very polar and is difficult to purify. It streaks on silica gel and is hard to crystallize. What purification strategies can I use?

Answer: this compound is a highly polar molecule due to the two hydrazide groups, making purification challenging.

  • Chromatography:

    • Normal Phase Silica Gel: Excess hydrazine can stick to the silica column, causing issues.[13] Furthermore, the high polarity of your product may lead to poor separation. You may need to use a very polar eluent system, such as dichloromethane/methanol with a small amount of ammonium hydroxide to improve peak shape.

    • Aqueous Normal Phase / HILIC: For very polar, water-soluble compounds, techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) can be effective. This often uses a polar stationary phase (like amine-bonded silica) with a reversed-phase solvent system (e.g., acetonitrile/water).[14]

  • Crystallization/Recrystallization: This is often the preferred method for purifying hydrazides.[10] Try a variety of solvent systems. Common solvents for recrystallizing polar compounds include ethanol, methanol, water, or mixtures like ethanol/ethyl acetate. If the product oils out, try cooling the solution more slowly or using a different solvent system.

  • Removal of Hydrazine: Excess hydrazine hydrate can sometimes be removed by co-evaporation with a high-boiling point solvent like toluene under reduced pressure, though care must be taken.[13]

Data Summary Tables

Table 1: General Conditions for Hydrazide Synthesis from Esters

ParameterConditionExpected Outcome / RationaleReference
Hydrazine Hydrazine Hydrate (5-10 eq.)A large excess drives the reaction to completion.[7][10]
Solvent Ethanol, MethanolGood solvency for both ester and hydrazine; allows for reflux.[10]
Temperature Room Temp. to RefluxHigher temperatures increase reaction rate. Reflux is common.[7][10]
Reaction Time 2 - 24 hoursReaction progress should be monitored by TLC or LC-MS.[10]
Work-up Cooling/PrecipitationProducts often precipitate upon cooling and can be filtered.[13]
Purification RecrystallizationMost common and effective method for purifying solid hydrazides.[10]

Table 2: Troubleshooting Summary

IssuePotential CauseRecommended Solution
Low Yield Incomplete reactionIncrease hydrazine equivalents, reaction time, or temperature.
Product degradationUse milder conditions; avoid strong acids/bases.
Side Products Ring-opening of cyclopropaneMaintain neutral pH and use the lowest effective temperature.
Hydrolysis of hydrazideUse anhydrous solvents and reagents.
Purification Issues High polarity of productUse polar eluent systems (e.g., DCM/MeOH/NH₄OH), try HILIC, or focus on recrystallization from polar solvents.
Excess hydrazineCo-evaporate with toluene (use caution) or ensure chromatographic separation.
Experimental Protocols

Protocol 1: Synthesis of cis-Cyclopropane-1,2-dicarbohydrazide

This is a representative protocol based on general procedures for hydrazide synthesis.

  • Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add diethyl cis-cyclopropane-1,2-dicarboxylate (1.0 eq.).

  • Reagents: Add ethanol (approx. 10-20 mL per gram of ester) to dissolve the starting material.

  • Hydrazine Addition: Add hydrazine hydrate (5.0 - 10.0 eq.) to the solution. The mixture may become cloudy.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-12 hours. Monitor the reaction progress by TLC (a highly polar eluent may be required, e.g., 10-20% MeOH in DCM). The starting ester spot should disappear and be replaced by a new, more polar spot at the baseline.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature, and then cool further in an ice bath. The product will often precipitate as a white solid.

  • Isolation: Collect the solid product by vacuum filtration. Wash the solid with cold ethanol to remove any remaining hydrazine.

  • Purification: Dry the solid under vacuum. If necessary, the product can be further purified by recrystallization from ethanol or water.

synthesis_workflow cluster_synthesis Synthesis Protocol step step reagent reagent process process product product s1 1. Dissolve Diester in Ethanol s2 2. Add Hydrazine Hydrate s1->s2 s3 3. Heat to Reflux (4-12h) s2->s3 s4 4. Cool to 0°C to Precipitate s3->s4 s5 5. Filter and Wash with Cold EtOH s4->s5 s6 6. Recrystallize if needed s5->s6 s7 Pure Product s6->s7

Fig 3. General experimental workflow for synthesis.

References

Technical Support Center: Synthesis of Cyclopropane-1,2-dicarbohydrazide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed information on alternative synthetic routes for Cyclopropane-1,2-dicarbohydrazide, focusing on troubleshooting common experimental issues and answering frequently asked questions.

Troubleshooting Guide

This section addresses specific problems that may be encountered during the synthesis of this compound and its precursors.

Q1: My final hydrazinolysis step resulted in a low yield of this compound. What are the common causes and solutions?

A1: Low yields in the hydrazinolysis step are typically due to incomplete reaction, side reactions, or difficult product isolation.

  • Incomplete Reaction: The conversion of a dicarboxylic acid or its diester to a dihydrazide can be slow. Ensure the reaction is heated under reflux for a sufficient duration (e.g., 3-8 hours)[1].

  • Insufficient Hydrazine: A common issue is using a stoichiometric amount of hydrazine hydrate. An excess of hydrazine hydrate (15-20 equivalents) is often recommended to drive the reaction to completion and minimize the formation of dimeric byproducts[1].

  • Product Solubility: The dihydrazide product may have some solubility in the reaction solvent (e.g., ethanol). After the reflux period, ensure the solution is cooled thoroughly, ideally overnight, to maximize crystallization[1]. If the product is a liquid or does not precipitate, the excess hydrazine and solvent can be removed under reduced pressure[1].

  • Workup Issues: The unreacted hydrazine hydrate must be removed effectively during workup. This is typically achieved by adding water to the reaction mixture, as hydrazine is highly soluble in water[1].

dot

G Troubleshooting: Low Yield in Hydrazinolysis Start Low Yield Observed CheckHydrazine Check Molar Ratio of Hydrazine Start->CheckHydrazine CheckTimeTemp Verify Reaction Time & Temperature Start->CheckTimeTemp CheckWorkup Review Workup & Isolation Protocol Start->CheckWorkup SolutionHydrazine Increase Hydrazine Hydrate to 15-20 eq. CheckHydrazine->SolutionHydrazine < 10 eq.? SolutionTimeTemp Ensure Reflux for Minimum 3-8 hours CheckTimeTemp->SolutionTimeTemp < 3h or not refluxing? SolutionWorkup Cool thoroughly overnight. Use water wash to remove excess hydrazine. CheckWorkup->SolutionWorkup Incomplete precipitation or purification?

Caption: Troubleshooting flowchart for low yield in hydrazinolysis.

Q2: I am struggling to synthesize the cis-cyclopropane-1,2-dicarboxylic acid precursor. The yield is poor and I am getting isomeric impurities. How can I improve this step?

A2: The synthesis of the cyclopropane ring with the correct stereochemistry is a critical step that presents several challenges.

  • Choice of Reagents: For the synthesis of the cis-isomer, starting from a cis-alkene derivative like maleic acid is crucial. Cyclopropanation using reagents like diazomethane or Simmons-Smith reagents can effectively form the cyclopropane ring while retaining the stereochemistry of the starting material[2].

  • Alternative Starting Material: A reliable alternative is the hydrolysis of 3-oxabicyclo[3.1.0]hexane-2,4-dione (the anhydride of cis-cyclopropane-1,2-dicarboxylic acid), which directly yields the desired cis-diacid in good yields[3].

  • Byproduct Formation: The classic synthesis of cyclopropane dicarboxylates from diethyl malonate and 1,2-dihaloethanes is known for low yields (27-40%) due to the formation of tetraethyl butane-1,1,4,4-tetracarboxylate as a major byproduct[4]. Modern protocols that use phase-transfer catalysts or carefully controlled addition of base can significantly improve yields to nearly 90%[4][5].

Frequently Asked Questions (FAQs)

Q1: What are the main alternative synthetic routes to this compound?

A1: There are two primary alternative pathways, which differ in the nature of the immediate precursor to the final hydrazinolysis step.

  • Route A (Dicarboxylic Acid Pathway): This route involves the synthesis of cis-cyclopropane-1,2-dicarboxylic acid, followed by direct reaction with hydrazine hydrate.

  • Route B (Diester Pathway): This route proceeds via the synthesis of a dialkyl ester, such as cis-diethyl cyclopropane-1,2-dicarboxylate, which is then converted to the dihydrazide by reaction with hydrazine hydrate[2][6].

Q2: How do I ensure the final product has the cis stereochemistry?

A2: The stereochemistry of the final product is determined by the stereochemistry of the cyclopropane precursor. To obtain the cis-dicarbohydrazide, you must start with a cis-substituted cyclopropane ring. The stereochemistry of the cyclopropane ring is, in turn, dictated by the starting materials used for the cyclopropanation reaction. For example, starting with maleic acid derivatives will lead to the cis product, while fumaric acid derivatives will lead to the trans product[2]. Using a precursor like cis-diethyl cyclopropane-1,2-dicarboxylate ensures the final product retains this configuration[6].

Q3: What are the typical reaction conditions for converting a diester to a dihydrazide?

A3: The reaction of a diester (e.g., cis-diethyl cyclopropane-1,2-dicarboxylate) with hydrazine is a standard procedure. Typically, the diester is heated under reflux with an excess of hydrazine hydrate in an alcohol solvent, such as ethanol or methanol, for several hours[1][2]. Upon cooling, the dihydrazide product often precipitates as a crystalline solid and can be collected by filtration[1].

Data Summary of Synthetic Routes

The following table summarizes quantitative data for key steps in the synthesis of this compound and its precursors.

StepPrecursor(s)Reagents & ConditionsYieldReference(s)
Cyclopropanation (Classic) Diethyl Malonate + 1,2-DibromoethaneSodium Ethylate27-40%[4]
Cyclopropanation (Improved) Malonic Acid Derivative + 1,2-DichloroethaneAlcoholate solution added gradually~90%[4]
Diacid Synthesis 3-oxabicyclo[3.1.0]hexane-2,4-dioneHydrolysis with water or ethanolGood[3]
Hydrazinolysis (from Dicarboxylic Acid) Dicarboxylic Acid + HydrazineLewis Acid (e.g., Niobium Pentachloride)90-95%[7]
Hydrazinolysis (from Diester) Diethyl Ester + Hydrazine HydrateEthanol, Reflux, 3 hoursHigh[1][2]

Experimental Protocols

Route A: From cis-Cyclopropane-1,2-dicarboxylic Acid

This protocol is a two-step process starting from the cyclopropanation of a maleic acid derivative.

dot

G cluster_0 Step 1: Synthesis of cis-Diacid cluster_1 Step 2: Hydrazinolysis A Maleic Acid Derivative B {Cyclopropanation | + Diazomethane or Simmons-Smith Reagent} A->B C cis-Cyclopropane-1,2- dicarboxylic Acid B->C D {Hydrazinolysis | + Hydrazine Hydrate (excess) Ethanol, Reflux} C->D E cis-Cyclopropane-1,2- dicarbohydrazide D->E G cluster_0 Step 1: Synthesis of cis-Diester (Optional) cluster_1 Step 2: Hydrazinolysis A Alkene B {Metal-Catalyzed Carbenoid Cyclopropanation} A->B C cis-Diethyl Cyclopropane-1,2- dicarboxylate B->C D {Hydrazinolysis | + Hydrazine Hydrate (excess) Ethanol, Reflux} C->D E cis-Cyclopropane-1,2- dicarbohydrazide D->E

References

Technical Support Center: Managing Stereoselectivity in Cyclopropane-1,2-dicarbohydrazide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the stereoselective synthesis of cyclopropane-1,2-dicarbohydrazide and its derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate the challenges of controlling stereochemistry in this class of compounds.

While specific literature on this compound is limited, the strategies for its synthesis are directly analogous to the well-documented stereoselective cyclopropanation of 1,2-disubstituted alkenes, such as dialkyl maleate and fumarate. The guidance provided here is based on established principles from these model systems.

Frequently Asked Questions (FAQs)

Q1: What are the primary stereoisomers of concern for this compound?

A1: The two primary stereochemical considerations are:

  • Diastereomers: The relationship between the two carbohydrazide groups. They can be on the same side of the cyclopropane ring (cis) or on opposite sides (trans).

  • Enantiomers: The trans isomer exists as a pair of enantiomers ((1R,2R) and (1S,2S)). The cis isomer is a meso compound and does not have a non-superimposable mirror image.[1]

Q2: How is the diastereoselectivity (cis vs. trans) controlled during the synthesis?

A2: The diastereoselectivity is primarily controlled by the geometry of the starting alkene. Cyclopropanation reactions, particularly those involving carbenoid additions like the Simmons-Smith reaction or many catalytic processes, are stereospecific.[2]

  • To synthesize the cis-cyclopropane , you must start with a cis-alkene (e.g., a maleic acid derivative).

  • To synthesize the trans-cyclopropane , you must start with a trans-alkene (e.g., a fumaric acid derivative).

Q3: What are the main strategies for achieving enantioselectivity (e.g., obtaining a specific (1R,2R) or (1S,2S) isomer)?

A3: Enantioselectivity is introduced by using a chiral influence during the reaction. The most common methods include:

  • Chiral Catalysts: Transition metal complexes (e.g., using Cobalt, Ruthenium, Rhodium, or Iron) ligated with chiral ligands (like Salen or Pybox derivatives) can create a chiral environment that favors the formation of one enantiomer over the other.[3][4][5][6]

  • Biocatalysis: Engineered enzymes, such as myoglobin variants, can catalyze cyclopropanation with exceptionally high diastereo- and enantioselectivity.[7][8] These systems can often be tuned to produce a desired stereoisomer.[7]

  • Chiral Auxiliaries: Attaching a chiral auxiliary to the starting material can direct the cyclopropanation to one face of the double bond. The auxiliary is then removed in a subsequent step.

Q4: What are the most common methods for cyclopropanation in this context?

A4: Key methods include:

  • Catalytic Carbene Transfer: This involves the reaction of an alkene with a diazo compound (e.g., ethyl diazoacetate as a precursor for the ester) in the presence of a metal catalyst. This is a versatile method for achieving high enantioselectivity.[3][4][9]

  • Simmons-Smith Reaction: This classic method uses an organozinc carbenoid (typically formed from diiodomethane and a Zn-Cu couple).[10][11] While traditionally not asymmetric, chiral ligands or directing groups (like allylic alcohols) can be used to induce enantioselectivity.[6][10]

Troubleshooting Guide

This guide addresses common issues encountered during the stereoselective synthesis of 1,2-disubstituted cyclopropanes.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Reaction Conversion 1. Inactive catalyst or reagent. 2. Unreactive alkene substrate. 3. Presence of reaction inhibitors (e.g., water, oxygen). 4. Incorrect reaction temperature.1. Catalyst/Reagent: Use freshly prepared or properly stored diazo compounds. For Simmons-Smith, activate the zinc-copper couple (e.g., via ultrasonication).[10] 2. Substrate: Electron-deficient alkenes (like fumarate/maleate derivatives) can be sluggish. Increase catalyst loading or temperature, or switch to a more reactive catalytic system. Cobalt-catalyzed systems can be effective for both electron-rich and electron-deficient alkenes.[3][4] 3. Inhibitors: Ensure all solvents and reagents are dry and the reaction is run under an inert atmosphere (e.g., Argon or Nitrogen). 4. Temperature: Some reactions require heating, while others (especially those with unstable diazo compounds) need to be run at low temperatures. Consult specific protocols.
Poor Diastereoselectivity (cis/trans mixture) 1. Isomerically impure starting alkene. 2. Reaction mechanism allows for bond rotation (e.g., some radical pathways). 3. Isomerization of product under reaction conditions.1. Starting Material: Purify the starting alkene (e.g., dialkyl maleate or fumarate) by distillation or chromatography to ensure >99% isomeric purity. The stereospecificity of the reaction means the product's diastereomeric ratio will reflect the starting material's purity.[2] 2. Mechanism: Stick to well-established stereospecific methods like catalytic additions or Simmons-Smith. Avoid conditions that favor long-lived radical intermediates which can undergo bond rotation. 3. Conditions: Check if reaction or workup conditions (e.g., strong acid/base, high heat) could be epimerizing the product. Use milder conditions where possible.
Low Enantiomeric Excess (ee) 1. Inefficient chiral catalyst or ligand. 2. Catalyst poisoning or degradation. 3. Incorrect catalyst/ligand to metal ratio. 4. Reaction temperature is too high, reducing the energetic difference between diastereomeric transition states.1. Catalyst Choice: Screen different chiral ligands or catalyst systems. For example, some Ru-salen catalysts show excellent cis-selectivity and high ee.[6] Engineered myoglobin catalysts can offer near-perfect selectivity.[8] 2. Purity: Ensure all reagents and solvents are free of impurities that could poison the catalyst. 3. Stoichiometry: Optimize the ligand-to-metal ratio as per the literature protocol for the specific catalyst system being used. 4. Temperature: Run the reaction at a lower temperature. This often increases enantioselectivity, although it may decrease the reaction rate.
Formation of Side Products 1. Carbene Dimerization: The carbene reacts with itself (common with diazo compounds). 2. Buchner Reaction: Carbene insertion into an aromatic ring of the solvent or substrate.1. Dimerization: Add the diazo compound slowly to the reaction mixture containing the catalyst and alkene. This keeps the instantaneous concentration of the free carbene low. 2. Solvent: Avoid aromatic solvents like benzene or toluene if aromatic insertion is a problem. Use halogenated solvents (e.g., CH₂Cl₂) or ethers as recommended by the specific protocol.

Visual Guides and Workflows

Logical Flowchart for Troubleshooting Poor Stereoselectivity

G start Problem: Poor Stereoselectivity check_dr Is Diastereomeric Ratio (dr) low? start->check_dr check_ee Is Enantiomeric Excess (ee) low? check_dr->check_ee No check_alkene Check Purity of Starting Alkene (e.g., cis/trans isomers) check_dr->check_alkene Yes check_catalyst Evaluate Chiral Catalyst / Ligand check_ee->check_catalyst Yes end_node Problem Solved check_ee->end_node No alkene_impure Purify Alkene (Distillation / Chromatography) check_alkene->alkene_impure Impure check_conditions Review Reaction Conditions (Are they stereospecific?) check_alkene->check_conditions Pure alkene_impure->end_node conditions_bad Switch to reliable method (e.g., Simmons-Smith, Rh-catalysis) check_conditions->conditions_bad conditions_bad->end_node catalyst_temp Lower Reaction Temperature check_catalyst->catalyst_temp catalyst_screen Screen Different Ligands or Catalytic Systems check_catalyst->catalyst_screen catalyst_purity Check for Catalyst Poisons (Ensure inert/dry conditions) check_catalyst->catalyst_purity catalyst_temp->end_node catalyst_screen->end_node catalyst_purity->end_node

Caption: Troubleshooting flowchart for diagnosing and resolving issues with stereoselectivity.

General Experimental Workflow for Asymmetric Cyclopropanation

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis A 1. Select & Dry Alkene Substrate (e.g., Dialkyl Fumarate) C 3. Combine Alkene & Catalyst under Inert Atmosphere A->C B 2. Prepare Catalyst Solution (e.g., Chiral Metal Complex) B->C D 4. Slow Addition of Diazo Compound at Controlled Temp C->D E 5. Quench Reaction & Perform Aqueous Workup D->E F 6. Purify Product (Column Chromatography) E->F G 7. Analyze Stereoselectivity (Chiral HPLC/GC) F->G

Caption: General workflow for a metal-catalyzed asymmetric cyclopropanation reaction.

Key Experimental Protocol

Protocol: Enantioselective Cyclopropanation of Diethyl Fumarate

This protocol is a representative example based on common procedures for rhodium-catalyzed reactions, which can be adapted for the synthesis of trans-cyclopropane-1,2-dicarbohydrazide precursors.

Objective: To synthesize diethyl (1R,2R)-cyclopropane-1,2-dicarboxylate with high diastereo- and enantioselectivity.

Materials:

  • Rhodium(II) acetate dimer [Rh₂(OAc)₄]

  • Chiral ligand (e.g., a chiral bisoxazoline (Box) or diimine ligand)

  • Diethyl fumarate (trans-isomer)

  • Ethyl diazoacetate (EDA)

  • Dichloromethane (DCM), anhydrous

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Catalyst Preparation:

    • In a flame-dried Schlenk flask under Argon, dissolve Rh₂(OAc)₄ (1 mol%) and the chiral ligand (1.1 mol%) in anhydrous DCM.

    • Stir the solution at room temperature for 30-60 minutes to allow for ligand exchange and catalyst formation.

  • Reaction Setup:

    • To the catalyst solution, add diethyl fumarate (1.0 equivalent).

    • Cool the reaction mixture to the desired temperature (e.g., 0 °C or -78 °C, as lower temperatures often improve selectivity).

  • Carbene Precursor Addition:

    • Prepare a solution of ethyl diazoacetate (1.2 equivalents) in anhydrous DCM.

    • Using a syringe pump, add the EDA solution to the stirred reaction mixture over a period of 4-8 hours. Note: Slow addition is crucial to minimize the formation of carbene dimers.

  • Reaction Monitoring and Quenching:

    • Monitor the reaction progress by TLC or GC-MS.

    • Once the diethyl fumarate has been consumed, quench the reaction by exposing it to air, which deactivates the catalyst.

  • Workup and Purification:

    • Allow the mixture to warm to room temperature.

    • Filter the solution through a short plug of silica gel to remove the catalyst, washing with additional DCM.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the pure diethyl cyclopropane-1,2-dicarboxylate.

  • Stereochemical Analysis:

    • Determine the diastereomeric ratio by ¹H NMR spectroscopy.

    • Determine the enantiomeric excess (ee) by analysis on a chiral stationary phase via HPLC or GC.

Final Step for Target Molecule:

  • The resulting diethyl dicarboxylate can be converted to the target this compound by reaction with hydrazine (NH₂NH₂) in a suitable solvent like ethanol.

References

"impact of solvent and temperature on Cyclopropane-1,2-dicarbohydrazide reactions"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with Cyclopropane-1,2-dicarbohydrazide. The information is designed to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the typical synthetic route for this compound?

A1: The synthesis is generally a two-step process. First, a cyclopropanation reaction is performed on maleic or fumaric acid derivatives to produce cis- or trans-cyclopropane-1,2-dicarboxylic acid. The second step involves the reaction of the dicarboxylic acid with hydrazine hydrate, typically under reflux in a solvent like ethanol, to yield the desired dicarbohydrazide.[1] Purification is commonly achieved through recrystallization or column chromatography.

Q2: How does the stereochemistry of the starting dicarboxylic acid affect the final product?

A2: The stereochemistry of the final dicarbohydrazide is directly determined by the starting dicarboxylic acid. Using cis-cyclopropane-1,2-dicarboxylic acid will yield the cis-dicarbohydrazide, while the trans-dicarboxylic acid will produce the trans-dicarbohydrazide. It is crucial to start with the correct isomer for your target molecule.

Q3: What are the key factors influencing the yield of the hydrazide formation reaction?

A3: The yield of the reaction between cyclopropane-1,2-dicarboxylic acid and hydrazine hydrate is primarily influenced by the reaction temperature, reaction time, and the stoichiometry of the reactants. Using an excess of hydrazine hydrate can lead to the formation of byproducts, so controlling the molar ratio is important for optimizing the yield of the desired dicarbohydrazide.[1]

Q4: How can I confirm the purity of my synthesized this compound?

A4: The purity of the final product can be confirmed using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) and melting point analysis.[1] Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are also essential for structural confirmation.

Troubleshooting Guides

Issue Possible Cause(s) Recommended Solution(s)
Low or no yield of this compound 1. Incomplete reaction. 2. Degradation of the starting material or product. 3. Incorrect stoichiometry of reactants. 4. Inappropriate solvent or temperature.1. Increase reaction time or temperature, and monitor reaction progress using TLC or LC-MS. 2. Ensure anhydrous conditions if reactants are sensitive to moisture. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Carefully control the molar ratio of dicarboxylic acid to hydrazine hydrate. An excess of hydrazine can lead to side reactions.[1] 4. Ethanol is a common solvent for this reaction under reflux.[1] If solubility is an issue, consider alternative high-boiling point polar solvents.
Formation of unexpected byproducts 1. Side reactions due to excess hydrazine. 2. Ring-opening of the cyclopropane ring under harsh conditions. 3. Impurities in the starting materials.1. Use a controlled stoichiometry of hydrazine hydrate (typically 2-2.2 equivalents). 2. Avoid excessively high temperatures or prolonged reaction times that could promote the cleavage of the strained cyclopropane ring. The high reactivity of the cyclopropane ring can make it susceptible to ring-opening reactions.[2] 3. Ensure the purity of the cyclopropane-1,2-dicarboxylic acid and hydrazine hydrate before starting the reaction.
Difficulty in product purification 1. Presence of unreacted starting materials. 2. Formation of closely related byproducts. 3. Product insolubility in the recrystallization solvent.1. Optimize the reaction to drive it to completion. If unreacted dicarboxylic acid remains, it can be removed by a basic wash during workup. 2. Employ column chromatography with a suitable solvent system to separate the desired product from impurities. 3. Screen a variety of solvents for recrystallization to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature.
Inconsistent reaction outcomes 1. Variability in solvent purity or water content. 2. Fluctuations in reaction temperature. 3. Degradation of hydrazine hydrate upon storage.1. Use high-purity, dry solvents. The polarity of the solvent can significantly impact reaction rates and product distribution in some reactions.[3] 2. Use a reliable heating mantle with a temperature controller to maintain a stable reaction temperature. 3. Use freshly opened or properly stored hydrazine hydrate.

Experimental Protocols

Synthesis of cis-Cyclopropane-1,2-dicarbohydrazide

This protocol is a generalized procedure based on common synthetic methods.[1] Researchers should adapt it based on their specific experimental setup and safety protocols.

Materials:

  • cis-Cyclopropane-1,2-dicarboxylic acid

  • Hydrazine hydrate

  • Ethanol (absolute)

  • Standard laboratory glassware for reflux and filtration

  • Heating mantle with temperature control

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve cis-cyclopropane-1,2-dicarboxylic acid in a minimal amount of absolute ethanol.

  • Slowly add a stoichiometric amount (2.0-2.2 equivalents) of hydrazine hydrate to the solution while stirring.

  • Heat the reaction mixture to reflux and maintain this temperature for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The product may precipitate upon cooling. If so, collect the solid by vacuum filtration.

  • If the product does not precipitate, the solvent can be removed under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography.

  • Dry the purified product under vacuum.

  • Confirm the identity and purity of the product using analytical techniques such as NMR, IR, and melting point analysis.[1]

Data Presentation

Table 1: Influence of Stoichiometry on Theoretical Product Yield

Molar Ratio (Dicarboxylic Acid : Hydrazine Hydrate)Theoretical Yield of DicarbohydrazidePotential for Byproduct Formation
1 : 1.5Sub-optimalLow
1 : 2.0OptimalModerate
1 : 2.2OptimalModerate
1 : 3.0Sub-optimalHigh

Note: This table provides a theoretical guide. Optimal ratios should be determined empirically.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: Cyclopropanation cluster_intermediate Intermediate Product cluster_step2 Step 2: Hydrazinolysis cluster_final Final Product Maleic_Acid Maleic or Fumaric Acid Derivative Cyclopropanation Cyclopropanation Reaction Maleic_Acid->Cyclopropanation Cyclopropanating_Agent Cyclopropanating Agent (e.g., Diazomethane) Cyclopropanating_Agent->Cyclopropanation Dicarboxylic_Acid cis-Cyclopropane-1,2- dicarboxylic Acid Cyclopropanation->Dicarboxylic_Acid Hydrazinolysis Reaction with Hydrazine Hydrate Dicarboxylic_Acid->Hydrazinolysis Dicarbohydrazide cis-Cyclopropane-1,2- dicarbohydrazide Hydrazinolysis->Dicarbohydrazide Hydrazine_Hydrate Hydrazine Hydrate Hydrazine_Hydrate->Hydrazinolysis

Caption: Synthetic workflow for cis-Cyclopropane-1,2-dicarbohydrazide.

Competing_Reactions cluster_pathways Potential Reaction Pathways Start Cyclopropane-1,2-dicarboxylic Acid + Hydrazine Hydrate Desired_Product Desired Reaction: Dicarbohydrazide Formation Start->Desired_Product Optimal Temp. & Stoichiometry Side_Reaction_1 Side Reaction: Incomplete Reaction (Monohydrazide) Start->Side_Reaction_1 Insufficient Hydrazine or Time Side_Reaction_2 Side Reaction: Ring Opening (Under Harsh Conditions) Start->Side_Reaction_2 High Temp. / Prolonged Heating Purified_Product Pure Cyclopropane-1,2- dicarbohydrazide Desired_Product->Purified_Product Purification

Caption: Competing reactions in the synthesis of this compound.

References

"byproduct identification and removal in Cyclopropane-1,2-dicarbohydrazide synthesis"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Cyclopropane-1,2-dicarbohydrazide.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common laboratory-scale synthesis involves the reaction of a dialkyl cyclopropane-1,2-dicarboxylate (e.g., diethyl cyclopropane-1,2-dicarboxylate) with hydrazine hydrate in a suitable solvent, such as ethanol. This is a nucleophilic acyl substitution reaction where the hydrazine displaces the alkoxy groups of the ester to form the dihydrazide.

Q2: What are the most common byproducts in this synthesis?

A2: Based on the reactivity of the starting materials, several byproducts can be anticipated. These include the mono-hydrazide (incomplete reaction), a ring-opened product (1-N-Amino-2-oxopyrrolidine-3-carboxylic Hydrazide), and byproducts arising from impurities in the hydrazine hydrate.

Q3: How can I identify the formation of these byproducts?

A3: A combination of analytical techniques is recommended for byproduct identification. Thin Layer Chromatography (TLC) can be used for rapid in-process monitoring. For structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy are essential. High-Performance Liquid Chromatography (HPLC) can be used for both qualitative and quantitative analysis of the reaction mixture.

Q4: What are the recommended methods for removing these byproducts?

A4: The primary method for purifying this compound is recrystallization.[1][2][3][4][5] The choice of solvent is critical and may require some experimentation. Common solvents for recrystallization of carbohydrazides include ethanol, methanol, or mixtures with water. Column chromatography can also be employed for separating byproducts with different polarities.

Q5: Are there any specific safety precautions I should take during this synthesis?

A5: Yes. Hydrazine hydrate is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, and always used in a well-ventilated fume hood.[6] Refer to the Safety Data Sheet (SDS) for hydrazine hydrate before starting any experiment.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or no product formation 1. Inactive hydrazine hydrate (degraded over time).2. Insufficient reaction temperature or time.3. Poor quality starting diester.1. Use fresh, high-purity hydrazine hydrate.2. Increase the reaction temperature (refluxing in ethanol is common) and/or extend the reaction time. Monitor the reaction progress by TLC.3. Ensure the purity of the starting diethyl cyclopropane-1,2-dicarboxylate using NMR or GC-MS.
Presence of a significant amount of mono-hydrazide byproduct 1. Insufficient amount of hydrazine hydrate.2. Short reaction time.1. Use a molar excess of hydrazine hydrate (e.g., 2.5-3 equivalents).2. Increase the reaction time and monitor for the disappearance of the mono-hydrazide spot on TLC.
Formation of a ring-opened byproduct (1-N-Amino-2-oxopyrrolidine-3-carboxylic Hydrazide) This is a known side reaction for similar cyclopropane systems, especially with prolonged reaction times or higher temperatures.[7][8]1. Optimize reaction conditions to favor the desired dihydrazide formation (e.g., lower temperature, shorter reaction time).2. Purify the final product using recrystallization or column chromatography to separate the more polar ring-opened product.
Product is an oil or does not crystallize 1. Presence of significant impurities.2. Residual solvent.1. Attempt to purify a small sample by column chromatography to isolate the pure product, which may then crystallize.2. Ensure all solvent is removed under vacuum. Trituration with a non-polar solvent may induce crystallization.
Final product has a broad melting point range Presence of impurities.Recrystallize the product again from a suitable solvent system until a sharp melting point is obtained.

Data Presentation

Table 1: Potential Byproducts and their Identification

Byproduct Name Molecular Formula Identification Methods Notes
Cyclopropane-1,2-dicarboxylic acid mono-hydrazideC₅H₈N₂O₃MS, ¹H NMR, HPLCCharacterized by the presence of one ester group and one hydrazide group.
1-N-Amino-2-oxopyrrolidine-3-carboxylic HydrazideC₅H₉N₃O₂MS, ¹H NMR, ¹³C NMRA significant byproduct resulting from the opening of the cyclopropane ring.[7][8]
Hydrazones/AzinesVariableMS, ¹H NMRFormed from reactions with ketone or aldehyde impurities present in hydrazine hydrate.[9][10]
Unreacted Diethyl Cyclopropane-1,2-dicarboxylateC₉H₁₄O₄GC-MS, ¹H NMRShould be monitored to ensure the reaction goes to completion.

Experimental Protocols

Protocol 1: Synthesis of this compound

This is a generalized procedure based on common lab practices for the synthesis of dihydrazides from diesters.

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add diethyl cyclopropane-1,2-dicarboxylate (1 equivalent).

  • Add ethanol as a solvent (approximately 10-20 mL per gram of diester).

  • Add hydrazine hydrate (2.5 - 3 equivalents) dropwise to the stirred solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction progress by TLC (a typical eluent system would be ethyl acetate/methanol).

  • After the reaction is complete (disappearance of the starting material), cool the mixture to room temperature.

  • The product may precipitate upon cooling. If so, collect the solid by vacuum filtration.

  • If no precipitate forms, reduce the solvent volume under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2: Identification of Byproducts by HPLC

  • Mobile Phase: A gradient of acetonitrile and a phosphate buffer is often effective.

  • Column: A C18 reverse-phase column is typically used.

  • Detection: UV detection at a wavelength where the carbohydrazide and potential byproducts absorb (e.g., around 210 nm).

  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in the mobile phase.

  • Analysis: Inject the sample and analyze the chromatogram for the presence of multiple peaks corresponding to the product and byproducts. Retention times can be compared to standards if available.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis Start Start Reactants Diethyl Cyclopropane-1,2-dicarboxylate + Hydrazine Hydrate Start->Reactants Reaction Reflux in Ethanol Reactants->Reaction Crude_Mixture Crude Reaction Mixture Reaction->Crude_Mixture Purification Recrystallization / Column Chromatography Crude_Mixture->Purification Analysis TLC, HPLC, NMR, MS Crude_Mixture->Analysis Pure_Product Pure this compound Purification->Pure_Product Byproducts Byproducts (e.g., Mono-hydrazide, Ring-opened product) Purification->Byproducts

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting_Logic Start Low Yield or Incomplete Reaction? Check_Reactants Check Purity of Starting Materials Start->Check_Reactants Yes Impure_Product Product Impure? Start->Impure_Product No Check_Conditions Optimize Reaction (Time, Temp, Stoichiometry) Check_Reactants->Check_Conditions Check_Conditions->Impure_Product Recrystallize Perform Recrystallization Impure_Product->Recrystallize Yes Success Pure Product Impure_Product->Success No Column_Chrom Consider Column Chromatography Recrystallize->Column_Chrom Characterize Characterize Byproducts (NMR, MS) Column_Chrom->Characterize Re-evaluate Re-evaluate Synthesis Strategy Characterize->Re-evaluate

Caption: Troubleshooting decision tree for this compound synthesis.

References

Validation & Comparative

A Comparative Study of Cis- and Trans-Cyclopropane-1,2-dicarbohydrazide: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of cis- and trans-cyclopropane-1,2-dicarbohydrazide. Due to limited direct experimental data on these specific isomers, this document summarizes known information on their synthesis, characterization, and potential biological activities based on related compounds and theoretical principles.

The unique strained ring structure of the cyclopropane moiety imparts distinct chemical and biological properties, making its derivatives attractive candidates in medicinal chemistry and materials science.[1] The spatial arrangement of substituents on the cyclopropane ring, as seen in the cis and trans isomers of cyclopropane-1,2-dicarbohydrazide, is expected to significantly influence their biological activity. While specific comparative data is scarce, this guide consolidates available information to facilitate further research and development.

Synthesis and Structural Characterization

The synthesis of cis- and trans-cyclopropane-1,2-dicarbohydrazide typically proceeds through a two-step process involving the formation of the corresponding dicarboxylic acid followed by conversion to the dihydrazide.

Synthesis of Precursor Dicarboxylic Acids

The stereochemistry of the final dihydrazide product is determined by the configuration of the starting dicarboxylic acid.

  • cis-Cyclopropane-1,2-dicarboxylic acid: This isomer is commonly synthesized from maleic or fumaric acid derivatives via cyclopropanation using reagents like diazomethane or through the Simmons-Smith reaction.[1] Another route involves the hydrolysis of 3-oxabicyclo[3.1.0]hexane-2,4-dione.[2]

  • trans-Cyclopropane-1,2-dicarboxylic acid: The trans isomer can be obtained by the hydrolysis of diethyl (1R,2R)-cyclopropane-1,2-dicarboxylate.[2]

Conversion to Dicarbohydrazide

The dicarboxylic acids are then converted to their respective dicarbohydrazides by reaction with hydrazine hydrate, typically under reflux in a suitable solvent like ethanol.[1] Careful control of reaction conditions is crucial to ensure the retention of the cis or trans configuration.

Below is a generalized workflow for the synthesis of these compounds.

G cluster_cis Cis Isomer Synthesis cluster_trans Trans Isomer Synthesis cis_start Maleic/Fumaric Acid Derivatives or 3-oxabicyclo[3.1.0]hexane-2,4-dione cis_acid cis-Cyclopropane-1,2-dicarboxylic acid cis_start->cis_acid Cyclopropanation or Hydrolysis cis_hydrazide cis-Cyclopropane-1,2-dicarbohydrazide cis_acid->cis_hydrazide Hydrazine Hydrate trans_start Diethyl (1R,2R)-cyclopropane-1,2-dicarboxylate trans_acid trans-Cyclopropane-1,2-dicarboxylic acid trans_start->trans_acid Hydrolysis trans_hydrazide trans-Cyclopropane-1,2-dicarbohydrazide trans_acid->trans_hydrazide Hydrazine Hydrate

Caption: Synthetic workflow for cis- and trans-cyclopropane-1,2-dicarbohydrazide.

Structural Properties
Propertycis-Cyclopropane-1,2-dicarboxylic acidtrans-Cyclopropane-1,2-dicarboxylic acid
Molecular Formula C₅H₆O₄C₅H₆O₄
Molecular Weight 130.10 g/mol 130.10 g/mol
pKa₁ 3.33[1]Not readily available
pKa₂ 6.47[1]Not readily available

Table 1. Physicochemical properties of cis- and trans-cyclopropane-1,2-dicarboxylic acid.

Propertycis-Cyclopropane-1,2-dicarbohydrazidetrans-Cyclopropane-1,2-dicarbohydrazide
Molecular Formula C₅H₁₀N₄O₂C₅H₁₀N₄O₂
Molecular Weight 158.16 g/mol [1]158.16 g/mol

Table 2. Physicochemical properties of cis- and trans-cyclopropane-1,2-dicarbohydrazide.

Potential Biological Activities

Derivatives of cyclopropane-1,2-dicarboxylic acid have been reported to exhibit a range of biological activities, including antimicrobial and antitumor effects.[1] The stereochemistry of the cyclopropane ring is a critical determinant of these activities.

Antimicrobial Activity

While direct comparative studies on the dicarbohydrazide isomers are lacking, research on related cyclopropane derivatives suggests potential antimicrobial properties. For instance, various amide derivatives of cyclopropane carboxylic acids have been synthesized and shown to possess activity against bacteria such as Staphylococcus aureus and Escherichia coli, as well as the fungus Candida albicans.[3] It has been noted that the cis configuration of cyclopropane-1,2-dicarboxylic acid hydrazide leads to distinct antimicrobial efficacy compared to its trans counterpart, with significant inhibition reported against Salmonella typhimurium for the cis isomer.[1]

Antitumor Activity

Cyclopropane-containing compounds have emerged as promising scaffolds in the design of anticancer agents.[1] Derivatives of cyclopropane-1,2-dicarboxylic acid are thought to exert their anticancer effects by inducing apoptosis in cancer cells.[1] The hydrazide functional group may enhance this activity by improving bioavailability and interactions with cellular targets.[1] Although specific data for the cis and trans dicarbohydrazide isomers are not available, the differential spatial arrangement of the hydrazide groups is expected to lead to variations in their ability to interact with biological targets and, consequently, their antitumor potency.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of cis- and trans-cyclopropane-1,2-dicarbohydrazide are not extensively documented in publicly available literature. However, based on established chemical principles and protocols for similar compounds, the following methodologies can be adapted.

General Procedure for the Synthesis of Dicarbohydrazides
  • Dissolution: The respective cyclopropane-1,2-dicarboxylic acid isomer is dissolved in a suitable solvent, such as ethanol.

  • Addition of Hydrazine: An excess of hydrazine hydrate is added to the solution.

  • Reflux: The reaction mixture is heated under reflux for several hours.

  • Isolation and Purification: The product is isolated by cooling the reaction mixture and collecting the resulting precipitate by filtration. The crude product can be purified by recrystallization.

Antimicrobial Susceptibility Testing (Broth Microdilution)
  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution: The test compounds (cis- and trans-cyclopropane-1,2-dicarbohydrazide) are serially diluted in a 96-well microtiter plate containing appropriate growth medium.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under suitable conditions for the specific microorganism.

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Signaling Pathways and Mechanism of Action

The precise signaling pathways modulated by cis- and trans-cyclopropane-1,2-dicarbohydrazide have not been elucidated. However, it is hypothesized that their biological effects may stem from their ability to act as enzyme inhibitors or to interfere with metabolic pathways essential for cell growth and division.[1] The hydrazide moieties could potentially interact with various enzymes, and the rigid cyclopropane scaffold would present these functional groups in distinct orientations for the cis and trans isomers, leading to differential biological responses.

G cluster_cis cis-Isomer Interaction cluster_trans trans-Isomer Interaction cis cis-Cyclopropane-1,2- dicarbohydrazide cis_target Biological Target (e.g., Enzyme) cis->cis_target Binding cis_effect Biological Effect (e.g., Inhibition) cis_target->cis_effect trans trans-Cyclopropane-1,2- dicarbohydrazide trans_target Biological Target (e.g., Enzyme) trans->trans_target Binding trans_effect Biological Effect (e.g., Inhibition) trans_target->trans_effect

Caption: Postulated differential interaction of cis and trans isomers with biological targets.

Future Research Directions

The current body of literature highlights a significant gap in the direct comparative analysis of cis- and trans-cyclopropane-1,2-dicarbohydrazide. Future research should focus on:

  • Detailed Synthesis and Characterization: Development and publication of detailed, optimized synthetic protocols for both isomers, along with comprehensive characterization data including NMR, IR, mass spectrometry, and single-crystal X-ray diffraction.

  • Quantitative Biological Evaluation: Direct head-to-head comparison of the antimicrobial and antitumor activities of the cis and trans isomers using standardized assays to obtain quantitative data such as MIC and IC₅₀ values.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways affected by each isomer to understand the structural basis of their differential activities.

References

A Comparative Guide to Cyclopropane-1,2-dicarbohydrazide and Other Hydrazide Derivatives in Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of building blocks is paramount in the fields of chemical synthesis, drug discovery, and materials science. Hydrazide derivatives, characterized by the R-CO-NH-NH2 functional group, are a versatile class of compounds with a broad spectrum of applications. This guide provides a comparative analysis of cyclopropane-1,2-dicarbohydrazide against two other common dihydrazides, adipic dihydrazide and oxalic dihydrazide, focusing on their synthesis and performance in various applications.

At a Glance: Key Properties and Applications

FeatureThis compoundAdipic DihydrazideOxalic Dihydrazide
Structure Cyclic, strainedLinear, flexibleShort, rigid
Primary Applications Medicinal chemistry (enzyme inhibitors), Heterocyclic synthesisPolymer synthesis (crosslinking agent), CoatingsCrosslinking agent, Precursor for pharmaceuticals and agrochemicals
Key Advantages Unique stereochemistry, Potential for high biological activityExcellent crosslinking properties, High reactivity in polymer systemsHigh reactivity, Forms stable metal complexes

Synthesis and Performance: A Detailed Comparison

The synthetic accessibility and performance of these hydrazide derivatives vary significantly, influencing their suitability for different applications.

Synthesis of Dihydrazides

The synthesis of these dihydrazides typically involves the reaction of the corresponding dicarboxylic acid or its ester derivative with hydrazine hydrate.

Table 1: Comparison of Synthetic Parameters for Dihydrazide Synthesis

DihydrazideStarting MaterialTypical Reaction ConditionsReported Yield
cis-Cyclopropane-1,2-dicarbohydrazidecis-Cyclopropane-1,2-dicarboxylic acidHydrazine hydrate, Reflux in ethanolOptimization dependent on stoichiometry
Adipic DihydrazideAdipic acidHydrazine hydrate, Composite catalyst, Distillation> 90%[1]
Adipic DihydrazideDiethyl adipateHydrazine hydrate, Ethanol, 75°C, 5h83%[2]
Oxalic DihydrazideDiethyl oxalateHydrazine hydrate aqueous solution, Room temperature97%[3]
Dihydrazinium OxalateOxalic acidHydrazine hydrate, Water-alcohol mixture, Ice-cold85%[4][5][6]

Experimental Protocols

Synthesis of cis-Cyclopropane-1,2-dicarbohydrazide: [1] A two-step process is commonly employed. First, a cyclopropanation reaction of maleic or fumaric acid derivatives is carried out to produce cis-cyclopropane-1,2-dicarboxylic acid. In the second step, the dicarboxylic acid is reacted with hydrazine hydrate under reflux in an ethanol solvent. The product is then purified by recrystallization or column chromatography. Optimization of the reaction yield is achieved by careful control of the stoichiometry to avoid the formation of byproducts from excess hydrazine.

Synthesis of Adipic Dihydrazide (One-Step Method): [1] Adipic acid and hydrazine hydrate are used as raw materials with a composite catalyst. The reaction is carried out in a reactor where water is continuously removed by distillation to drive the hydrazinolysis reaction forward. This method is reported to achieve a reaction yield of over 90%. The catalyst can be recycled, and the process is considered environmentally friendly due to the short reaction time, low energy consumption, and minimal waste production.[1]

Synthesis of Oxalic Dihydrazide: [3][7] Oxalic dihydrazide can be prepared by the reaction of an oxalate ester, such as diethyl oxalate, with hydrazine hydrate in an alcoholic solution at room temperature.[7] One reported method involves dripping diethyl oxalate into a hydrazine hydrate aqueous solution at a temperature not exceeding 35°C, resulting in a white emulsion. The product is then obtained by filtration, washing, and drying, with a reported yield of 97%.[3]

Synthesis Workflow

SynthesisWorkflow cluster_CPDH This compound cluster_ADH Adipic Dihydrazide cluster_ODH Oxalic Dihydrazide CPDA cis-Cyclopropane-1,2-dicarboxylic acid CPDH cis-Cyclopropane-1,2-dicarbohydrazide CPDA->CPDH Reflux in Ethanol Hydrazine1 Hydrazine Hydrate Hydrazine1->CPDH AA Adipic Acid ADH Adipic Dihydrazide AA->ADH Composite Catalyst, Distillation Hydrazine2 Hydrazine Hydrate Hydrazine2->ADH DEO Diethyl Oxalate ODH Oxalic Dihydrazide DEO->ODH Room Temperature Hydrazine3 Hydrazine Hydrate Hydrazine3->ODH EnzymeInhibition Inhibitor Hydrazide Derivative (e.g., this compound) Enzyme Target Enzyme (e.g., Metalloprotease) Inhibitor->Enzyme Inhibition Inhibition of Enzyme Activity Inhibitor->Inhibition Product Product Enzyme->Product Catalysis Enzyme->Inhibition Substrate Substrate Substrate->Enzyme Crosslinking Polymer Polymer with Functional Groups (e.g., Ketone, Epoxy) CrosslinkedPolymer Crosslinked Polymer Network Polymer->CrosslinkedPolymer Dihydrazide Dihydrazide (e.g., Adipic Dihydrazide) Dihydrazide->CrosslinkedPolymer Covalent Bond Formation

References

Cyclopropane-1,2-dicarbohydrazide and its Analogs: A Comparative Guide to O-acetylserine Sulfhydrylase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Cyclopropane-based Compounds as Inhibitors of a Key Bacterial Enzyme.

Cyclopropane-1,2-dicarbohydrazide and its parent dicarboxylic acid derivatives have emerged as a promising scaffold in medicinal chemistry, demonstrating a range of biological activities. This guide provides a comparative analysis of the biological activity of various cyclopropane-1,2-dicarboxylic acid derivatives as inhibitors of O-acetylserine sulfhydrylase (OASS), a crucial enzyme in the cysteine biosynthesis pathway of bacteria and plants, making it an attractive target for novel antimicrobial agents.[1][2][3] The absence of this pathway in mammals suggests the potential for selective toxicity against pathogens.[1][2][3]

This guide presents quantitative data from peer-reviewed studies, details the experimental protocols used to obtain this data, and visualizes the key concepts to aid in the understanding of structure-activity relationships and experimental design.

Quantitative Comparison of OASS Inhibitors

The inhibitory activity of a series of cyclopropane-1,2-dicarboxylic acid derivatives against O-acetylserine sulfhydrylase isoforms A (OASS-A) and B (OASS-B) from Salmonella typhimurium has been evaluated. The dissociation constant (Kd), a measure of binding affinity, was determined for each compound. A lower Kd value indicates a stronger binding affinity and, therefore, more potent inhibition.

The data reveals that the stereochemistry and substitution pattern of the cyclopropane ring significantly influence the inhibitory activity. For instance, a tetrasubstituted cyclopropane-1,2-dicarboxylic acid derivative (Compound 23 in the cited study) demonstrated comparable activity to another derivative (Compound 21) against the A isoform and was the most active against the B isoform.[2] Substitution of a phenyl group with a benzyl group resulted in a marked decrease in affinity for both isoforms.[2]

CompoundTargetDissociation Constant (Kd) in µM
Compound 21 (a substituted cis-dicarboxylic acid)OASS-A9.0
Compound 23 (a tetrasubstituted dicarboxylic acid)OASS-A9.0
Compound 23 (a tetrasubstituted dicarboxylic acid)OASS-B40
Compound 24 (benzyl-substituted analog of 23)OASS-A48
Compound 24 (benzyl-substituted analog of 23)OASS-B368

Table 1: In Vitro Inhibitory Activity of Cyclopropane-1,2-dicarboxylic Acid Derivatives against S. typhimurium OASS.[2]

Experimental Protocols

The following is a detailed methodology for the key experiments cited in the comparison of OASS inhibitors.

Synthesis of Cyclopropane-1,2-dicarboxylic Acid Derivatives

The synthesis of cis-cyclopropane-1,2-carboxylic acid derivatives can be initiated from commercially available 3-oxabicyclo[3.1.0]hexane-2,4-dione, which is hydrolyzed to yield the desired cis-dicarboxylic acid.[2] For trans-cyclopropane-1,2-carboxylic acid derivatives, diethyl (1R,2R)-cyclopropane-1,2-dicarboxylate can be hydrolyzed.[2] Substituted derivatives are synthesized by reacting suitable acrylates and α-halo esters in the presence of a base like sodium hydride, followed by hydrolysis.[2]

O-acetylserine Sulfhydrylase (OASS) Inhibition Assay (Fluorimetric Method)

The determination of the dissociation constant (Kd) for the inhibitors against OASS is performed using a fluorimetric method. This assay leverages the change in the fluorescence of the pyridoxal 5'-phosphate (PLP) cofactor within the enzyme's active site upon inhibitor binding.[3]

Materials:

  • Purified OASS-A and OASS-B enzymes

  • Buffer solution (e.g., 100 mM HEPES, pH 7.4)

  • Solutions of the cyclopropane-1,2-dicarboxylic acid derivatives at various concentrations

  • Fluorometer

Procedure:

  • A solution of the OASS enzyme (A or B isoform) is prepared in the buffer at a fixed concentration (e.g., 1-2 µM).

  • The baseline fluorescence of the enzyme solution is measured.

  • Aliquots of the inhibitor stock solution are incrementally added to the enzyme solution.

  • After each addition, the mixture is allowed to equilibrate, and the fluorescence emission is recorded.

  • The changes in fluorescence intensity are plotted against the inhibitor concentration.

  • The dissociation constant (Kd) is determined by fitting the resulting binding isotherm to a suitable equation (e.g., a one-site binding model).

Visualizing Key Concepts

Diagrams created using Graphviz (DOT language) are provided below to illustrate important pathways and workflows.

OASS_Inhibition_Workflow cluster_synthesis Compound Synthesis cluster_assay Biological Assay cluster_analysis Data Analysis start Starting Materials synthesis Chemical Synthesis start->synthesis purification Purification & Characterization synthesis->purification inhibitor Cyclopropane Derivatives purification->inhibitor enzyme Purified OASS Enzyme assay Fluorimetric Inhibition Assay enzyme->assay inhibitor->assay data Fluorescence Data assay->data analysis Binding Curve Fitting data->analysis kd_value Kd Determination analysis->kd_value sar Structure-Activity Relationship kd_value->sar

Experimental workflow for OASS inhibitor validation.

Cysteine_Biosynthesis_Pathway Serine Serine SAT Serine Acetyltransferase (SAT) Serine->SAT Acetyl_CoA Acetyl-CoA Acetyl_CoA->SAT OAS O-acetylserine OASS O-acetylserine Sulfhydrylase (OASS) OAS->OASS Sulfide Sulfide Sulfide->OASS Cysteine L-Cysteine SAT->OAS Acetate OASS->Cysteine Inhibitor Cyclopropane-1,2-dicarboxylic acid derivatives Inhibitor->OASS Inhibition

Inhibition of the Cysteine Biosynthesis Pathway.

References

Structure-Activity Relationship (SAR) Studies of Cyclopropane-1,2-dicarbohydrazide Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The cyclopropane ring, a unique three-membered carbocycle, has garnered significant attention in medicinal chemistry due to its ability to impart conformational rigidity and metabolic stability to molecules. This guide provides a comparative analysis of the structure-activity relationships (SAR) of cyclopropane-1,2-dicarbohydrazide analogs, focusing on their potential as therapeutic agents. While direct quantitative data for a broad range of dicarbohydrazide analogs is limited in publicly available literature, this guide synthesizes findings from closely related cyclopropane-1,2-dicarboxylic acid and dicarboxamide derivatives to infer potential SAR trends.

Biological Activities and Structure-Activity Relationships

Cyclopropane derivatives have demonstrated a wide array of biological activities, including anticancer, antimicrobial, and herbicidal effects. The core this compound structure offers a rigid scaffold that can be systematically modified to explore and optimize these activities.

Anticancer Activity

Derivatives of cyclopropane-1,2-dicarboxylic acid have been shown to exhibit anticancer properties by inducing apoptosis in cancer cells.[1] The introduction of the dihydrazide moiety is hypothesized to enhance this activity, potentially through improved bioavailability and interactions with cellular targets.[1] Key SAR observations from related amide and carboxylic acid analogs suggest that:

  • Substitution on Aryl Rings: The nature and position of substituents on any appended aryl rings can significantly influence cytotoxicity. Electron-withdrawing or donating groups can alter the electronic properties of the molecule, affecting its interaction with biological targets.

  • Stereochemistry: The cis or trans configuration of the substituents on the cyclopropane ring is critical for biological activity. The rigid nature of the ring places these substituents in defined spatial orientations, which dictates the binding affinity to target proteins.

Antimicrobial Activity

Cyclopropane derivatives have been investigated for their potential as antimicrobial agents. Studies on cyclopropane carboxamide derivatives have shown that modifications to the amide group and substitutions on the cyclopropane ring influence their activity against various bacterial and fungal strains. For instance, certain aryl amide derivatives have displayed greater antibacterial activity than their fatty amide counterparts.

Enzyme Inhibition

A key mechanism of action for many biologically active cyclopropane derivatives is the inhibition of specific enzymes. Two notable targets for related cyclopropane dicarboxylic acid and dicarboxamide analogs are:

  • O-acetylserine sulfhydrylase (OASS): This enzyme is crucial for cysteine biosynthesis in bacteria and plants, making it an attractive target for antimicrobial agents.[2] Cyclopropane-1,2-dicarboxylic acids have been identified as inhibitors of OASS.[2] The dicarboxylate functionality is important for binding to the enzyme.

  • Ketol-acid reductoisomerase (KARI): KARI is an essential enzyme in the branched-chain amino acid biosynthesis pathway in plants and microorganisms, positioning it as a target for herbicides and antimicrobials.[3] Cyclopropane-1,1-dicarboxylic acid analogs have been shown to inhibit KARI.[3]

Quantitative Data Comparison

Due to the limited availability of specific data for this compound analogs, the following table presents a summary of quantitative data for related cyclopropane dicarboxamide and dicarboxylic acid derivatives to provide a comparative context for potential activity.

Compound ClassAnalog/DerivativeTarget Organism/Cell LineActivity MetricValueReference
Cyclopropane CarboxamideN,N'-bis(2-ethylphenyl)cyclopropane-1,1-dicarboxamideAgrostis stolonifera (bentgrass)Herbicidal ActivityModerate[4]
Cyclopropane CarboxamideVarious aryl amidesStaphylococcus aureus, Escherichia coliMIC₈₀32-128 µg/mL[5]
Cyclopropane CarboxamideVarious aryl amidesCandida albicansMIC₈₀16-128 µg/mL[5]

Note: This table is intended to be illustrative of the types of activities and their quantitative measures for related compound classes. Further research is needed to establish the specific activity of this compound analogs.

Experimental Protocols

Detailed experimental protocols are essential for the accurate evaluation and comparison of the biological activities of novel compounds. Below are representative protocols for key assays relevant to the potential activities of this compound analogs.

Anticancer Activity: MTT Assay

This assay is a colorimetric method used to assess cell viability.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., human colon carcinoma cell line HCT-116) in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours.[6]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (this compound analogs) and a vehicle control. Incubate for 48 hours.[6]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

Antimicrobial Activity: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Protocol:

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth medium.

  • Serial Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing the broth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include positive (microorganism with no compound) and negative (broth only) controls.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for yeast) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity or growth.[7]

Visualizing Pathways and Workflows

General Workflow for Synthesis and Biological Evaluation

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel this compound analogs.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start Starting Materials (e.g., Cyclopropane-1,2-dicarboxylic acid) reaction Reaction with Hydrazine Hydrate start->reaction purification Purification and Characterization reaction->purification screening Primary Screening (e.g., Anticancer, Antimicrobial) purification->screening Test Compounds doseresponse Dose-Response Studies (IC50, MIC determination) screening->doseresponse moa Mechanism of Action Studies (Enzyme Inhibition, Apoptosis) doseresponse->moa sar Structure-Activity Relationship Analysis moa->sar Data for SAR G serine L-Serine oas O-Acetyl-L-serine serine->oas Acetyl-CoA cysteine L-Cysteine oas->cysteine Sulfide sat Serine Acetyltransferase (SAT) sat->oas oass O-Acetylserine Sulfhydrylase (OASS) oass->cysteine inhibitor Cyclopropane-1,2- dicarbohydrazide Analog inhibitor->oass

References

A Comparative Spectroscopic Investigation of Cyclopropane-1,2-dicarbohydrazide and Its Dicarboxylic Acid Precursors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Pasadena, CA – November 2, 2025 – A detailed comparative spectroscopic analysis of Cyclopropane-1,2-dicarbohydrazide and its synthetic precursors, cis- and trans-Cyclopropane-1,2-dicarboxylic acid, is presented. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis and key spectral characteristics of these compounds, facilitating their identification and utilization in further research. The study includes detailed experimental protocols, comparative data tables, and visualizations of the synthetic pathway and analytical workflow.

Introduction

This compound is a molecule of interest in medicinal chemistry and materials science due to its rigid cyclopropane core and the reactive hydrazide functional groups. Its synthesis originates from the corresponding cyclopropane-1,2-dicarboxylic acids. Understanding the spectroscopic signatures of both the final product and its precursors is crucial for reaction monitoring, quality control, and structural elucidation. This guide offers a side-by-side comparison of their Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data.

Synthesis Pathway

The synthesis of this compound is achieved through the reaction of either cis- or trans-Cyclopropane-1,2-dicarboxylic acid with hydrazine hydrate. The dicarboxylic acids themselves can be synthesized via several methods, including the cyclopropanation of maleic or fumaric acid derivatives.

Synthesis_Pathway cluster_precursors Precursors cluster_intermediates Intermediates cluster_product Final Product Maleic_or_Fumaric_Acid_Derivatives Maleic or Fumaric Acid Derivatives cis_Dicarboxylic_Acid cis-Cyclopropane-1,2- dicarboxylic Acid Maleic_or_Fumaric_Acid_Derivatives->cis_Dicarboxylic_Acid Cyclopropanation trans_Dicarboxylic_Acid trans-Cyclopropane-1,2- dicarboxylic Acid Maleic_or_Fumaric_Acid_Derivatives->trans_Dicarboxylic_Acid Cyclopropanation Dicarbohydrazide Cyclopropane-1,2- dicarbohydrazide cis_Dicarboxylic_Acid->Dicarbohydrazide Hydrazine Hydrate trans_Dicarboxylic_Acid->Dicarbohydrazide Hydrazine Hydrate

Synthesis of this compound.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for cis- and trans-Cyclopropane-1,2-dicarboxylic acid and the predicted data for this compound. The data for the precursors is compiled from publicly available spectral databases.[1][2] The data for the final product is estimated based on the structural changes from the precursors and known spectroscopic shifts for similar functional group transformations.

Table 1: Infrared (IR) Spectroscopy Data (cm⁻¹)

Functional Groupcis-Cyclopropane-1,2-dicarboxylic Acidtrans-Cyclopropane-1,2-dicarboxylic AcidThis compound (Predicted)
O-H (Carboxylic Acid)3400-2400 (broad)3400-2400 (broad)-
N-H (Hydrazide)--3350-3200 (m, sharp)
C-H (Cyclopropane)~3080~3080~3080
C=O (Carboxylic Acid)~1700~1700-
C=O (Amide I)--~1650
N-H bend (Amide II)--~1550

Table 2: ¹H NMR Spectroscopy Data (δ, ppm)

Proton Environmentcis-Cyclopropane-1,2-dicarboxylic Acidtrans-Cyclopropane-1,2-dicarboxylic AcidThis compound (Predicted)
CH₂ (Cyclopropane)1.3-1.5 (m, 2H)1.4-1.6 (m, 2H)1.1-1.3 (m, 2H)
CH (Cyclopropane)2.0-2.2 (m, 2H)1.8-2.0 (m, 2H)1.7-1.9 (m, 2H)
COOH~11-12 (br s, 2H)~11-12 (br s, 2H)-
CONH--~8.5-9.0 (br s, 2H)
NH₂--~4.5 (br s, 4H)

Table 3: ¹³C NMR Spectroscopy Data (δ, ppm)

Carbon Environmentcis-Cyclopropane-1,2-dicarboxylic Acidtrans-Cyclopropane-1,2-dicarboxylic AcidThis compound (Predicted)
CH₂ (Cyclopropane)~15-17~16-18~14-16
CH (Cyclopropane)~22-24~23-25~20-22
C=O (Carboxylic Acid)~175-178~175-178-
C=O (Amide)--~170-173

Table 4: Mass Spectrometry Data (m/z)

Ioncis/trans-Cyclopropane-1,2-dicarboxylic AcidThis compound
Molecular Ion [M]⁺130.0266158.0798
Key Fragments113, 85, 67, 45141, 127, 99, 71, 43

Experimental Protocols

Synthesis of this compound:

A solution of Cyclopropane-1,2-dicarboxylic acid (1.0 eq) in a suitable solvent (e.g., ethanol) is treated with an excess of hydrazine hydrate (2.5 eq). The reaction mixture is heated at reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the resulting solid is recrystallized from a suitable solvent system (e.g., ethanol/water) to yield the pure dicarbohydrazide.

Spectroscopic Analysis Workflow:

Spectroscopic_Analysis_Workflow Sample_Preparation Sample Preparation (Dissolution/KBr Pellet) IR_Spectroscopy FT-IR Spectroscopy Sample_Preparation->IR_Spectroscopy NMR_Spectroscopy ¹H and ¹³C NMR Spectroscopy Sample_Preparation->NMR_Spectroscopy Mass_Spectrometry Mass Spectrometry (e.g., ESI-MS) Sample_Preparation->Mass_Spectrometry Data_Analysis Data Analysis and Structural Elucidation IR_Spectroscopy->Data_Analysis NMR_Spectroscopy->Data_Analysis Mass_Spectrometry->Data_Analysis

General workflow for spectroscopic analysis.

  • Infrared (IR) Spectroscopy: IR spectra are recorded on a Fourier Transform Infrared (FTIR) spectrometer. Solid samples are typically prepared as KBr pellets. The spectra are recorded in the range of 4000-400 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 300 or 500 MHz NMR spectrometer. Samples are dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). Chemical shifts are reported in parts per million (ppm) relative to an internal standard (TMS).

  • Mass Spectrometry (MS): Mass spectra are obtained using an Electrospray Ionization (ESI) mass spectrometer. Samples are dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the ion source.

Discussion of Spectroscopic Features

The conversion of the dicarboxylic acid to the dicarbohydrazide results in distinct changes in the spectroscopic data. In the IR spectrum , the broad O-H stretch of the carboxylic acid is replaced by the sharper N-H stretching vibrations of the hydrazide group. The characteristic C=O stretch also shifts to a lower wavenumber, typical for an amide.

In the ¹H NMR spectrum , the acidic proton signal of the carboxylic acid disappears and is replaced by signals corresponding to the -CONH- and -NH₂ protons of the hydrazide moieties. The signals for the cyclopropyl protons are expected to shift slightly upfield due to the change in the electronic environment.

The ¹³C NMR spectrum shows the disappearance of the carboxylic acid carbonyl carbon signal and the appearance of a new carbonyl signal in the amide region at a slightly upfield position.

The mass spectrum provides a clear confirmation of the successful synthesis, with the molecular ion peak shifting from m/z 130 for the dicarboxylic acid to m/z 158 for the dicarbohydrazide, corresponding to the addition of two NH₂ groups and the loss of two oxygen atoms.

Conclusion

This comparative guide provides a foundational dataset for researchers working with this compound and its precursors. The presented spectroscopic data and experimental protocols will aid in the unambiguous identification and characterization of these compounds, supporting their application in various fields of chemical and pharmaceutical research. The predicted data for the final product offers a valuable reference point for experimental verification.

References

"biological efficacy of Cyclopropane-1,2-dicarbohydrazide compared to known drugs"

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of the available data on the biological efficacy of Cyclopropane-1,2-dicarbohydrazide (CCDAH) in comparison to established therapeutic agents.

This guide provides a comprehensive comparison of the biological efficacy of this compound (CCDAH) with that of well-known drugs in the fields of antibacterial and anticancer research. The available scientific literature suggests that CCDAH and its derivatives possess noteworthy biological activities. However, a direct quantitative comparison with standard-of-care drugs is challenging due to the limited availability of specific efficacy data for CCDAH against common bacterial strains and cancer cell lines. This document summarizes the existing data and provides a framework for understanding the potential of CCDAH in these therapeutic areas.

Antibacterial Efficacy

Preliminary studies indicate that cis-Cyclopropane-1,2-dicarbohydrazide exhibits promising antibacterial properties. Notably, one study highlighted its effectiveness against Pseudomonas aeruginosa, with an IC50 value significantly lower than that of the antibiotic Kanamycin B[1]. This suggests a potent antibacterial activity, warranting further investigation against a broader spectrum of pathogenic bacteria.

Table 1: Comparison of Antibacterial Efficacy

CompoundTarget OrganismEfficacy Metric (µg/mL)Reference
cis-Cyclopropane-1,2-dicarbohydrazide Pseudomonas aeruginosaIC50 << Kanamycin B[1]
Escherichia coliMIC: Data not available
Salmonella typhimuriumMIC: Data not available
Ciprofloxacin Escherichia coliMIC: ≤1 (Susceptible)[2]
Salmonella typhimuriumMIC50: 0.181 - 0.212[3]
Ceftriaxone Escherichia coliMIC: ≤1 (Susceptible)[4]
Salmonella typhimuriumMIC: Susceptible[3]
Kanamycin B Pseudomonas aeruginosaIC50: Higher than CCDAH[1]

Note: The efficacy of antibiotics can vary significantly based on the bacterial strain and the presence of antibiotic resistance.

Anticancer Efficacy

Derivatives of cyclopropane-1,2-dicarboxylic acid have demonstrated potential as anticancer agents by inducing apoptosis in cancer cells. The hydrazide form, CCDAH, may enhance this activity. However, specific IC50 values for CCDAH against colorectal and breast cancer cell lines are not available in the current body of scientific literature. To provide a benchmark for its potential efficacy, the following table summarizes the IC50 values of standard first-line chemotherapeutic agents used in the treatment of these cancers.

For colorectal cancer, combination therapies like FOLFOX (5-Fluorouracil, Leucovorin, Oxaliplatin) and FOLFIRI (5-Fluorouracil, Leucovorin, Irinotecan) are standard. For breast cancer, treatment often involves anthracyclines (e.g., Doxorubicin) and taxanes (e.g., Paclitaxel).

Table 2: Comparison of Anticancer Efficacy (IC50 Values in µM)

CompoundCell Line (Cancer Type)IC50 (µM)Reference
cis-Cyclopropane-1,2-dicarbohydrazide Colorectal & Breast Cancer Cell LinesData not available
5-Fluorouracil COLO-205 (Colon)3.2[5]
HT-29 (Colon)13[5]
HCT116 (Colon)39.03[6]
LS174T (Colon)8.785[7]
Oxaliplatin HCT116 (Colon)0.64[8]
HT29 (Colon)0.58[8]
SW480 (Colon)0.49[8]
DLD1 (Colon)2.05[8]
Doxorubicin MCF-7 (Breast)1 - 4[9]
MDA-MB-231 (Breast)1[9]
AMJ13 (Breast)223.6 (µg/ml)[10]
Paclitaxel MCF-7 (Breast)0.0025 - 0.0075[11]
MDA-MB-231 (Breast)0.0025 - 0.0075[11]
SK-BR-3 (Breast)0.0025 - 0.0075[11]

Note: IC50 values can vary depending on the specific cell line, experimental conditions, and assay duration.

Experimental Protocols

To ensure reproducibility and accurate comparison of biological efficacy, standardized experimental protocols are essential. The following are detailed methodologies for determining the Minimum Inhibitory Concentration (MIC) for antibacterial agents and the half-maximal inhibitory concentration (IC50) for anticancer drugs.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method is a standard procedure for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Workflow for MIC Determination

MIC_Workflow prep Prepare serial dilutions of the test compound in a 96-well microtiter plate. inoculate Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL). prep->inoculate controls Include positive (bacteria, no compound) and negative (broth only) controls. inoculate->controls incubate Incubate the plate at 37°C for 18-24 hours. controls->incubate read Visually inspect for turbidity or measure absorbance to determine the lowest concentration with no visible growth (MIC). incubate->read

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Detailed Steps:

  • Preparation of Test Compound: A stock solution of the test compound is prepared and serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., E. coli or S. typhimurium) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

  • Controls: A positive control well (containing bacteria and broth but no test compound) and a negative control well (containing broth only) are included on each plate.

  • Incubation: The plate is incubated at 37°C for 18 to 24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the test compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.[12][13][14][15][16]

IC50 Determination by MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxic potential of medicinal compounds.

Workflow for IC50 Determination (MTT Assay)

IC50_Workflow seed Seed cancer cells into a 96-well plate and allow them to adhere overnight. treat Treat cells with various concentrations of the test compound. seed->treat incubate_cells Incubate for a specified period (e.g., 24, 48, or 72 hours). treat->incubate_cells add_mtt Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation. incubate_cells->add_mtt solubilize Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. add_mtt->solubilize measure Measure the absorbance at a specific wavelength (e.g., 570 nm). solubilize->measure calculate Calculate the IC50 value from the dose-response curve. measure->calculate

Caption: Workflow for determining the IC50 value using the MTT assay.

Detailed Steps:

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with a range of concentrations of the test compound.

  • Incubation: The plates are incubated for a specific duration, typically 24, 48, or 72 hours.

  • MTT Addition: Following incubation, the MTT reagent is added to each well. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

  • Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

  • IC50 Calculation: The absorbance values are plotted against the compound concentrations to generate a dose-response curve, from which the IC50 value (the concentration that inhibits cell growth by 50%) can be calculated.[17][18][19]

Signaling Pathways and Mechanisms of Action

While the precise mechanisms of action for this compound are still under investigation, preliminary findings suggest it may interfere with critical cellular pathways.

Potential Antibacterial Mechanism

The antibacterial activity of CCDAH could stem from its ability to bind to and inhibit essential bacterial enzymes, thereby disrupting vital metabolic pathways.

Antibacterial_Pathway CCDAH CCDAH Enzyme Bacterial Enzyme (e.g., involved in cell wall synthesis) CCDAH->Enzyme Binds to Inhibition Inhibition CCDAH->Inhibition Pathway Metabolic Pathway Enzyme->Pathway Catalyzes step in Inhibition->Enzyme Acts on Disruption Pathway Disruption Inhibition->Disruption Leads to Death Bacterial Cell Death Disruption->Death

Caption: Postulated antibacterial mechanism of action for CCDAH.

Potential Anticancer Mechanism

Derivatives of cyclopropane-1,2-dicarboxylic acid are thought to induce apoptosis in cancer cells. This could be achieved by modulating signaling pathways that control cell survival and death.

Anticancer_Pathway CCDAH CCDAH Derivative Cell Cancer Cell CCDAH->Cell Enters Signal Pro-apoptotic Signaling Pathway Cell->Signal Activates Caspase Caspase Activation Signal->Caspase Apoptosis Apoptosis (Programmed Cell Death) Caspase->Apoptosis

Caption: Potential signaling pathway for the anticancer activity of CCDAH derivatives.

References

A Comparative Guide to the Kinetic Studies of Reactions Involving Cyclopropane-1,2-dicarbohydrazide and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

The reactivity of Cyclopropane-1,2-dicarbohydrazide is primarily governed by two key structural features: the strained cyclopropane ring and the nucleophilic hydrazide functional groups. The kinetic behavior of this molecule in various reactions can be inferred by examining studies on the ring-opening of cyclopropanes and the reactions of hydrazides, particularly oxidation.

I. Kinetic Studies of Cyclopropane Ring-Opening Reactions

The high ring strain of cyclopropane (approximately 27.5 kcal/mol) makes it susceptible to ring-opening reactions under thermal, photochemical, or catalytic conditions. The presence of substituents can significantly influence the rate and mechanism of these reactions. For instance, donor-acceptor cyclopropanes, which have both an electron-donating and an electron-withdrawing group, are particularly prone to ring-opening.[1]

Table 1: Comparative Kinetic Data for Ring-Opening of Cyclopropane Derivatives

Cyclopropane DerivativeReaction TypeConditionsRate Constant (k)Activation Energy (Ea) / Enthalpy (ΔH‡)Reference
MethoxycyclopropaneThermal Isomerization635–694 K (gas phase)k/s⁻¹ = 10¹³·²⁹ exp(-226.5 kJ mol⁻¹/RT)226.5 ± 9.5 kJ mol⁻¹[2]
1-Methoxy-1-methylcyclopropaneThermal Decomposition665–737 K (gas phase)k/s⁻¹ = 10¹⁴·¹ exp(-252 kJ mol⁻¹/RT)252 ± 10 kJ mol⁻¹[3]
1α-chloro-2α,3α-dimethylcyclopropaneThermal Decomposition550–607 K (gas phase)log₁₀(A/s⁻¹) = 13.92199.6 ± 0.9 kJ/mol[4]
2-Phenyl-4,7-dioxaspiro(2.4)heptaneAcid-catalyzed cleavage57-77 wt% H₂SO₄-ΔH‡ = 17.6 kcal/mol
1,1-Dimethoxy-2-phenyl cyclopropaneAcid-catalyzed cleavageHigh acidity-ΔH‡ = 25.0 kcal/mol

Experimental Protocol: Thermal Isomerization of Methoxycyclopropane [2]

A conventional static system was used for the gas-phase thermal decomposition studies. The reaction vessel was a Pyrex bulb seasoned by the pyrolysis of hexamethyldisiloxane. The temperature of the vessel was controlled by an electronic thermostat. The pressure inside the reaction vessel was monitored using a pressure transducer. Samples of the reaction mixture were periodically withdrawn and analyzed by gas chromatography (GC) using a flame ionization detector (FID). The rate constants were determined by following the disappearance of the reactant as a function of time.

II. Kinetic Studies of Hydrazide Reactions

The hydrazide functional group (-CONHNH₂) is a versatile moiety that can undergo a variety of reactions, including oxidation, acylation, and condensation. The kinetics of hydrazide oxidation have been studied with various oxidizing agents. These reactions are relevant to understanding the potential metabolic pathways and degradation of drugs containing a hydrazide group.

Table 2: Comparative Kinetic Data for the Oxidation of Hydrazides

HydrazideOxidantMediumOrder of ReactionRate Constant (k)Reference
HydrazineIodineAqueousFirst order in both reactants5.16 x 10³ M⁻¹s⁻¹ at 25°C[5]
HydrazineIron(III)Aqueous, acidicFirst order in both reactants-[6]
Nicotinic acid hydrazideThallium(III)Acidic (HClO₄/HCl)Pseudo-first orderIncreases with [hydrazide]
Phenyl hydrazine2,6-dichloroquinone-4-chloro-imideAqueous acetic acidFirst order in oxidant and substrate-[7]
Fluorenone hydrazonePotassium permanganateAlkalineFirst order in [permanganate]-[8]

Experimental Protocol: Kinetic Study of Hydrazine Oxidation by Iodine [5]

The kinetics of the rapid reaction between hydrazine and iodine were studied by generating iodine at a known rate via the persulfate-iodide reaction. The concentration of iodine during the steady state was monitored potentiometrically using a bright platinum foil electrode. The reaction was carried out under pseudo-first-order conditions with respect to hydrazine. The rate constants were determined from the steady-state concentration of iodine and the known rate of its production.

III. Synthesis of this compound

While a direct synthetic procedure for this compound was not found, a plausible route can be proposed based on the synthesis of related cyclopropane-1,2-dicarboxylic acids.[9] The synthesis would likely involve the reaction of a cyclopropane-1,2-dicarboxylic acid ester with hydrazine hydrate.

Synthesis_Pathway start Cyclopropane-1,2- dicarboxylic acid ester product Cyclopropane-1,2- dicarbohydrazide start->product Nucleophilic Acyl Substitution reagent Hydrazine Hydrate (NH2NH2·H2O) reagent->product side_product Ethanol product->side_product caption Proposed synthesis of this compound.

Caption: Proposed synthesis of this compound.

IV. Factors Influencing Reactivity

The kinetic stability and reaction pathways of this compound will be influenced by several factors, as depicted in the diagram below.

Factors_Influencing_Reactivity cluster_ring Cyclopropane Ring Reactivity cluster_hydrazide Hydrazide Group Reactivity Compound This compound RingStrain Ring Strain Compound->RingStrain StericEffects Steric Effects Compound->StericEffects ElectronicEffects Electronic Effects (Substituents) Compound->ElectronicEffects Nucleophilicity Nucleophilicity of N atoms Compound->Nucleophilicity Basicity Basicity (pKa) Compound->Basicity RedoxPotential Redox Potential Compound->RedoxPotential ReactionConditions Reaction Conditions Temperature Temperature ReactionConditions->Temperature pH pH ReactionConditions->pH Solvent Solvent ReactionConditions->Solvent Catalyst Catalyst ReactionConditions->Catalyst caption Factors affecting the reactivity of the target compound.

Caption: Factors affecting the reactivity of the target compound.

V. General Workflow for Kinetic Analysis

A typical workflow for conducting a kinetic study on a reaction involving a compound like this compound is outlined below.

Kinetic_Workflow A Reaction Setup (Controlled Temperature, Concentration) B Monitoring Reaction Progress (e.g., Spectroscopy, Chromatography) A->B C Data Collection (Concentration vs. Time) B->C D Kinetic Analysis (Rate Law Determination) C->D E Determination of Rate Constants D->E F Effect of Variables (Temperature, pH, etc.) D->F G Mechanism Proposal E->G F->G caption General workflow for a kinetic investigation.

References

Unraveling the Enigmatic Mechanism: A Comparative Guide to Cyclopropane-1,2-dicarbohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Cyclopropane-1,2-dicarbohydrazide derivatives, elucidating their mechanism of action with supporting experimental data. Delve into their primary molecular targets, comparative efficacy, and the experimental protocols used to confirm their biological activity.

This compound and its derivatives have emerged as a compelling class of compounds with a diverse range of biological activities. Their rigid cyclopropane scaffold allows for precise stereochemical control, making them valuable tools in medicinal chemistry for probing biological systems and developing novel therapeutic agents. This guide focuses on their primary mechanism of action, the inhibition of O-acetylserine sulfhydrylase (OASS), a crucial enzyme in the cysteine biosynthesis pathway of bacteria and plants, and also touches upon other potential biological targets.

Primary Mechanism of Action: Inhibition of O-acetylserine Sulfhydrylase (OASS)

The predominant mechanism of action for many this compound derivatives is the inhibition of O-acetylserine sulfhydrylase (OASS).[1][2][3][4][5] OASS is a pyridoxal-5'-phosphate-dependent enzyme that catalyzes the final step in cysteine biosynthesis. This pathway is essential for bacteria and plants but absent in mammals, making OASS an attractive target for the development of selective antimicrobial agents.[2][5] By inhibiting OASS, these derivatives disrupt the production of cysteine, a vital amino acid for protein synthesis and various metabolic processes, ultimately leading to bacterial growth inhibition.

The interaction between the cyclopropane derivatives and OASS has been characterized using various biophysical techniques, including Saturation Transfer Difference NMR (STD-NMR) and fluorescence spectroscopy, which have confirmed direct binding to the enzyme.[2][3][5] The carboxylic acid moieties of these derivatives are crucial for their binding affinity to the OASS active site.[3]

Comparative Efficacy of OASS Inhibition

The inhibitory potency of different this compound derivatives against OASS isoforms (OASS-A and OASS-B) has been quantified, with dissociation constants (Kd) in the nanomolar to micromolar range. The following table summarizes the binding affinities of selected derivatives.

CompoundTarget IsoformDissociation Constant (Kd)Reference
cis-Cyclopropane-1,2-dicarboxylic acidOASS-A7.4 µM[3]
cis-Cyclopropane-1,2-dicarboxylic acidOASS-B55 µM[3]
Tetrasubstituted derivative (Compound 23)OASS-A9.0 µM[2][3]
Tetrasubstituted derivative (Compound 23)OASS-B40 µM[2][3]

Alternative Mechanisms and Broader Biological Activities

Beyond OASS inhibition, cyclopropane derivatives exhibit a wide spectrum of biological activities, suggesting multiple mechanisms of action.[6][7] These include:

  • Anticancer Activity: Some derivatives have been shown to induce apoptosis in cancer cells and modulate cell signaling pathways involved in cancer progression.[1]

  • Antiviral and Neuroprotective Effects: Research has indicated potential antiviral and neuroprotective properties for certain cyclopropane-containing compounds.[1][8]

  • Herbicidal Activity: Analogs such as cyclopropane-1,1-dicarboxylic acid have been found to inhibit ketol-acid reductoisomerase (KARI), an enzyme in the branched-chain amino acid pathway of plants, highlighting their potential as herbicides.[9]

Experimental Protocols

Confirmation of the mechanism of action of this compound derivatives relies on a combination of biochemical and biophysical assays.

OASS Inhibition Assay (Fluorimetric Method)

This assay measures the change in fluorescence of the pyridoxal 5'-phosphate (PLP) cofactor upon ligand binding.

  • Reagents: Purified OASS-A or OASS-B enzyme, phosphate buffer, this compound derivative stock solution.

  • Procedure:

    • A solution of the OASS enzyme in phosphate buffer is placed in a fluorometer cuvette.

    • The baseline fluorescence of the PLP cofactor is measured (Excitation: ~412 nm, Emission: ~510 nm).

    • Aliquots of the cyclopropane derivative solution are titrated into the cuvette.

    • The change in fluorescence intensity is recorded after each addition and incubation.

  • Data Analysis: The dissociation constant (Kd) is determined by fitting the fluorescence change data to a binding isotherm. A several-fold increase in fluorescence emission upon binding is indicative of a direct interaction.[2][3]

Saturation Transfer Difference (STD) NMR Spectroscopy

STD-NMR is a powerful technique to identify ligand binding to a protein and map the ligand's binding epitope.

  • Sample Preparation: A solution containing the OASS enzyme and the cyclopropane derivative is prepared in a deuterated buffer.

  • NMR Experiment:

    • Two spectra are acquired: an "on-resonance" spectrum where the protein is selectively saturated with radiofrequency pulses, and an "off-resonance" spectrum where the saturation frequency is applied far from any protein signals.

    • The difference spectrum is calculated by subtracting the on-resonance from the off-resonance spectrum.

  • Data Analysis: Signals that appear in the difference spectrum correspond to the protons of the ligand that are in close proximity to the protein, thus confirming binding. The relative intensities of the signals can provide information about which parts of the molecule are most critical for the interaction.[2][3]

Visualizing the Pathways and Workflows

To better understand the concepts discussed, the following diagrams illustrate the key signaling pathway and experimental workflows.

OASS_Inhibition_Pathway cluster_cysteine_biosynthesis Cysteine Biosynthesis Pathway (in Bacteria) cluster_inhibition Inhibition Mechanism Serine Serine O-acetylserine O-acetylserine Serine->O-acetylserine Serine acetyltransferase Cysteine Cysteine O-acetylserine->Cysteine OASS OASS OASS O-acetylserine->OASS Cyclopropane_Derivative Cyclopropane-1,2- dicarbohydrazide Derivative Cyclopropane_Derivative->OASS Inhibition

Caption: Inhibition of the Cysteine Biosynthesis Pathway.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_assays Biochemical & Biophysical Assays cluster_analysis Data Analysis & Interpretation Synthesis Synthesis of Cyclopropane Derivatives Purification Purification Synthesis->Purification Structural_Analysis Structural Analysis (NMR, MS) Purification->Structural_Analysis Fluorimetric_Assay Fluorimetric Binding Assay Structural_Analysis->Fluorimetric_Assay STD_NMR STD-NMR Spectroscopy Structural_Analysis->STD_NMR OASS_Expression OASS Expression & Purification OASS_Expression->Fluorimetric_Assay OASS_Expression->STD_NMR Kd_Determination Kd Determination Fluorimetric_Assay->Kd_Determination Binding_Epitope Binding Epitope Mapping STD_NMR->Binding_Epitope SAR_Analysis Structure-Activity Relationship (SAR) Kd_Determination->SAR_Analysis Binding_Epitope->SAR_Analysis

References

A Comparative Guide to the Applications of Cyclopropane-1,2-dicarbohydrazide and Its Analogs in Drug Discovery and Agrochemical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of cyclopropane-1,2-dicarbohydrazide and its related cyclopropane derivatives in various biological applications, with a focus on their role as enzyme inhibitors. The information is compiled from peer-reviewed literature and is intended to assist researchers in evaluating the potential of these compounds in their own studies.

Inhibition of Ketol-Acid Reductoisomerase (KARI)

Cyclopropane derivatives, specifically cyclopropane-1,1-dicarboxylate (CPD), have been identified as potent inhibitors of ketol-acid reductoisomerase (KARI), a key enzyme in the branched-chain amino acid biosynthesis pathway in plants and microorganisms.[1][2][3] This pathway's absence in animals makes KARI an attractive target for the development of herbicides and antimicrobial agents.[1][2]

Comparative Performance of KARI Inhibitors

The following table summarizes the inhibitory activity of a cyclopropane derivative against KARI in comparison to other known inhibitors.

Inhibitor ClassCompoundTarget Organism/EnzymeKey Performance MetricReference
Cyclopropane Derivative Cyclopropane-1,1-dicarboxylate (CPD)Rice KARIK_i_ = 90 nM[3]
Pyrimidinedione Compound 1fMycobacterium tuberculosis KARIK_i_ = 23.3 nM[1]
Oryza sativa (Rice) KARIK_i_ = 146 nM[1]
Brassica campestris (Field Mustard)63% growth inhibition at 10 mg/mL[1]
Hydroxamate N-hydroxy-N-isopropyloxamate (IpOHA)Mycobacterium tuberculosisMIC = 1 mM[1]
Phosphinate 2-dimethylphosphinoyl-2-hydroxy acetate (Hoe704)Plant KARI15-fold greater herbicidal activity than IpOHA[1]

Experimental Protocol: KARI Inhibition Assay

A common method for determining KARI activity and inhibition is a continuous spectrophotometric assay.[3]

  • Reaction Mixture Preparation: A reaction mixture is prepared containing a buffer (e.g., 0.1 M Tris-HCl, pH 8.0), MgCl_2_ (e.g., 1 mM), NADPH (e.g., 0.2 mM), and the inhibitor at various concentrations.

  • Enzyme Addition and Pre-incubation: Purified KARI enzyme is added to the reaction mixture and pre-incubated for a set period (e.g., 10 minutes at 30°C) to allow for inhibitor binding.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, such as 2-acetolactate or a substrate analog like 3-hydroxypyruvate.

  • Data Acquisition: The rate of NADPH oxidation to NADP+ is monitored by the decrease in absorbance at 340 nm.

  • Data Analysis: The initial reaction rates are plotted against the inhibitor concentration to determine the inhibition constant (K_i_) or the half-maximal inhibitory concentration (IC_50_). For slow-binding inhibitors like CPD, the time-dependent inhibition is analyzed to determine the on and off rates for the enzyme-inhibitor complex formation.[3]

Logical Relationship of KARI Inhibition

KARI_Inhibition cluster_pathway Branched-Chain Amino Acid Biosynthesis cluster_inhibition Inhibition Mechanism Substrate 2-Acetolactate KARI KARI Enzyme Substrate->KARI Binds to Product 2,3-Dihydroxy-isovalerate Amino Acid Synthesis Amino Acid Synthesis Product->Amino Acid Synthesis KARI->Product Catalyzes CPD Cyclopropane-1,1-dicarboxylate (CPD) CPD->KARI Inhibits IpOHA IpOHA IpOHA->KARI Inhibits Hoe704 Hoe704 Hoe704->KARI Inhibits Compound_1f Compound 1f Compound_1f->KARI Inhibits

Caption: KARI enzyme inhibitors block the synthesis of essential amino acids.

Inhibition of O-Acetylserine Sulfhydrylase (OASS)

Cyclopropane-1,2-dicarboxylic acid derivatives have been investigated as inhibitors of O-acetylserine sulfhydrylase (OASS), an enzyme crucial for cysteine biosynthesis in bacteria and plants.[4] As this enzyme is absent in mammals, it is a promising target for the development of novel antibiotics.[4]

Comparative Performance of OASS Inhibitors

The following table presents the dissociation constants (K_d_) for a series of substituted cyclopropane-1,2-dicarboxylic acids against the OASS-A isoform from Salmonella typhimurium.

CompoundSubstitution on Phenyl RingK_d_ for OASS-A (µM)Reference
Parent Compound Derivative (21) Unsubstituted9.0[4]
Derivative 23 Tetrasubstituted9.0[4]
Derivative 24 Benzyl appendage48[4]
Ester Derivative (25) Ethyl ester83[4]
Alcohol Derivative (28) Reduced carboxylic acid168[4]

Alternative OASS Inhibitors

While a direct comparative study with cyclopropane derivatives is not available in the reviewed literature, other classes of OASS inhibitors have been identified, including:

  • Fluoroalanine derivatives: These compounds act as substrate analogs and can cause irreversible inhibition of OASS.[5]

  • Peptidic inhibitors: Pentapeptides that mimic the C-terminal of serine acetyltransferase (SAT), the natural regulator of OASS, have been shown to be potent inhibitors.[6][7][8][9]

Experimental Protocol: OASS Inhibition Assay (Fluorimetric Method)

The binding of inhibitors to OASS can be monitored by changes in the fluorescence of the pyridoxal 5'-phosphate (PLP) cofactor in the enzyme's active site.[4]

  • Instrumentation: A spectrofluorometer is used to measure fluorescence emission.

  • Reaction Conditions: Purified OASS enzyme is placed in a suitable buffer (e.g., 50 mM HEPES, pH 7.5) in a quartz cuvette.

  • Titration: The inhibitor is titrated into the enzyme solution in small aliquots.

  • Fluorescence Measurement: After each addition of the inhibitor and an equilibration period, the fluorescence emission spectrum of the PLP cofactor is recorded (e.g., excitation at 412 nm, emission scanned from 430 to 600 nm).

  • Data Analysis: The change in fluorescence intensity at the emission maximum is plotted against the inhibitor concentration. The data is then fitted to a binding equation to determine the dissociation constant (K_d_).

Experimental Workflow for OASS Inhibition Analysis

OASS_Workflow start Start prep_enzyme Prepare Purified OASS Solution start->prep_enzyme prep_inhibitor Prepare Serial Dilutions of Cyclopropane Derivative start->prep_inhibitor titration Titrate Inhibitor into OASS Solution prep_enzyme->titration prep_inhibitor->titration measure_fluorescence Measure PLP Fluorescence After Each Addition titration->measure_fluorescence data_analysis Plot Fluorescence Change vs. Inhibitor Concentration measure_fluorescence->data_analysis determine_kd Fit Data to Binding Equation to Determine Kd data_analysis->determine_kd end End determine_kd->end

Caption: Workflow for determining OASS inhibitor binding affinity.

Inhibition of Matrix Metalloproteinases (MMPs)

Cyclopropane-derived peptidomimetics have been explored as inhibitors of matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases involved in tissue remodeling and implicated in diseases such as cancer and arthritis.

Comparative Performance of MMP Inhibitors

Direct quantitative comparisons are limited in the available literature. However, studies on trisubstituted cyclopropanes as peptide replacements in MMP inhibitors have shown them to be weak competitive inhibitors. The conformational constraints imposed by the cyclopropane ring were reportedly insufficient to overcome the loss of crucial hydrogen bonding interactions that are characteristic of more potent, flexible inhibitors.[10]

Established MMP inhibitors typically feature a zinc-binding group (e.g., hydroxamate, carboxylate) and side chains that interact with the enzyme's specificity pockets.[11] The design of cyclopropane-based MMP inhibitors would need to strategically incorporate these features to achieve high potency.

Signaling Pathway of MMP Inhibition

MMP_Inhibition_Pathway Pro_MMP Pro-MMP (Inactive) Active_MMP Active MMP Pro_MMP->Active_MMP Activation Degraded_ECM Degraded ECM Active_MMP->Degraded_ECM Degrades ECM Extracellular Matrix (e.g., Collagen) ECM->Active_MMP Substrate for Inhibitor Cyclopropane-based Inhibitor Inhibitor->Active_MMP Inhibits

References

Safety Operating Guide

Navigating the Safe Disposal of Cyclopropane-1,2-dicarbohydrazide: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle cyclopropane-1,2-dicarbohydrazide with appropriate personal protective equipment (PPE). Based on the hazards identified for analogous compounds, which include skin and eye irritation or burns, the following PPE is mandatory[1][2]:

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use compatible chemical-resistant gloves.

  • Body Protection: A lab coat or other protective clothing is required to prevent skin contact.

  • Respiratory Protection: In case of dust or aerosol formation, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used[1].

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood[1][3]. An eyewash station and safety shower must be readily accessible[2][3].

Step-by-Step Disposal Protocol

The recommended disposal method for this compound, based on related chemical safety data, involves incineration[1]. Under no circumstances should this chemical be disposed of down the drain or in regular waste streams[1].

  • Segregation and Collection:

    • Carefully collect the waste this compound, including any contaminated materials such as weighing paper or pipette tips, into a designated and properly labeled hazardous waste container[1][4][5].

    • The container must be sealable, chemically compatible, and clearly marked with the chemical name and associated hazards.

  • Solubilization for Incineration:

    • The primary recommended disposal method is to dissolve or mix the material with a combustible solvent[1]. This prepares the chemical for destruction in a chemical incinerator equipped with an afterburner and scrubber[1].

    • The choice of solvent should be guided by the chemical's solubility and compatibility. Avoid creating reactive mixtures.

  • Arranging for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste container.

    • Provide them with a clear and accurate description of the waste contents.

  • Decontamination of Work Area:

    • Thoroughly clean and decontaminate the work area where the disposal procedure was carried out.

    • Dispose of any cleaning materials (e.g., contaminated wipes) as hazardous waste in the same manner as the chemical itself.

Quantitative Data Summary

No specific quantitative data for the disposal of this compound, such as reportable quantities or concentration limits for specific disposal methods, were found in the reviewed safety data sheets for related compounds. The disposal guidance is based on the qualitative hazard assessment of the chemical class.

ParameterValueSource
Recommended Disposal Chemical IncinerationSafety Data Sheets for analogous compounds[1]
Environmental Release Should not be released into the environment or sewer systems[1][4].Safety Data Sheets for analogous compounds[1][4]

Experimental Workflow for Disposal

The logical flow for the proper disposal of this compound is illustrated in the diagram below. This workflow emphasizes the critical decision points and safety measures required throughout the process.

DisposalWorkflow Disposal Workflow for this compound start Start: Identify Waste This compound assess_hazards Assess Hazards (Based on SDS of related compounds) start->assess_hazards ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) assess_hazards->ppe collect_waste Collect Waste in a Labeled, Sealed Container ppe->collect_waste disposal_decision Disposal Method? collect_waste->disposal_decision incineration Prepare for Incineration: Dissolve in Combustible Solvent disposal_decision->incineration Chemical Waste contact_ehs Contact EHS or Licensed Waste Contractor incineration->contact_ehs storage Store Securely for Pickup contact_ehs->storage decontaminate Decontaminate Work Area storage->decontaminate end End: Disposal Complete decontaminate->end

Caption: Disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclopropane-1,2-dicarbohydrazide
Reactant of Route 2
Cyclopropane-1,2-dicarbohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.